Trimethylsulfoxonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
47987-92-8 |
|---|---|
Molecular Formula |
C3H9OS+ |
Molecular Weight |
93.17 g/mol |
InChI |
InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1 |
InChI Key |
YRYSAWZMIRQUBO-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](=O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylsulfoxonium Iodide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium iodide is a versatile and powerful sulfoxonium salt with the chemical formula [(CH₃)₃SO]⁺I⁻. It serves as a crucial reagent in organic synthesis, primarily for the generation of dimethyloxosulfonium methylide, a sulfur ylide. This ylide is a key intermediate in the renowned Corey-Chaykovsky reaction, which provides an efficient method for the preparation of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2] Its utility extends to various sectors, including pharmaceutical development and material science, where it facilitates the construction of complex molecular architectures.[3]
This technical guide provides a comprehensive overview of this compound iodide, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in the Corey-Chaykovsky reaction, and essential safety and handling information.
Chemical and Physical Properties
This compound iodide is a white to pale yellow crystalline solid.[3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉IOS | [3] |
| Molecular Weight | 220.07 g/mol | [3] |
| Melting Point | 208-212 °C (decomposes) | [4] |
| Appearance | Pale yellow to almost white powder | [3] |
| Purity | 98% - 100.5% | [3][5] |
| CAS Number | 1774-47-6 | [3] |
Storage and Handling: this compound iodide is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[4] It is incompatible with strong oxidizing agents and strong bases.[4]
Synthesis of this compound Iodide
This compound iodide is typically synthesized via the alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.[5][6]
Experimental Protocol: Synthesis of this compound Iodide
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[6]
-
Heat the reaction mixture to 80°C and maintain it under reflux for 24 hours.[6] Caution: Iodomethane is volatile and toxic; this procedure must be performed in a well-ventilated fume hood.[6]
-
After the reflux period, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.[6]
-
Filter the solid product and wash it with acetone to remove unreacted starting materials and impurities.[6]
-
Dry the resulting this compound iodide, which should be a crystalline solid.
Caption: Workflow for the synthesis of this compound iodide.
The Corey-Chaykovsky Reaction: Generation and Application of Dimethyloxosulfonium Methylide
The primary application of this compound iodide is in the Corey-Chaykovsky reaction, where it serves as a precursor to dimethyloxosulfonium methylide. This sulfur ylide is generated in situ by deprotonation with a strong base, such as sodium hydride or potassium tert-butoxide.[1][2]
Signaling Pathway: Formation of Dimethyloxosulfonium Methylide
Caption: Formation of the reactive sulfur ylide.
The generated dimethyloxosulfonium methylide is a potent methylene-transfer reagent used for the synthesis of epoxides from ketones and aldehydes, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][5]
Epoxidation of Carbonyl Compounds
Reaction Mechanism: Corey-Chaykovsky Epoxidation
The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, yielding the epoxide.[7]
Caption: Mechanism of Corey-Chaykovsky epoxidation.
Experimental Protocol: Epoxidation of Cyclohexanone (B45756)
This protocol is adapted from the procedure for the synthesis of methylenecyclohexane (B74748) oxide.[8]
Materials:
-
This compound iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Petroleum ether
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, wash sodium hydride (0.22 mol) with petroleum ether to remove the mineral oil.[8]
-
Carefully add anhydrous DMSO (250 mL) to the sodium hydride.[8]
-
Add this compound iodide (0.2 mol) portion-wise to the stirring mixture. The reaction is mildly exothermic.[8]
-
Stir the mixture at room temperature until hydrogen evolution ceases (approximately 1-2 hours), indicating the formation of the ylide.
-
Add cyclohexanone (0.2 mol) to the ylide solution over 5 minutes.[8]
-
After stirring for 15 minutes at room temperature, heat the mixture to 55-60°C for 30 minutes.[8]
-
Pour the reaction mixture into cold water (500 mL) and extract with three 100-mL portions of diethyl ether.[8]
-
Combine the ether extracts and wash with water (100 mL) and then with saturated aqueous salt solution (50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude epoxide.[8]
-
The product can be further purified by distillation.
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
Reaction Mechanism: Corey-Chaykovsky Cyclopropanation
In the case of α,β-unsaturated carbonyls, the sulfur ylide undergoes a conjugate (1,4-) addition to the double bond. This is followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring, again with the departure of DMSO.[9]
Caption: Mechanism of Corey-Chaykovsky cyclopropanation.
Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone
This is a general protocol based on established procedures.[10]
Materials:
-
This compound iodide
-
Sodium hydride (or potassium tert-butoxide)
-
Anhydrous DMSO (or THF)
-
α,β-Unsaturated ketone
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the dimethyloxosulfonium methylide solution as described in the epoxidation protocol.
-
Cool the ylide solution to 0°C in an ice bath.
-
Dissolve the α,β-unsaturated ketone in a minimal amount of the reaction solvent and add it dropwise to the ylide solution, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound iodide is an irritant to the skin, eyes, and respiratory system.[11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11] All manipulations should be carried out in a well-ventilated fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[4] If inhaled, move to fresh air.[4] Seek medical attention if irritation persists. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][9][11]
Conclusion
This compound iodide is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient pathway for the formation of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Its ease of synthesis and the versatility of the resulting sulfur ylide make it an invaluable tool for chemists in academia and industry, particularly in the fields of drug discovery and development where the synthesis of complex, three-dimensional structures is paramount. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this compound iodide to advance their synthetic endeavors.
References
- 1. This compound iodide - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound iodide synthesis - chemicalbook [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to the Chemical Properties of Trimethylsulfoxonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of trimethylsulfoxonium salts, invaluable reagents in modern organic synthesis. This document details their physical and chemical characteristics, reactivity, and provides established experimental protocols for their use.
Physical and Chemical Properties
This compound salts are quaternary sulfonium (B1226848) compounds characterized by a central sulfur atom bonded to three methyl groups and one oxygen atom, bearing a net positive charge.[1][2] The most common counterions are halides, such as chloride and iodide. These salts are typically white to off-white or pale yellow crystalline powders.[1][3] They are known to be hygroscopic and, in the case of the iodide salt, light-sensitive, necessitating storage in a cool, dry, and dark environment.[1][4]
Quantitative Physical Properties
A summary of the key physical properties of this compound chloride and iodide is presented in Table 1.
| Property | This compound Chloride | This compound Iodide |
| Molecular Formula | C₃H₉ClOS[5] | C₃H₉IOS[6] |
| Molecular Weight | 128.62 g/mol [5] | 220.07 g/mol [6] |
| Melting Point | 226-229 °C (decomposes)[7][8] | 200 °C[9] |
| Appearance | White to off-white crystalline powder[1] | White to light yellow crystalline powder[3] |
| Solubility | Sparingly soluble in water and DMSO, slightly soluble in methanol.[1][10] | Soluble in water (50 mg/mL), methanol, and dimethylformamide.[3] |
| pKa of α-protons | 16-18 (in DMSO)[11] | Not explicitly found, but expected to be similar to the chloride salt. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound salts.
-
¹H NMR: In DMSO-d₆, this compound iodide typically exhibits a singlet for the nine equivalent protons of the three methyl groups.[12]
-
IR Spectroscopy: The infrared spectrum of this compound chloride shows characteristic peaks corresponding to C-H and S=O stretching vibrations.[5]
-
Mass Spectrometry: The mass spectrum of the this compound cation ((CH₃)₃SO⁺) can be observed, though the parent ion may not always be the most abundant peak depending on the ionization technique.
Reactivity and the Corey-Chaykovsky Reaction
The primary utility of this compound salts in organic synthesis lies in their role as precursors to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction.[13][14][15]
Formation of Dimethyloxosulfonium Methylide
Treatment of a this compound salt with a strong base, such as sodium hydride or potassium tert-butoxide, results in the deprotonation of one of the methyl groups to form the highly reactive sulfur ylide, dimethyloxosulfonium methylide.[13][14] The enhanced acidity of the α-protons (pKa 16-18 in DMSO) facilitates this ylide formation under relatively mild conditions.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound iodide | 1774-47-6 [chemicalbook.com]
- 5. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound CHLORIDE | 5034-06-0 [chemicalbook.com]
- 8. トリメチルスルホキソニウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound iodide | 1774-47-6 | FT16184 [biosynth.com]
- 10. This compound CHLORIDE CAS#: 5034-06-0 [m.chemicalbook.com]
- 11. Buy this compound chloride (EVT-296404) | 5034-06-0 [evitachem.com]
- 12. This compound iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure of the Trimethylsulfoxonium Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethylsulfoxonium cation, [(CH₃)₃SO]⁺, is a versatile chemical entity with significant applications in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the formation of epoxides, cyclopropanes, and aziridines. A thorough understanding of its three-dimensional structure is paramount for comprehending its reactivity and for the rational design of novel synthetic methodologies. This guide provides a comprehensive overview of the structural features of the this compound cation, supported by quantitative data from spectroscopic and crystallographic studies.
Molecular Structure and Geometry
The this compound cation consists of a central sulfur atom bonded to three methyl groups and one oxygen atom, resulting in a net positive charge. X-ray crystallographic studies have unequivocally established that the sulfur atom adopts a tetrahedral molecular geometry .[1] This arrangement is consistent with the principles of VSEPR theory for a central atom with four bonding pairs of electrons. The cation possesses an idealized C₃ᵥ symmetry.[1]
Bond Lengths and Angles
Precise measurements of bond lengths and angles have been obtained from single-crystal X-ray diffraction studies of various this compound salts. These data provide critical insights into the nature of the covalent bonds within the cation.
| Parameter | Value (this compound Chloride) | Value (this compound Bromide) |
| S=O Bond Length | 1.436 Å | ~1.436 Å |
| S-C Bond Length | 1.742 Å | ~1.742 Å |
| O-S-C Bond Angle | 112.6° | ~112.6° |
| C-S-C Bond Angle | 106.2° | ~106.2° |
Data sourced from crystallographic studies of the respective salts.
The S=O bond is significantly shorter than a typical S-O single bond, indicating a substantial degree of double bond character. The O-S-C bond angles are larger than the C-S-C bond angles, which can be attributed to the greater steric repulsion and the electronic influence of the sulfur-oxygen double bond.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The this compound cation exhibits characteristic signals in both ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Data
The following table summarizes the chemical shifts for the this compound cation, recorded for this compound iodide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| Nucleus | Chemical Shift (δ) in DMSO-d₆ |
| ¹H | 3.904 ppm |
| ¹³C | Not explicitly found in search results |
The ¹H NMR spectrum shows a single peak, as all nine protons of the three methyl groups are chemically equivalent due to free rotation around the S-C bonds.
Experimental Protocols
Synthesis of this compound Iodide
A common and straightforward method for the preparation of this compound iodide involves the alkylation of dimethyl sulfoxide (DMSO) with iodomethane.[1]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
-
Anhydrous acetone (B3395972) or chloroform (B151607) for washing
-
Water or ethanol (B145695)/acetone for recrystallization
Procedure:
-
In a pressure vessel or a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (e.g., 2.5 equivalents) of iodomethane.[1]
-
The reaction mixture is heated, for instance, at 70-80°C for 24-48 hours.[1]
-
As the reaction proceeds, a white precipitate of this compound iodide will form.
-
After cooling the reaction mixture to room temperature, the solid product is collected by filtration.
-
The crude product is washed with a suitable solvent, such as anhydrous acetone or chloroform, to remove unreacted starting materials and impurities.[1]
-
For further purification, the this compound iodide can be recrystallized from water, or a mixture of ethanol and acetone, to yield colorless crystals.[2]
Safety Note: Iodomethane is toxic and volatile and should be handled in a well-ventilated fume hood.
Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining a high-quality single crystal is the most critical step for a successful SC-XRD experiment.
Protocol Outline:
-
Crystallization: Dissolve the purified this compound salt in a suitable solvent or solvent mixture (e.g., water, ethanol) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to grow single crystals.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the this compound salt in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution into a clean NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A standard one-pulse experiment is typically sufficient.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans may be required.
Molecular Structure and Connectivity Diagram
The following diagram, generated using the DOT language, illustrates the tetrahedral geometry and connectivity of the this compound cation.
Caption: Molecular structure of the this compound cation.
Conclusion
The this compound cation possesses a well-defined tetrahedral structure centered at the sulfur atom. Its structural parameters have been accurately determined through X-ray crystallography, and its identity and purity can be readily assessed using NMR spectroscopy. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important chemical species, which will be of value to researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
The Corey-Chaykovsky Reaction: A Technical Guide to its Discovery and History
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of three-membered rings. This reaction, involving the transfer of a methylene (B1212753) group from a sulfur ylide to a carbonyl, imine, or α,β-unsaturated carbonyl compound, has become an indispensable tool for the construction of epoxides, aziridines, and cyclopropanes. This technical guide delves into the historical discovery and development of this pivotal reaction, presenting key experimental data, detailed protocols from seminal publications, and a mechanistic overview to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.
Discovery and Early Development
The genesis of what is now known as the Corey-Chaykovsky reaction can be traced back to the work of A. William Johnson in 1961.[1] While investigating the reactivity of sulfur ylides, Johnson and his collaborator, Robert B. LaCount, treated 9-dimethylsulfonium fluorenylide with various substituted benzaldehydes.[1] Their initial intent was to achieve a Wittig-like olefination; however, they unexpectedly observed the formation of benzalfluorene oxides, the corresponding epoxides.[1] This serendipitous discovery was the first documented instance of a sulfur ylide mediating the formation of an epoxide from a carbonyl compound.
It was the subsequent extensive work by E. J. Corey and Michael Chaykovsky at Harvard University that truly unlocked the synthetic potential of this transformation. In 1962, they reported on the generation and reactions of two key sulfur ylides: dimethylsulfonium methylide ((CH₃)₂SCH₂) and dimethyloxosulfonium methylide ((CH₃)₂SOCH₂).[1] Their seminal 1965 paper in the Journal of the American Chemical Society detailed the preparation of these reagents and their broad utility in organic synthesis, firmly establishing the reaction in the synthetic chemist's toolkit.[1]
Mechanistic Overview
The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of the sulfur ylide to the electrophilic carbon of the substrate. The key mechanistic steps differ slightly depending on the ylide and the substrate, leading to different product outcomes.
A central distinction in the reactivity of the two primary sulfur ylides lies in their stability and nucleophilicity. Dimethylsulfonium methylide is a highly reactive and less stable ylide, while dimethyloxosulfonium methylide is more stabilized due to the electron-withdrawing sulfoxonium group. This difference in reactivity dictates their regioselectivity with α,β-unsaturated carbonyl compounds.
-
Dimethylsulfonium methylide , being a "harder" and more reactive nucleophile, preferentially attacks the carbonyl carbon (1,2-addition) of both saturated and α,β-unsaturated carbonyls, leading exclusively to the formation of epoxides.
-
Dimethyloxosulfonium methylide , a "softer" and more stable nucleophile, exhibits conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyls, resulting in the formation of cyclopropanes. With saturated carbonyls, it also yields epoxides.
The general mechanism for epoxidation involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the alkoxide displaces the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group to form the epoxide ring.[1]
Key Experimental Data
The following tables summarize the substrate scope and yields for the formation of oxiranes using dimethylsulfonium methylide and dimethyloxosulfonium methylide as reported by Corey and Chaykovsky in their 1965 publication.
| Carbonyl Compound | Product | Yield with (CH₃)₂SCH₂ (%) | Yield with (CH₃)₂SOCH₂ (%) |
| Benzophenone (B1666685) | 1,1-Diphenyloxirane | 95 | 91 |
| Cyclohexanone (B45756) | 1-Oxaspiro[2.5]octane | 85 | 92 |
| Benzaldehyde | Styrene oxide | 88 | 90 |
| trans-Chalcone | trans-1,2-Dibenzoyl-3-phenylcyclopropane | - | 85 |
| trans-Chalcone | trans-2-Benzoyl-3-phenyl-1-phenyloxirane | 82 | - |
Table 1: Yields of oxiranes and cyclopropanes from the reaction of sulfur ylides with various carbonyl compounds.
Detailed Experimental Protocols
The following are detailed experimental methodologies for the preparation of the sulfur ylides and their subsequent reaction with carbonyl compounds, adapted from the seminal publications.
Preparation of Dimethylsulfonium Methylide and Reaction with Benzophenone
1. Preparation of Trimethylsulfonium (B1222738) Iodide: A solution of 62 g (1.0 mole) of dimethyl sulfide in 150 mL of methanol (B129727) is cooled in an ice bath, and 142 g (1.0 mole) of methyl iodide is added dropwise with stirring. The mixture is allowed to stand at room temperature for 48 hours. The resulting crystalline precipitate is collected by filtration, washed with cold methanol, and dried to afford trimethylsulfonium iodide.
2. Generation of Dimethylsulfonium Methylide and Reaction with Benzophenone: To a stirred suspension of 2.04 g (10 mmol) of trimethylsulfonium iodide in 20 mL of dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere is added 0.48 g (12 mmol) of sodium hydride (60% dispersion in mineral oil). The mixture is stirred at room temperature for 15 minutes, during which time hydrogen evolution ceases. The resulting solution of dimethylsulfonium methylide is cooled to 0 °C, and a solution of 1.82 g (10 mmol) of benzophenone in 10 mL of dry DMSO is added dropwise. The reaction mixture is stirred at room temperature for 1 hour and then poured into 100 mL of cold water. The aqueous mixture is extracted with three 50 mL portions of ether. The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by chromatography to yield 1,1-diphenyloxirane.
Preparation of Dimethyloxosulfonium Methylide and Reaction with Cyclohexanone (from Organic Syntheses)
1. Preparation of Trimethyloxosulfonium Iodide: A mixture of 78 g (1.0 mole) of dimethyl sulfoxide and 142 g (1.0 mole) of methyl iodide is heated at 100 °C for 6 hours. On cooling, the crystalline mass is triturated with acetone, filtered, and dried to give trimethyloxosulfonium iodide.
2. Generation of Dimethyloxosulfonium Methylide and Reaction with Cyclohexanone: A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 8.8 g (0.22 mole) of a 60% dispersion of sodium hydride in mineral oil. The mineral oil is removed by washing with petroleum ether. To the sodium hydride is added 250 mL of dry DMSO. The mixture is heated at 65-70 °C for 1 hour until hydrogen evolution ceases. The resulting gray solution of methylsulfinyl carbanion is cooled to room temperature, and a solution of 44.0 g (0.20 mole) of trimethyloxosulfonium iodide in 100 mL of dry DMSO is added dropwise over 30 minutes. The resulting solution of dimethyloxosulfonium methylide is stirred for an additional 15 minutes. A solution of 19.6 g (0.20 mole) of cyclohexanone in 50 mL of dry DMSO is then added dropwise at a rate that maintains the reaction temperature below 30 °C. The reaction mixture is stirred for 1 hour at room temperature and then poured into 500 mL of ice water. The product is extracted with three 150 mL portions of ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The residue is distilled under reduced pressure to afford 1-oxaspiro[2.5]octane.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the Corey-Chaykovsky reaction.
Conclusion
The discovery and development of the Corey-Chaykovsky reaction represent a significant milestone in the history of organic chemistry. From its serendipitous observation by A. William Johnson to its comprehensive exploration and establishment as a robust synthetic method by E. J. Corey and Michael Chaykovsky, this reaction has empowered chemists to construct essential three-membered ring systems with high efficiency and selectivity. The distinct reactivity profiles of dimethylsulfonium methylide and dimethyloxosulfonium methylide further enhance the versatility of this transformation, allowing for the targeted synthesis of either epoxides or cyclopropanes from α,β-unsaturated carbonyl compounds. This guide has provided a detailed overview of the historical context, key experimental findings, and mechanistic principles of the Corey-Chaykovsky reaction, offering valuable insights for researchers and professionals in the chemical sciences.
References
The Core Mechanism of Sulfur Ylide Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of sulfur ylides, versatile reagents in modern organic synthesis. The document details the principal synthetic routes, provides quantitative data for key transformations, outlines detailed experimental protocols, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding of these important reactive intermediates.
Introduction to Sulfur Ylides
Sulfur ylides are neutral, dipolar molecules containing a negatively charged carbon atom (carbanion) directly attached to a positively charged sulfur atom (sulfonium or sulfoxonium center). Their unique electronic structure allows them to act as potent nucleophiles and methylene (B1212753) (or substituted methylene) transfer agents. This reactivity is harnessed in a variety of important organic transformations, including the synthesis of epoxides, aziridines, and cyclopropanes, which are key structural motifs in many pharmaceuticals and biologically active compounds. The stability and reactivity of sulfur ylides can be tuned by the substituents on both the sulfur and carbon atoms, making them highly versatile tools for synthetic chemists.
Core Mechanisms of Sulfur Ylide Formation
There are three primary methods for the formation of sulfur ylides:
-
Deprotonation of Sulfonium (B1226848) Salts: The most common and widely used method.
-
Reaction of Carbenes and Carbenoids with Sulfides or Sulfoxides: A method that avoids the pre-formation of sulfonium salts.
-
Transition Metal-Catalyzed Reactions: Often involving the decomposition of diazo compounds to generate a carbene in situ.
Deprotonation of Sulfonium Salts
The deprotonation of a sulfonium salt at the α-carbon is the classical and most straightforward method for generating a sulfur ylide. The acidity of the α-proton is enhanced by the adjacent positively charged sulfur atom, allowing for its removal by a sufficiently strong base.
The choice of base is critical and depends on the pKa of the sulfonium salt. Unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are highly reactive and require strong bases for their in situ generation at low temperatures. In contrast, stabilized sulfonium ylides, which have an electron-withdrawing group on the ylidic carbon, are more stable and can be prepared with weaker bases.[1]
Table 1: pKa Values of Selected Onium Salts in DMSO
| Onium Salt | pKa in DMSO |
| (CH₃)₃S⁺ I⁻ | 31.1 |
| (CH₃)₂S⁺(O)CH₃ I⁻ | 35.1[2] |
| (C₆H₅)₂S⁺CH₃ BF₄⁻ | 17.8[3] |
| (C₆H₅)₃P⁺CH₃ Br⁻ | 8.5 |
Data compiled from various sources.[2][3]
Reaction of Carbenes and Carbenoids with Sulfides or Sulfoxides
Sulfur ylides can also be formed by the reaction of a carbene or carbenoid with a sulfide (B99878) or sulfoxide (B87167). The lone pair of electrons on the sulfur atom attacks the electrophilic carbene to form the ylide. This method is advantageous as it often proceeds under neutral conditions, avoiding the need for strong bases.
Carbenes are typically generated from the decomposition of diazo compounds, which can be initiated thermally, photochemically, or, most commonly, by a transition metal catalyst.[4] Rhodium and copper complexes are frequently employed for this purpose.[4]
Transition Metal-Catalyzed Formation
Transition metal catalysis plays a pivotal role in the formation of sulfur ylides, particularly from diazo compounds. Catalysts, typically based on rhodium(II) or copper(I), react with the diazo compound to form a metal carbene intermediate. This highly reactive species is then trapped by a sulfide to generate the sulfur ylide. This catalytic cycle allows for the efficient formation of ylides under mild conditions.[5]
Quantitative Data on Sulfur Ylide Formation
The efficiency of sulfur ylide formation is highly dependent on the chosen method and the nature of the substrates. The following table summarizes representative yields for the formation of sulfur ylides and their subsequent reaction products under various conditions.
Table 2: Representative Yields for Reactions Involving Sulfur Ylides
| Ylide Precursor | Base/Catalyst | Substrate | Product | Yield (%) | Reference |
| (CH₃)₃S⁺I⁻ | NaH in DMSO | Cyclohexanone | Cyclohexene oxide | 95 | [6] |
| (CH₃)₃S⁺I⁻ | t-BuOK in DMSO | Benzaldehyde | Styrene oxide | 88 | [6] |
| (C₆H₅)₂CH₂S⁺(CH₃)₂ Br⁻ | KOBu-t | 4-Nitrobenzaldehyde | 4-Nitrostilbene oxide | 92 | [7] |
| Ethyl diazoacetate | Rh₂(OAc)₄ | Thiophene | Thiophenium ylide | 93 | [3] |
| Ethyl diazoacetate | Cu(acac)₂ | Allyl sulfide | Rearranged sulfide | 85 | [8] |
Detailed Experimental Protocols
Protocol for the In Situ Generation of Dimethylsulfonium Methylide and Subsequent Epoxidation (Corey-Chaykovsky Reaction)
This protocol describes the formation of a sulfur ylide via deprotonation of a sulfonium salt and its immediate use in an epoxidation reaction.
Materials:
-
Trimethylsulfonium (B1222738) iodide ((CH₃)₃S⁺I⁻)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone substrate
-
Ice-salt bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO and heat the mixture to 50 °C for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting dimsyl sodium solution to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in a minimal amount of anhydrous DMSO.
-
Add the solution of trimethylsulfonium iodide dropwise to the dimsyl sodium solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting solution of dimethylsulfonium methylide for 10 minutes at 0 °C.
-
Dissolve the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide, which can be purified by column chromatography.[6]
Protocol for the Rhodium-Catalyzed Formation of a Stabilized Sulfur Ylide from a Diazo Compound
This protocol details the formation of a sulfur ylide from a diazo compound and a sulfide using a rhodium catalyst.
Materials:
-
Sulfide (e.g., dimethyl sulfide)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the sulfide (1.0 equivalent) and rhodium(II) acetate dimer (0.1-1 mol%).
-
Dissolve the components in anhydrous DCM.
-
In a separate flask, dissolve the diazo compound (1.0 equivalent) in anhydrous DCM.
-
Add the diazo compound solution dropwise to the sulfide/catalyst mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by the disappearance of the characteristic yellow color and by TLC).
-
The resulting solution contains the sulfur ylide, which can be used in subsequent reactions or isolated if stable. For isolation, the solvent can be removed under reduced pressure.[3]
Visualizing the Mechanisms and Workflows
Conclusion
The formation of sulfur ylides is a cornerstone of modern synthetic organic chemistry, providing access to a wide array of valuable molecular architectures. The choice of synthetic method—be it deprotonation of a sulfonium salt, reaction with a carbene, or a transition metal-catalyzed process—depends on the desired ylide's stability, the available starting materials, and the compatibility of the reaction conditions with other functional groups in the molecule. A thorough understanding of these core mechanisms, supported by quantitative data and detailed protocols, is essential for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize these powerful reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. baranlab.org [baranlab.org]
- 5. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.iu.edu [scholarworks.iu.edu]
An In-depth Technical Guide on the Physical Properties of Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a versatile and highly effective reagent widely utilized in organic synthesis.[1] It is a salt consisting of a this compound cation and an iodide anion. This white to light yellow crystalline powder is particularly known for its role as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[2][3][4] Its utility also extends to its function as a methylating agent.[5][6] This document provides a comprehensive overview of the core physical properties of this compound iodide, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key synthetic pathway.
Core Physical and Chemical Properties
The physical and chemical properties of this compound iodide are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃H₉IOS | [1][7][8][9] |
| Molecular Weight | 220.07 g/mol | [1][9][10] |
| Melting Point | 208-212 °C (decomposes) | [7][10][11][12] |
| 153-160 °C | [1] | |
| 160-175 °C | [13] | |
| Appearance | White to light yellow crystalline powder | [1][9][13][14] |
| Solubility | Water: 15 g/L (20 °C) | [7][8] |
| Water: 50 mg/mL (clear solution) | [12][14] | |
| 5% soluble in water | [13] | |
| Density | 1.7074 (estimate) | [7][11] |
| CAS Number | 1774-47-6 | [1][6][11] |
Note: Discrepancies in the reported melting point may be due to different experimental conditions or sample purity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound iodide and its application in the Corey-Chaykovsky reaction are presented below.
Synthesis of this compound Iodide
This protocol is based on the reaction of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.[6][11][15]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
-
Pressure vessel or round bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a pressure vessel, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[15] Alternatively, for a larger scale, 156g (2 mol) of DMSO and 142g (1 mol) of methyl iodide can be used in a 500mL round bottom flask.[6]
-
The mixture is stirred and heated. One method suggests stirring in a pressure vessel at 70 °C for 48 hours.[6][15] Another protocol involves refluxing the mixture for 24 hours at 80 °C or for 3 days.[11][16]
-
After the reaction period, the mixture is cooled to room temperature, which will cause the product to precipitate.[15]
-
The resulting solid precipitate is collected by filtration.[6][15]
-
The crude product is washed with a suitable solvent such as chloroform (B151607) or acetone to remove unreacted starting materials and impurities.[15][16]
-
For further purification, the solid can be recrystallized from water.[6][16]
-
The purified this compound iodide is then dried under reduced pressure to yield a white to light yellow crystalline solid.[6]
Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.[11][15]
Corey-Chaykovsky Reaction for Epoxidation
This protocol describes the in-situ generation of dimethyloxosulfonium methylide from this compound iodide and its subsequent reaction with a carbonyl compound to form an epoxide.[2][3]
Materials:
-
This compound iodide
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF))
-
Aldehyde or ketone
-
Nitrogen or Argon atmosphere apparatus
-
Stirring apparatus
Procedure:
-
To a flask under an inert atmosphere (nitrogen or argon), add this compound iodide and the anhydrous solvent (e.g., DMSO).[3]
-
Stir the mixture until the this compound iodide is dissolved.[3]
-
Add the aldehyde or ketone to the solution.[3]
-
Slowly add a strong base (e.g., a solution of potassium tert-butoxide in DMSO) to the reaction mixture. The base deprotonates the this compound iodide to form the reactive sulfur ylide (dimethyloxosulfonium methylide) in situ.[2][3]
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).[3]
-
Upon completion of the reaction (monitored by techniques like TLC), the reaction is quenched by the addition of water.[3]
-
The product is then extracted with an organic solvent (e.g., ethyl ether).[3]
-
The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide.[3]
-
The crude product can be purified by column chromatography.[3]
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound iodide.
Synthesis of this compound Iodide
Caption: Synthesis of this compound Iodide.
Corey-Chaykovsky Reaction Mechanism
Caption: Corey-Chaykovsky Reaction Pathway.
Spectral Data
Access to spectral data is crucial for the identification and characterization of this compound iodide. While detailed spectra are not provided here, resources for ¹H NMR, ¹³C NMR, and IR spectra are available through various chemical databases.[17][18][19][20][21] These spectra are instrumental in confirming the structure and purity of the compound.
Conclusion
This compound iodide is a cornerstone reagent in organic synthesis, valued for its role in the Corey-Chaykovsky reaction and as a methylating agent. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a practical foundation for its synthesis and application, while the visualized reaction mechanism enhances the conceptual understanding of its chemical behavior.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. guidechem.com [guidechem.com]
- 7. This compound iodide [chembk.com]
- 8. This compound iodide | 1774-47-6 [chemnet.com]
- 9. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound iodide - Wikipedia [en.wikipedia.org]
- 11. This compound iodide | 1774-47-6 [chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. This compound Iodide, RARECHEM AQ A1 0066, this compound, this compound Iodide, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]
- 14. This compound iodide, CAS No. 1774-47-6 - iChemical [ichemical.com]
- 15. This compound iodide synthesis - chemicalbook [chemicalbook.com]
- 16. Sciencemadness Discussion Board - Preparation of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. This compound iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 18. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of Trimethylsulfoxonium Iodide from Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylsulfoxonium iodide from dimethyl sulfoxide (B87167) (DMSO) and methyl iodide. This compound iodide is a vital sulfoxonium salt in organic chemistry, primarily serving as a precursor to dimethyloxosulfonium methylide, the key reagent in the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[1][2] This document details the underlying reaction mechanism, presents detailed experimental protocols, summarizes quantitative data, and outlines essential safety precautions for handling the involved reagents.
Reaction Mechanism and Overview
The synthesis of this compound iodide is achieved through the alkylation of dimethyl sulfoxide (DMSO) with methyl iodide (iodomethane).[3] The reaction is a classic example of a nucleophilic substitution (SN2) reaction. The sulfur atom in DMSO acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide.[1][4] This exothermic reaction leads to the formation of the this compound cation with iodide as the counterion.[1]
The overall reaction is as follows: (CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻[3][4]
Initially, alkylating agents like methyl iodide may react at the oxygen atom of DMSO to form an unstable alkoxysulfonium salt, which then rearranges to the more stable this compound salt upon heating.[5]
// Invisible nodes for structure node [style=invis, width=0]; edge [style=invis]; DMSO -> MeI [style=invis]; } .enddot Caption: SN2 reaction for the synthesis of this compound iodide.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported experimental procedures.
| Parameter | Value | Source |
| Reactants & Ratios | ||
| DMSO to Methyl Iodide | Equimolar | [1] |
| DMSO to Methyl Iodide | ~1:2.5 (excess MeI) | [6][7] |
| DMSO to Methyl Iodide | 2:1 | [1] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [1] |
| Temperature | 70°C | [1][6] |
| Temperature | 80°C | [2][6][7] |
| Duration | 24 hours | [2][6][7] |
| Duration | 48 hours | [1][6] |
| Duration | 3 days | [1] |
| Yield & Purity | ||
| Yield | ~60% | [1] |
| Yield | 65% | [6] |
| Purity (Assay) | 98% - 100.5% | [8] |
| Physical Properties | ||
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2][7][8] |
| Melting Point | 153-160°C | [8] |
| Melting Point | 203°C (sublimation) | [1] |
| Melting Point | 208-212°C (decomposition) | |
| Solubility (Water) | 15 g/L (20°C) | [1] |
| Solubility (Water) | 50 mg/mL | [1] |
| Solubility (Solvents) | Soluble in polar solvents like methanol (B129727) and dimethylformamide | [1] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound iodide. All procedures involving methyl iodide must be performed in a well-ventilated chemical fume hood.[6][7][9]
Method 1: Synthesis via Reflux
This procedure is adapted from standard laboratory preparations.[2][6][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimethyl sulfoxide (e.g., 48 g, 0.62 mol).
-
Reagent Addition: In a fume hood, carefully add methyl iodide (e.g., 205 g, 1.45 mol) to the flask. An excess of methyl iodide is often used to ensure the reaction goes to completion.[6][7]
-
Reaction: Heat the mixture to reflux at approximately 80°C under an inert atmosphere (e.g., argon).[2][10] Maintain stirring for 24-72 hours.[2][10] A solid precipitate will form as the reaction progresses.
-
Work-up: After the reaction period, cool the mixture to room temperature.
-
Isolation: Filter the resulting solid precipitate.
-
Purification: Wash the crude product with a suitable solvent such as acetone (B3395972) or chloroform (B151607) to remove unreacted starting materials.[2][6][10]
-
Drying: The purified product can be further recrystallized from water or ethanol (B145695) and then dried under reduced pressure to yield the final crystalline this compound iodide.[1][6][10]
Method 2: Synthesis in a Pressure Vessel
This method utilizes a sealed environment to conduct the reaction.[1][6]
-
Setup: Place dimethyl sulfoxide (e.g., 2 mL, 28.2 mmol) and methyl iodide (e.g., 1.75 mL, 28.1 mmol) into a pressure vessel with a stir bar.
-
Reaction: Seal the vessel and heat it to 70°C while stirring for 48 hours.[1][6]
-
Work-up: Cool the vessel to room temperature. A precipitate should have formed.
-
Isolation & Purification: Filter the precipitate, wash it with chloroform, and recrystallize from water.[1][6]
-
Drying: Dry the colorless crystals under reduced pressure to obtain the final product. A yield of around 65% can be expected with this method.[6]
Safety and Handling
The synthesis of this compound iodide requires strict adherence to safety protocols due to the hazardous nature of the reactants, particularly methyl iodide.
-
Methyl Iodide (Iodomethane):
-
Hazards: Methyl iodide is highly toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, and is a suspected carcinogen.[11][12] It is volatile and should be handled with extreme caution.
-
Handling: Always handle methyl iodide in a certified chemical fume hood.[6][9] Use personal protective equipment (PPE) including nitrile or neoprene gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.[9][11][12] Use sealed systems or techniques like Luer-lock syringes for transfers to minimize exposure.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from light, heat, and incompatible materials like strong oxidizing agents and bases.[9][11][13]
-
Spills: In case of a spill, evacuate the area immediately. Contain the spill with an inert absorbent material and dispose of it as hazardous waste according to local regulations.[9]
-
-
Dimethyl Sulfoxide (DMSO):
-
Hazards: DMSO itself has low toxicity, but it can readily penetrate the skin and may enhance the dermal absorption of other dissolved toxic substances.
-
Handling: Wear appropriate gloves and eye protection. Avoid direct skin contact.[13]
-
-
Product (this compound Iodide):
Applications in Drug Development and Organic Synthesis
The primary utility of this compound iodide is its role as a stable and easily handled precursor for the generation of dimethyloxosulfonium methylide [(CH₃)₂S(O)CH₂].[2][4][7] This ylide is a powerful methylene-transfer reagent used extensively in the Johnson–Corey–Chaykovsky reaction.[1][2]
Key applications include:
-
Epoxide Synthesis: The ylide reacts with aldehydes and ketones to form epoxides, which are crucial intermediates in the synthesis of pharmaceuticals and other complex molecules.[2][7][14]
-
Cyclopropane Synthesis: It reacts with α,β-unsaturated esters and other activated alkenes to produce cyclopropyl (B3062369) compounds.[2][7]
-
Pharmaceutical Intermediates: Its ability to form these fundamental structures makes it an invaluable reagent in the synthesis of various drug candidates, including those with potential antimicrobial and anticancer properties.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound iodide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. This compound iodide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound iodide | 1774-47-6 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Sciencemadness Discussion Board - Preparation of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. westliberty.edu [westliberty.edu]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Corey-Chaykovsky Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes. This versatile and robust reaction, which involves the reaction of sulfur ylides with various electrophiles, has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] This guide provides a detailed technical overview of the Corey-Chaykovsky reaction, focusing on its mechanism, substrate scope, stereoselectivity, and practical applications.
The Reaction Mechanism: A Tale of Two Ylides
The Corey-Chaykovsky reaction can be broadly categorized based on the type of sulfur ylide employed: sulfonium (B1226848) ylides (less stable) and sulfoxonium ylides (more stable).[2] The choice of ylide is critical as it dictates the course of the reaction, particularly with α,β-unsaturated carbonyl compounds.
The general mechanism proceeds through three key steps:
-
Ylide Formation: The sulfur ylide is typically generated in situ by treating a sulfonium or sulfoxonium salt with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3]
-
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This step forms a betaine (B1666868) intermediate.[3][4]
-
Intramolecular Ring Closure: The negatively charged heteroatom (oxygen in the case of a carbonyl) in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium or sulfoxonium group, which is an excellent leaving group. This results in the formation of the three-membered ring and the liberation of a dialkyl sulfide (B99878) or dialkyl sulfoxide.[3][4]
Epoxidation of Aldehydes and Ketones
The reaction of both sulfonium and sulfoxonium ylides with aldehydes and ketones leads to the formation of epoxides.[5] The reaction is highly efficient for the synthesis of terminal and substituted epoxides.
Caption: General mechanism for the Corey-Chaykovsky epoxidation.
Cyclopropanation vs. Epoxidation of α,β-Unsaturated Carbonyls
A key feature of the Corey-Chaykovsky reaction is the divergent reactivity of sulfonium and sulfoxonium ylides with α,β-unsaturated carbonyl compounds.[2]
-
Sulfonium ylides (less stable): These ylides typically undergo a rapid and irreversible 1,2-addition to the carbonyl group, leading to the formation of the corresponding epoxide. This is considered the kinetically controlled product.[2]
-
Sulfoxonium ylides (more stable): These ylides preferentially undergo a 1,4-conjugate addition to the double bond, forming a stabilized enolate intermediate. Subsequent intramolecular ring closure results in the formation of a cyclopropane. This is the thermodynamically favored product.[2][6]
Caption: Regioselectivity with α,β-unsaturated carbonyls.
Aza-Corey-Chaykovsky Reaction: Synthesis of Aziridines
The aza-Corey-Chaykovsky reaction is the nitrogen analog of the epoxidation reaction, providing a powerful method for the synthesis of aziridines from imines.[5] The mechanism is analogous to that of epoxidation, involving the nucleophilic attack of a sulfur ylide on the imine carbon, followed by intramolecular ring closure of the resulting intermediate to form the aziridine (B145994) ring.
Data Presentation: Substrate Scope and Stereoselectivity
The Corey-Chaykovsky reaction exhibits a broad substrate scope, tolerating a wide range of functional groups. The following tables summarize representative examples of the reaction with various substrates, highlighting the yields and stereoselectivity.
Table 1: Epoxidation of Aldehydes and Ketones
| Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Me₃SI | NaH | DMSO | 88 | [7] |
| Benzaldehyde | Me₃SI | NaH | DMSO | 92 | [2] |
| Acetophenone | Me₃SOI | t-BuOK | t-BuOH | 95 | [1] |
| 4-Nitrobenzaldehyde | Me₃SI | NaH | DMSO | 85 | [2] |
| Carvone | Me₃SI | NaH | DMSO | 71 | [2] |
Table 2: Cyclopropanation of α,β-Unsaturated Carbonyls
| Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Chalcone | Me₃SOI | NaH | DMSO | 91 | >95:5 | [6] |
| Methyl vinyl ketone | Me₃SOI | NaH | DMSO | 85 | N/A | [2] |
| Cyclohexenone | Me₃SOI | NaH | DMSO | 78 | >95:5 | [6] |
| Acrolein | Me₃SOI | NaH | DMSO | 75 | >95:5 | [2] |
Table 3: Aza-Corey-Chaykovsky Reaction of Imines
| Imine Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| N-Benzylidene-aniline | Me₃SI | NaH | DMSO | 82 | N/A | [5] |
| N-(4-Methoxybenzylidene)aniline | Me₃SI | NaH | DMSO | 88 | N/A | [5] |
| N-tert-Butanesulfinyl ketimino ester | Me₃SOI | NaH | DMSO/THF | 91 | >95:5 | [8] |
Enantioselective Corey-Chaykovsky Reaction
The development of enantioselective variants of the Corey-Chaykovsky reaction has been a significant area of research, enabling the synthesis of chiral epoxides, aziridines, and cyclopropanes with high enantiomeric excess.[5] This is typically achieved through the use of chiral sulfides, which are used to generate chiral sulfur ylides.
Table 4: Enantioselective Epoxidation with Chiral Sulfides
| Aldehyde | Chiral Sulfide | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (R,R)-1,2-Bis(phenylsulfinyl)ethane | 85 | 96 | [3] |
| 4-Chlorobenzaldehyde | Camphor-derived sulfide | 92 | 94 | [3] |
| 2-Naphthaldehyde | Thiolane-based sulfide | 88 | 98 | [9] |
| Cinnamaldehyde | Oxathiane-derived sulfide | 75 | 92 | [5] |
Experimental Protocols
General Procedure for Epoxidation
To a stirred suspension of trimethylsulfonium iodide (1.1 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portionwise. The mixture is stirred at room temperature for 15 minutes, after which a solution of the carbonyl compound (1.0 mmol) in anhydrous DMSO (2 mL) is added dropwise. The reaction is stirred at room temperature for 1-3 hours until complete consumption of the starting material is observed by TLC. The reaction is then quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.[7]
General Procedure for Aza-Corey-Chaykovsky Aziridination
To a stirred suspension of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. A solution of the imine (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the aziridine.
Application in Total Synthesis
The Corey-Chaykovsky reaction is a powerful tool in the total synthesis of complex natural products. Its ability to stereoselectively introduce three-membered rings is often a key step in constructing the carbon skeleton of the target molecule.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Role of Trimethylsulfoxonium Salts in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Trimethylsulfoxonium salts, particularly this compound iodide and chloride, are pivotal reagents in modern organic synthesis. While they possess inherent utility as methylating agents, their primary and most celebrated role is serving as stable, crystalline precursors to dimethylsulfoxonium methylide, a highly versatile sulfur ylide.[1][2][3] This ylide, often referred to as the Corey-Chaykovsky reagent, is the cornerstone of the Johnson-Corey-Chaykovsky reaction, a powerful method for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[4][5][6] Its reliability, functional group tolerance, and stereochemical predictability have cemented its place in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[4][7]
Core Functionality: Precursors to Dimethylsulfoxonium Methylide
The synthetic utility of this compound salts stems from the acidity of the protons on the methyl groups (pKa ≈ 35 in DMSO).[8] Treatment with a strong base removes a proton to generate dimethylsulfoxonium methylide in situ. This nucleophilic methylene-transfer reagent is the key reactive species in subsequent transformations.[8][9]
This compound iodide is typically synthesized via a straightforward Sₙ2 reaction between dimethyl sulfoxide (B87167) (DMSO) and an electrophilic methyl source, most commonly iodomethane (B122720) (methyl iodide).[8][10][11] The reaction involves the nucleophilic attack of the sulfur atom in DMSO on the methyl iodide.[10]
Caption: Synthesis of this compound Iodide.
The ylide is generated in situ immediately before use by deprotonating the this compound salt with a strong, non-nucleophilic base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMSO or tetrahydrofuran (B95107) (THF) is most commonly employed.[5][9]
Caption: In situ generation of the Corey-Chaykovsky reagent.
The Johnson-Corey-Chaykovsky Reaction
The premier application of the ylide generated from this compound salts is the Johnson-Corey-Chaykovsky reaction. This reaction involves the addition of the ylide to a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane.[1]
The most frequent use of the Corey-Chaykovsky reaction is the conversion of aldehydes and ketones to their corresponding terminal or substituted epoxides (oxiranes).[4] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the alkoxide displaces dimethyl sulfoxide (DMSO) to form the three-membered epoxide ring.[2]
Caption: General mechanism for Corey-Chaykovsky epoxidation.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane from Cyclohexanone (B45756) [12]
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound iodide (1.10 g, 5.0 mmol) to anhydrous dimethyl sulfoxide (DMSO, 10 mL). Stir the suspension.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.20 g, 5.0 mmol) portion-wise over 10 minutes. The mixture will become cloudy and hydrogen gas will evolve. Stir for an additional 20-30 minutes at room temperature until gas evolution ceases and a clear to slightly hazy solution of the ylide is formed.
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (0.39 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) dropwise over 5 minutes.
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a separatory funnel containing cold water (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired epoxide. A similar procedure for an allyl cyclohexanone yielded the epoxide in 88% yield.[12]
Table 1: Representative Epoxidation Reactions
| Substrate | Base / Solvent | Time (h) | Product | Yield (%) | Reference |
| Benzophenone | KOH / t-BuOH | - | 2,2-Diphenyloxirane | 97 | [7][13] |
| 4-Allylcyclohexanone | KOtBu / DMSO | 2 | 4-Allyl-1-oxaspiro[2.5]octane | 88 | [12] |
| Indole-3-carboxaldehyde | NaH / DMSO-THF | 6 | 2-(1H-indol-3-yl)oxirane | 92 | [6] |
| Cyclohexanone | NaH / DMSO | 1 | 1-Oxaspiro[2.5]octane | 85-90 | [5] |
| Benzaldehyde | NaH / DMSO | 0.5 | 2-Phenyloxirane | 90 | [9] |
When the Corey-Chaykovsky reagent reacts with α,β-unsaturated ketones (enones), it selectively performs a 1,4-conjugate addition, followed by ring closure, to yield cyclopropyl (B3062369) ketones.[14] This regioselectivity is a key feature of the more stable sulfoxonium ylides. In contrast, less stable sulfonium (B1226848) ylides (derived from trimethylsulfonium (B1222738) salts) typically favor 1,2-addition to the carbonyl, resulting in epoxidation.[9][15]
Caption: Mechanism for Corey-Chaykovsky cyclopropanation.
Experimental Protocol: Cyclopropanation of Carvone [9]
-
Ylide Preparation: Prepare a solution of dimethylsulfoxonium methylide from this compound iodide (2.20 g, 10.0 mmol) and sodium hydride (0.40 g, 10.0 mmol of 60% dispersion) in 20 mL of anhydrous DMSO as described in the epoxidation protocol.
-
Reaction: To the stirred ylide solution at room temperature, add a solution of (R)-(-)-Carvone (1.50 g, 10.0 mmol) in 5 mL of anhydrous THF dropwise.
-
Monitoring and Workup: Stir the mixture at room temperature for 2 hours, then heat to 50 °C for an additional 1 hour to ensure completion.
-
Cool the reaction mixture, pour it into 50 mL of cold water, and extract with petroleum ether (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo. Purify the resulting oil by column chromatography to afford the cyclopropyl ketone product. The reaction is generally highly diastereoselective, favoring the trans product.[9]
Table 2: Representative Cyclopropanation Reactions
| Substrate | Base / Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Chalcone | NaH / DMSO | RT | 1-Benzoyl-2-phenylcyclopropane | 91 | [5] |
| Cyclohex-2-enone | KOH / (bmim)PF₆ | RT | Bicyclo[4.1.0]heptan-2-one | 95 | [16] |
| Tricyclic Enone 59 | KOtBu / DMSO | RT | Tetracyclic Ketone 60 | 69 | [6] |
| Damascenolide Intermediate | KOtBu / DMSO | RT | Cyclopropanated Damascenolide | - (18% over 2 steps) | [6] |
In a similar fashion to carbonyls, the ylide can add to the C=N double bond of imines to generate three-membered nitrogen-containing rings called aziridines.[1][12] This transformation is a valuable method for synthesizing these important heterocyclic motifs, which are prevalent in bioactive molecules. The reaction often proceeds with good to excellent diastereoselectivity when chiral auxiliaries are used on the imine nitrogen.[17][18]
Experimental Protocol: Synthesis of a Chiral Aziridine [17][18]
-
Ylide Preparation: A solution of dimethylsulfonium methylide is prepared at -10 °C from trimethylsulfonium iodide (1.2 equiv) and n-butyllithium (1.1 equiv) in anhydrous THF. (Note: Sulfonium ylides are often used for aziridination, but sulfoxonium ylides are also applicable).
-
Reaction: A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in THF is cooled to -78 °C. The freshly prepared ylide solution is added dropwise via cannula.
-
Monitoring and Workup: The reaction is stirred at -78 °C for 3-4 hours. It is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
The mixture is warmed to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the chiral aziridine.
Table 3: Representative Aziridination Reactions
| Substrate (N-tert-butylsulfinyl imine of...) | Ylide Source | Product | Yield (%) | d.e. (%) | Reference |
| Benzaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-phenylaziridine | 84 | 92 | [17] |
| 2-Naphthaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-(naphthalen-2-yl)aziridine | 80 | 95 | [17] |
| Cyclohexanecarboxaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-cyclohexylaziridine | 63 | 80 | [17] |
| Pivalaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-tert-butylaziridine | 78 | 77 | [17][18] |
Other Applications
Beyond the Corey-Chaykovsky reaction, this compound salts have found applications as general methylating agents, particularly for soft nucleophiles. For example, they can be used for the site-selective methylation of hydroxyl groups in carbohydrate chemistry under iron catalysis.[19]
Experimental Protocol: Selective Methylation of a Diol [19]
-
Setup: To a solution of the diol substrate (e.g., a protected pyranoside, 0.1 mmol) in dry DMF/ACN (1.0 mL), add K₂CO₃ (2.5 equiv) and an iron catalyst such as Fe(dipm)₃ (0.1 equiv).
-
Reaction: Add this compound iodide (2.0 equiv) to the mixture.
-
Stir the reaction vigorously at 80 °C for 12 hours.
-
Workup: After completion, concentrate the reaction mixture in vacuo and purify the crude residue by column chromatography on silica gel to provide the methylated products.
Conclusion
This compound salts are indispensable reagents in organic chemistry, primarily valued as robust precursors for dimethylsulfoxonium methylide. The subsequent Johnson-Corey-Chaykovsky reaction provides a reliable and versatile pathway for the synthesis of epoxides, cyclopropanes, and aziridines, often with high yields and excellent stereocontrol. The operational simplicity of generating the reactive ylide in situ from a stable, crystalline salt makes this methodology highly accessible and scalable, ensuring its continued and widespread application in academic research and the industrial development of pharmaceuticals and fine chemicals.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound iodide synthesis - chemicalbook [chemicalbook.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
An In-depth Technical Guide on the Hygroscopic Nature of Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of trimethylsulfoxonium iodide, a widely used reagent in organic synthesis. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, reactivity, and the reproducibility of experimental results. This document outlines the nature of its hygroscopicity, standard experimental protocols for its determination, and best practices for handling and storage.
Introduction to this compound Iodide
This compound iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a sulfoxonium salt that serves as a key reagent in various chemical transformations.[1][2] It is most notably used as a precursor for generating dimethyloxosulfonium methylide, a methylene-transfer reagent essential for the synthesis of epoxides, cyclopropanes, and aziridines, particularly in the Johnson–Corey–Chaykovsky reaction.[1][3] At room temperature, it is a white to off-white or light yellow crystalline solid.[1][3]
Hygroscopic Nature
A critical chemical property of this compound iodide is its hygroscopicity.[1][3] This means it has a tendency to absorb moisture from the surrounding atmosphere. The uptake of water can affect the compound's physical state, stability, and performance in chemical reactions. Therefore, proper storage and handling are paramount.[3][4][5] The iodide and its corresponding chloride salt are both hygroscopic and must be stored in a cool, dry place.[3]
Physicochemical Properties and Hygroscopicity Data
| Property | Value | Source(s) |
| Chemical Formula | C₃H₉IOS | [1][6] |
| Molecular Weight | 220.07 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 208-212 °C (decomposes) | [7][8] |
| Solubility in Water | 50 mg/mL | [1][9] |
| Hygroscopicity | Hygroscopic | [1][3] |
| Quantitative Data | Not available in cited literature | |
| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light and moisture | [3][5][10][11] |
Experimental Protocols for Hygroscopicity Assessment
The hygroscopicity of a pharmaceutical or chemical solid like this compound iodide can be determined using several established methods. These protocols allow for the classification of a substance's tendency to absorb water.[][13]
European Pharmacopoeia (Ph. Eur.) Method
This conventional method classifies hygroscopicity based on the percentage increase in mass of a sample after being stored under specific conditions.[13][14][15]
Protocol:
-
Sample Preparation: Weigh a specific amount of this compound iodide (e.g., 0.1-0.3 grams) into a pre-weighed container (e.g., a petri dish).[14]
-
Environmental Control: Place the sample in a desiccator maintained at a constant relative humidity (RH) of 80 ± 2% and a constant temperature of 25 ± 1°C. A saturated solution of ammonium (B1175870) chloride is typically used to achieve this RH.[14][15]
-
Exposure: Store the sample under these conditions for 24 hours.[14]
-
Measurement: After 24 hours, remove the sample and immediately re-weigh it.
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Classification: The substance is classified based on the result:
-
Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.
-
Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.
-
Very hygroscopic: Increase in mass is equal to or greater than 15%.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Gravimetric Sorption Analysis (GSA)
GSA is a more advanced and systematic method that provides detailed information on moisture sorption-desorption behavior over a wide range of humidity levels.[][13][15]
Protocol:
-
Instrumentation: Use a dynamic vapor sorption (DVS) analyzer, which controls temperature and RH while accurately measuring sample weight changes.[]
-
Sample Preparation: Place a small amount of the sample (e.g., 5-15 mg) into the instrument's microbalance.[14]
-
Drying: The sample is typically dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.
-
Sorption Isotherm: The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH). The instrument monitors the sample's weight at each step until equilibrium is reached (i.e., when the rate of weight change is negligible).
-
Desorption Isotherm: Following the sorption phase, the RH is decreased in a stepwise manner back to 0% RH to generate a desorption curve.
-
Data Analysis: The data is plotted as the percentage change in mass versus RH. This isotherm provides critical information on the material's hygroscopicity, deliquescence point, and the presence of hysteresis (differences between sorption and desorption curves), which can indicate changes in the solid state.[14]
Visualizations: Workflows and Chemical Pathways
The following diagrams, created using DOT language, illustrate key processes related to the handling and use of this compound iodide.
Caption: Workflow for Hygroscopicity Testing Methods.
Caption: Storage Logic for a Hygroscopic Compound.
Caption: Synthesis of this compound Iodide.
Caption: Role in the Johnson-Corey-Chaykovsky Reaction.
Conclusion
This compound iodide is definitively a hygroscopic compound, a property that necessitates careful handling and storage to maintain its integrity and reactivity. While specific quantitative sorption data is not widely published, established methodologies such as the European Pharmacopoeia method and Gravimetric Sorption Analysis can be employed to characterize its behavior precisely. For professionals in research and drug development, adherence to protocols that mitigate moisture exposure—such as storage in desiccators or glove boxes and using tightly sealed containers—is essential for achieving reliable and reproducible outcomes in synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound iodide - Wikipedia [en.wikipedia.org]
- 3. This compound iodide | 1774-47-6 [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound iodide | 1774-47-6 | FT16184 [biosynth.com]
- 7. トリメチルスルホキソニウムヨージド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound iodide | CAS#:1774-47-6 | Chemsrc [chemsrc.com]
- 9. 1774-47-6 CAS | this compound IODIDE | Laboratory Chemicals | Article No. 6367F [lobachemie.com]
- 10. sodiumiodide.net [sodiumiodide.net]
- 11. fishersci.com [fishersci.com]
- 13. alfachemic.com [alfachemic.com]
- 14. jocpr.com [jocpr.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
An In-Depth Technical Guide to Trimethylsulfoxonium Iodide for Researchers and Drug Development Professionals
An Introduction to a Versatile Reagent in Organic Synthesis
Trimethylsulfoxonium iodide is a sulfoxonium salt that has established itself as a valuable and versatile reagent in modern organic synthesis.[1][2] With the chemical formula C₃H₉IOS and a molecular weight of 220.07 g/mol , it is primarily utilized as a precursor for the generation of dimethyloxosulfonium methylide, a key methylene-transfer reagent.[1][2][3] This ylide is instrumental in the renowned Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes, which are pivotal structural motifs in numerous biologically active molecules and pharmaceutical agents.[2][4][5][6] Beyond this cornerstone application, this compound iodide also serves as a methylating agent and is employed in the synthesis of various pharmaceutical intermediates.[7][8] This guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Core Properties and Data
A summary of the key quantitative data for this compound iodide is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 220.07 g/mol | [1][3][4][6][7] |
| Chemical Formula | C₃H₉IOS | [1][3][4][6] |
| CAS Number | 1774-47-6 | [1][3][4][5][6][7] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| Melting Point | 208-212 °C (decomposition) | [6][7][9] |
| Solubility | Soluble in water (3.85g/100mL at 20°C) and DMSO | [1][5] |
Key Applications in Research and Drug Development
The utility of this compound iodide in the synthesis of complex organic molecules makes it a valuable tool in drug discovery and development.
The Corey-Chaykovsky Reaction: A Gateway to Epoxides, Aziridines, and Cyclopropanes
The most prominent application of this compound iodide is in the Corey-Chaykovsky reaction.[2] This reaction involves the generation of dimethyloxosulfonium methylide, a sulfur ylide, by deprotonating this compound iodide with a strong base such as sodium hydride or potassium tert-butoxide.[3][4][5] This ylide then reacts with ketones, aldehydes, or imines to produce the corresponding epoxides or aziridines.[4][6] With α,β-unsaturated carbonyl compounds, the reaction yields cyclopropanes.[4][5]
The reaction is highly valued for its diastereoselectivity, typically favoring the formation of the trans product.[6] The formation of epoxides is particularly significant in drug development, as the strained epoxide ring can be opened by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Methylating Agent
This compound iodide can also function as a methylating agent, particularly for hydroxyl groups in carbohydrates, offering a greener alternative to traditional methylating reagents.[10] This application is crucial for modifying the structure and function of bioactive carbohydrate compounds.[10]
Synthesis of Pharmaceutical Intermediates
The reagent plays a role in the synthesis of various pharmaceutical intermediates.[1][11] Its ability to form key structural motifs like epoxides and cyclopropanes is leveraged in the multi-step synthesis of active pharmaceutical ingredients (APIs), including those with antifungal, antimicrobial, and anticancer properties.[1][11]
Experimental Protocols
Synthesis of this compound Iodide
A common method for the laboratory synthesis of this compound iodide involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[12]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (Iodomethane)
Procedure:
-
In a fume hood, combine dimethyl sulfoxide with approximately 2.5 equivalents of methyl iodide in a round-bottom flask equipped with a reflux condenser.[12]
-
Heat the mixture to reflux at approximately 80°C for 24 hours.[12]
-
After the reaction period, cool the mixture to room temperature, which should result in the precipitation of the product.[12]
-
Filter the crude solid product and wash it with acetone to remove unreacted starting materials and impurities.[12]
-
Dry the resulting white to pale yellow solid to obtain pure this compound iodide.
The Corey-Chaykovsky Reaction: Epoxidation of a Ketone
The following is a general protocol for the epoxidation of a ketone using this compound iodide.
Materials:
-
This compound iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Ketone substrate
-
Deionized water
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound iodide (1.1-1.5 equivalents).[5]
-
Add anhydrous DMSO or THF to the flask and stir the suspension.[5]
-
Carefully add a strong base such as sodium hydride (as a 60% dispersion in mineral oil, 1.1-1.5 equivalents) or potassium tert-butoxide (1.1-1.5 equivalents) portion-wise at room temperature. The mixture will evolve hydrogen gas if NaH is used and should be handled with caution.
-
Stir the resulting mixture at room temperature for approximately 1 hour to ensure the complete formation of the dimethyloxosulfonium methylide ylide.
-
Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at room temperature or 0°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.[5]
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure epoxide.[5]
Mechanistic Insights and Visualizations
The Corey-Chaykovsky Reaction Mechanism
The mechanism of the Corey-Chaykovsky reaction for epoxidation proceeds through a two-step sequence:
-
Nucleophilic Addition: The sulfur ylide, generated in situ from this compound iodide, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone or aldehyde.[4] This forms a betaine (B1666868) intermediate.
-
Intramolecular SN2 Reaction: The resulting alkoxide in the betaine intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group. This results in the formation of a three-membered epoxide ring and the displacement of dimethyl sulfoxide as a leaving group.[3]
Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.
Experimental Workflow for Epoxidation
The following diagram illustrates a typical laboratory workflow for carrying out an epoxidation reaction using this compound iodide.
Caption: A typical experimental workflow for epoxide synthesis.
Role in Signaling Pathways: An Indirect Influence
While this compound iodide is not known to be directly involved in specific cellular signaling pathways, its importance in drug discovery implies an indirect role. The epoxides, aziridines, and cyclopropanes synthesized using this reagent are key components of molecules designed to interact with biological targets such as enzymes and receptors. For instance, the synthesis of a novel pharmaceutical agent that inhibits a particular kinase in a cancer-related signaling pathway might rely on a Corey-Chaykovsky reaction to create a crucial stereocenter. Therefore, the contribution of this compound iodide is upstream in the drug discovery process, enabling the creation of the tools (i.e., the drug molecules) that are then used to modulate signaling pathways. Furthermore, its application as a methylating agent can be used to study methylation processes that are fundamental to gene expression and regulation.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. This compound iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eskayiodine.com [eskayiodine.com]
- 12. This compound iodide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of Trimethylsulfoxonium Iodide in Water
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the aqueous solubility of trimethylsulfoxonium iodide, a vital reagent in organic synthesis. It includes quantitative solubility data, a general experimental protocol for its determination, and a visualization of its application in generating the Corey-Chaykovsky reagent.
Introduction to this compound Iodide
This compound iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is an organosulfur salt that serves as a key precursor for the generation of dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent.[1][2] This ylide is widely employed in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1][3] The compound exists as a white to light yellow crystalline solid and is known to be hygroscopic and sensitive to light.[2][4][5] Its utility in a variety of chemical transformations, often performed in aqueous or mixed-solvent systems, makes understanding its water solubility crucial for reaction design, workup procedures, and overall process optimization.
Quantitative Solubility Data
The solubility of this compound iodide in water has been reported across various sources, indicating its high affinity for aqueous media. The compound is generally described as soluble or readily soluble in water.[4][6] A summary of the available quantitative data is presented below.
| Solubility Value | Temperature | Source(s) |
| ~50 g/L | Not Specified | [7][8] |
| 50 mg/mL | Not Specified | [4] |
| 38.5 g/L | 20 °C | [9][10] |
| 15 g/L | 20 °C | [11] |
Note: The variation in reported values may be attributed to different experimental methodologies or purities of the substance.
Experimental Protocol for Solubility Determination
While specific experimental details for the cited solubility values are not extensively published, a standard method for determining the aqueous solubility of a solid compound like this compound iodide involves the isothermal equilibrium method. This procedure is designed to ascertain the saturation point of the solute in the solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound iodide in deionized water at a controlled temperature (e.g., 20 °C).
Materials and Equipment:
-
This compound iodide (high purity)
-
Deionized water
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials with sealed caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or gravimetric analysis)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound iodide to a series of vials containing a known volume of deionized water. The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature water bath set to the desired temperature (e.g., 20 °C). Agitate the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Extraction: Carefully extract a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Quantification:
-
Gravimetric Method: Transfer the known volume of the saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the container with the dried residue. The mass of the dissolved solid can then be calculated.
-
Spectroscopic/Chromatographic Method: Dilute the extracted aliquot with a known volume of solvent. Analyze the concentration of this compound iodide using a pre-calibrated analytical method such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the mass of the dissolved solid and the initial volume of the solvent. The experiment should be repeated multiple times to ensure reproducibility and accuracy.
Visualization of a Key Synthetic Application
This compound iodide is most frequently used to generate dimethyloxosulfonium methylide, a sulfur ylide.[12] This is typically achieved by deprotonating the salt with a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[3][13] The following diagram illustrates this fundamental reaction workflow.
Caption: Workflow for the generation of the Corey-Chaykovsky reagent.
Conclusion
This compound iodide exhibits significant solubility in water, a property that is advantageous for its use in various reaction conditions. The compiled data provides researchers and drug development professionals with essential parameters for its application. Understanding both its solubility and its role in key synthetic transformations, such as the formation of the Corey-Chaykovsky reagent, is fundamental to leveraging this versatile compound in the synthesis of complex organic molecules.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. This compound iodide | 1774-47-6 [chemicalbook.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound iodide - Safety Data Sheet [chemicalbook.com]
- 8. 1774-47-6 CAS | this compound IODIDE | Laboratory Chemicals | Article No. 6367F [lobachemie.com]
- 9. This compound Iodide | 1774-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. This compound Iodide | 1774-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound iodide(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound iodide - Wikipedia [en.wikipedia.org]
- 13. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
Foundational Principles of Sulfur Ylide Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth exploration of the fundamental principles governing sulfur ylide chemistry, a cornerstone of modern organic synthesis. It details their structure, stability, and reactivity, with a focus on their application in constructing key molecular architectures.
Introduction to Sulfur Ylides
A sulfur ylide is a neutral, dipolar molecule characterized by a negatively charged carbon atom (a carbanion) directly bonded to a positively charged sulfur atom.[1] This unique zwitterionic structure imparts a distinct reactivity profile, making them powerful reagents for the formation of new carbon-carbon and carbon-heteroatom bonds.[2] First discovered in 1930, their synthetic utility was significantly developed by E.J. Corey and Michael Chaykovsky, leading to their widespread use in the synthesis of three-membered rings like epoxides, cyclopropanes, and aziridines.[3][4] Their versatility and role in stereoselective synthesis make them invaluable tools in the construction of complex molecules, including natural products and pharmaceutical agents.[5][6]
Structure and Bonding
The electronic structure of a sulfur ylide is best described as a resonance hybrid of two canonical forms: the ylide form, which emphasizes the zwitterionic nature with formal charges on sulfur and carbon, and the ylene form, which depicts a double bond between sulfur and carbon.
Computational studies and spectroscopic data suggest that the actual structure is predominantly zwitterionic (the ylide form), with a significant C-S bond order intermediate between a single and a double bond.[7] The stabilization of the carbanion is now understood to arise primarily from electrostatic attraction and negative hyperconjugation (overlap of the carbon lone pair with a σ* orbital on sulfur), rather than the older model of d-orbital participation.[2]
There are two main classes of sulfur ylides based on the oxidation state of the sulfur atom: sulfonium (B1226848) ylides (derived from sulfides) and sulfoxonium ylides (derived from sulfoxides).
Stability and Reactivity
The reactivity of a sulfur ylide is intrinsically linked to its stability, which is influenced by the sulfur oxidation state and the substituents on the carbanion.
-
Sulfonium vs. Sulfoxonium Ylides: Sulfoxonium ylides are more stable than their sulfonium counterparts.[2] The electron-withdrawing oxygen atom in sulfoxonium ylides delocalizes the negative charge from the carbanion, reducing its nucleophilicity and increasing its stability.[8] Consequently, sulfonium ylides are more reactive and less stable.[9]
-
Stabilized vs. Unstabilized Ylides: Ylides are further classified as "stabilized" or "unstabilized". Stabilized ylides possess an electron-withdrawing group (e.g., carbonyl, ester, nitrile) on the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability, rendering it less reactive.[8] Unstabilized ylides, such as dimethylsulfonium methylide, lack such groups and are highly reactive.[10]
The acidity of the precursor onium salt is a key indicator of the resulting ylide's stability. A lower pKa for the salt corresponds to a more stable ylide.
Data Presentation: Acidity of Onium Salt Precursors
| Entry | Onium Salt Precursor | pKa (in DMSO) | Ylide Type | Stability |
| 1 | Trimethylsulfonium Iodide | ~20-25 | Sulfonium | Unstabilized, highly reactive |
| 2 | Trimethylsulfoxonium Iodide | ~15-18 | Sulfoxonium | More stable than sulfonium |
| 3 | (CH₃)₂S⁺CH₂COPh Br⁻ | 8.45 | Sulfonium | Stabilized by carbonyl group |
Data sourced from references[2][11].
Chemoselectivity
The difference in stability and reactivity between sulfonium and sulfoxonium ylides leads to distinct chemoselectivity, particularly with α,β-unsaturated carbonyl compounds.
-
Unstabilized Sulfonium Ylides (Hard Nucleophiles): Being more reactive, they typically undergo rapid, irreversible 1,2-addition to the carbonyl group, forming epoxides.[12][13]
-
Sulfoxonium Ylides (Soft Nucleophiles): Being more stable and less reactive, they favor reversible 1,4-conjugate addition to the double bond, leading to the formation of cyclopropanes.[12][14]
Synthesis of Sulfur Ylides
The most common method for preparing sulfur ylides involves a two-step sequence: S-alkylation of a sulfide (B99878) or sulfoxide (B87167) to form a sulfonium or sulfoxonium salt, followed by deprotonation of the salt at the α-carbon using a strong base.[8][15]
References
- 1. Ylide - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. bristol.ac.uk [bristol.ac.uk]
Methodological & Application
Application Notes and Protocols for the Generation of Dimethyloxosulfonium Methylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyloxosulfonium methylide, often referred to as the Corey-Chaykovsky reagent, is a versatile sulfur ylide utilized extensively in organic synthesis. Its primary application is the conversion of carbonyl compounds, such as aldehydes and ketones, into the corresponding epoxides. This reaction, known as the Corey-Chaykovsky reaction, is a cornerstone of modern synthetic chemistry, valued for its high yields and stereoselectivity.[1][2][3] The ylide is typically generated in situ from trimethylsulfoxonium salts and a strong base.[3][4][5] This document provides detailed protocols for the generation and use of dimethyloxosulfonium methylide, a summary of reaction parameters, and important safety considerations.
Data Presentation
The choice of base and solvent can significantly influence the yield of reactions involving dimethyloxosulfonium methylide. The following table summarizes yields for the epoxidation of 2-benzylidenecyclohexan-1-one using in situ generated dimethyloxosulfonium methylide with various bases, and the effect of different solvents on a cyclopropanation reaction.
Table 1: Influence of Base on the Epoxidation of 2-Benzylidenecyclohexan-1-one [6]
| Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Sodium Hydride (NaH) | DMF | 84 | 2:1 |
| Potassium tert-butoxide (KOtBu) | DMF | 63 | 1.7:1 |
| Cesium Carbonate (Cs₂CO₃) | DMF | 76 | 1.7:1 |
| Lithium bis(trimethylsilyl)amide | DMF | 65 | 3.5:1 |
Table 2: Effect of Solvent on a Diastereoselective Cyclopropanation Reaction [6][7]
| Solvent System (THF:DMF) | Yield (%) | Diastereomeric Ratio (dr) |
| 1:0 | - | >10:1 |
| 1:1 | - | 4:1 |
| 0:1 | - | 2:1 |
Note: Specific yield data for the cyclopropanation reaction was not provided in the source.
Experimental Protocols
Protocol 1: Generation of Dimethyloxosulfonium Methylide using Sodium Hydride in DMSO
This protocol is adapted from the procedure for the synthesis of methylenecyclohexane (B74748) oxide.[8]
Materials:
-
This compound iodide (recrystallized from water and dried)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (distilled under reduced pressure from CaH₂)
-
Anhydrous diethyl ether
-
Substrate (e.g., cyclohexanone)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add sodium hydride (1.1 equivalents relative to the sulfonium (B1226848) salt). Wash the sodium hydride with anhydrous petroleum ether to remove the mineral oil. Allow the hydride to settle and then carefully decant the petroleum ether. This step should be performed under an inert atmosphere.
-
Addition of Solvent and Precursor: Add anhydrous DMSO to the flask containing the washed sodium hydride. Stir the suspension. To this, add this compound iodide (1.0 equivalent) in one portion.
-
Ylide Formation: Heat the mixture to a gentle reflux under a nitrogen atmosphere. The reaction is typically complete when the evolution of hydrogen gas ceases. The resulting greyish solution contains the dimethyloxosulfonium methylide.
-
Reaction with Substrate: Cool the ylide solution to room temperature. Add the carbonyl substrate (e.g., cyclohexanone (B45756), 0.9 equivalents) dropwise via a dropping funnel over a period of 5-10 minutes.
-
Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional 15 minutes, and then heat to 50-60 °C for 30 minutes. Pour the reaction mixture into cold water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide product.
Protocol 2: Generation of Dimethyloxosulfonium Methylide using Potassium tert-Butoxide in DMSO
This protocol is adapted from a procedure for the epoxidation of allyl cyclohexanone.[9]
Materials:
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrate (e.g., allyl cyclohexanone)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolution of Precursor: In a dry flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 equivalents) to anhydrous DMSO and stir until the salt is completely dissolved.
-
Addition of Substrate: Add the carbonyl substrate (1.0 equivalent) to the solution.
-
Ylide Formation and Reaction: Add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO to the reaction mixture.
-
Reaction Completion and Work-up: Stir the resulting solution at room temperature for 2 hours. After this time, add water to the reaction mixture and extract with diethyl ether. Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography to afford the desired epoxide. An 88% yield was reported for the epoxidation of allyl cyclohexanone using this method.[9]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the generation and reaction of dimethyloxosulfonium methylide.
Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky reaction for epoxide synthesis.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11][12][13] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[12] Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is essential.[10][11][12] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand; do not use water, carbon dioxide, or foam extinguishers .[12][13]
-
Dimethyl Sulfoxide (DMSO): Anhydrous DMSO can react exothermically with sodium hydride, and heating such mixtures has been reported to lead to explosions.[14] Therefore, careful temperature control is crucial. Distillation of DMSO should be performed at reduced pressure to avoid decomposition at higher temperatures.
-
This compound Iodide: While not as acutely hazardous as the other reagents, it should be handled with standard laboratory precautions. It is advisable to recrystallize it before use to ensure purity.[8]
-
Iodomethane (B122720): If synthesizing this compound iodide, be aware that iodomethane is toxic and volatile and should be handled in a fume hood.[15][16]
By following these protocols and safety guidelines, researchers can safely and effectively generate and utilize dimethyloxosulfonium methylide for a variety of synthetic applications.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 5. This compound iodide - Wikipedia [en.wikipedia.org]
- 6. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 7. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. alkalimetals.com [alkalimetals.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. fishersci.com [fishersci.com]
- 14. scribd.com [scribd.com]
- 15. This compound iodide synthesis - chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
The Corey-Chaykovsky Reaction: A Cornerstone in Natural Product Total Synthesis
The Corey-Chaykovsky reaction, a powerful and versatile method for the formation of three-membered rings, has proven to be an indispensable tool in the complex art of total synthesis. This reaction, which involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone, provides a direct and often highly stereoselective route to epoxides, aziridines, and cyclopropanes. These motifs are integral structural features of numerous biologically active natural products, and the mild conditions and high functional group tolerance of the Corey-Chaykovsky reaction have cemented its status as a key strategic element in the synthetic chemist's arsenal.
This document provides detailed application notes and experimental protocols for key examples of the Corey-Chaykovsky reaction in the total synthesis of complex natural products, targeted at researchers, scientists, and professionals in drug development.
Application Note 1: Epoxidation in the Total Synthesis of Taxol
The total synthesis of Taxol (Paclitaxel), a potent anti-cancer agent, is a landmark achievement in organic chemistry. In their celebrated 1996 total synthesis, the research group of Samuel J. Danishefsky employed the Corey-Chaykovsky reaction for a crucial epoxidation step in the construction of the molecule's D ring. This strategic move highlights the reaction's utility in creating strained ring systems on highly functionalized intermediates.
The reaction involved the conversion of a ketone to an epoxide using trimethylsulfonium (B1222738) iodide and a strong base. This step was critical for the subsequent rearrangement to form the allylic alcohol necessary for the construction of the oxetane (B1205548) ring of Taxol. The high yield and stereoselectivity of this reaction were paramount to the success of the overall synthetic route.
Application Note 2: Domino Reaction for Spirocyclopropyl Oxindole (B195798) Synthesis
A fascinating application of the Corey-Chaykovsky reaction is its use in domino sequences, where multiple transformations occur in a single pot. The research group of Saumen Hajra developed a sequential Corey-Chaykovsky reaction of isatins or related spiroepoxy- and spiroaziridine oxindoles to generate spirocyclopropyl oxindoles.[1] This one-pot procedure is highly efficient and provides rapid access to a class of compounds with significant potential in medicinal chemistry.
The reaction proceeds through an initial ring-opening of the spiroepoxide or spiroaziridine, followed by elimination to form an alkene intermediate. This intermediate then undergoes a subsequent Corey-Chaykovsky cyclopropanation to yield the final spirocyclopropyl oxindole product. This domino approach showcases the reaction's ability to participate in complex, multi-step transformations under a single set of reaction conditions.
Application Note 3: Stereoselective Epoxidation in the Synthesis of Linariophyllene C
The total synthesis of complex natural products often requires precise control over stereochemistry. The Corey-Chaykovsky reaction can be highly stereoselective, influenced by the steric environment of the substrate. In the total synthesis of linariophyllene C, a sesquiterpenoid natural product, Stakanovs and coworkers utilized a stereoselective Corey-Chaykovsky epoxidation of kobusone (B207897).
This reaction, employing trimethylsulfonium iodide and potassium tert-butoxide, yielded a diepoxide with high stereoselectivity.[2] The steric hindrance of the kobusone framework directed the approach of the sulfur ylide, leading to the formation of the desired stereoisomer in high yield. This step was crucial for establishing the correct relative stereochemistry of the subsequent intermediates in the synthesis.
Quantitative Data Summary
| Application | Substrate | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Ref. |
| Total Synthesis of Taxol | Wieland-Miescher ketone derivative | Trimethylsulfonium iodide / TMS₂NK | THF | 0 | 2.5 | 99 | Not Reported | [3] |
| Domino Reaction for Spirocyclopropyl Oxindole | N-benzyl isatin (B1672199) | Trimethylsulfoxonium iodide / NaH | DMSO | rt | 1 | 84 | N/A | [1] |
| Total Synthesis of Linariophyllene C | Kobusone | Trimethylsulfonium iodide / KOtBu | DMF | 0 | Not Reported | 91 | High Stereoselectivity | [2] |
Experimental Protocols
Protocol 1: Epoxidation in the Total Synthesis of Taxol (Danishefsky et al.)
Reaction: Conversion of a ketone intermediate to an epoxide.
Materials:
-
Ketone intermediate
-
Trimethylsulfonium iodide (Me₃S⁺I⁻)
-
Potassium bis(trimethylsilyl)amide (KHMDS or TMS₂NK)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the ketone intermediate in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
To this solution, a solution of potassium bis(trimethylsilyl)amide in THF is added dropwise.
-
Trimethylsulfonium iodide is then added in one portion.
-
The reaction mixture is stirred at 0 °C for 2.5 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired epoxide.
Note: This is a generalized protocol based on the reported reaction conditions. The exact stoichiometry and concentrations should be referenced from the original publication.[3]
Protocol 2: Domino Corey-Chaykovsky Reaction for Spirocyclopropyl Oxindoles (Hajra et al.)
Reaction: One-pot synthesis of spirocyclopropyl oxindoles from isatins.
Materials:
-
N-benzyl isatin
-
This compound iodide ((CH₃)₃SO⁺I⁻)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equiv) in anhydrous DMSO, this compound iodide (2.2 equiv) is added in portions at room temperature under an inert atmosphere.
-
The resulting mixture is stirred for 15 minutes, during which time it becomes a clear solution (the ylide is formed).
-
N-benzyl isatin (1.0 equiv) in anhydrous DMSO is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to give the pure spirocyclopropyl oxindole.[1]
Protocol 3: Stereoselective Epoxidation of Kobusone (Stakanovs et al.)
Reaction: Di-epoxidation of kobusone.
Materials:
-
Kobusone
-
Trimethylsulfonium iodide (Me₃S⁺I⁻)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of kobusone in anhydrous DMF is cooled to 0 °C under an inert atmosphere.
-
Potassium tert-butoxide is added to the solution, followed by the addition of trimethylsulfonium iodide.
-
The reaction mixture is stirred at 0 °C. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by column chromatography to yield the desired diepoxide.[2]
Note: The exact stoichiometry and reaction time for this protocol should be obtained from the primary literature.
References
- 1. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
Application Notes and Protocols: Trimethylsulfoxonium Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium chloride (TMSC) is a versatile and powerful reagent in modern organic synthesis, primarily utilized as a precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide. This reagent is a cornerstone of the Corey-Chaykovsky reaction, enabling the efficient synthesis of epoxides, cyclopropanes, and aziridines.[1][2][3][4] Its stability as a crystalline powder and predictable reactivity make it an indispensable tool in the synthesis of complex molecular architectures, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5]
These application notes provide a detailed overview of the use of this compound chloride in key synthetic transformations relevant to pharmaceutical development. Included are experimental protocols, quantitative data on reaction yields, and safety and handling guidelines.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound chloride is in the Corey-Chaykovsky reaction, which offers a reliable method for methylene (B1212753) transfer. This reaction is particularly valuable for:
-
Epoxidation of Aldehydes and Ketones: The reaction of dimethylsulfoxonium methylide with aldehydes and ketones provides a high-yielding route to epoxides, which are versatile intermediates in pharmaceutical synthesis.[1][3][4]
-
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds: With α,β-unsaturated ketones, esters, and other Michael acceptors, the reagent facilitates the formation of cyclopropyl (B3062369) groups.[1][2] The cyclopropyl moiety is a valuable structural motif in many drug molecules due to its unique conformational properties and metabolic stability.
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data for typical Corey-Chaykovsky reactions using this compound chloride.
Table 1: Epoxidation of Various Ketones
| Entry | Substrate (Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzophenone | KOH | tert-Butanol | Room Temp. | - | 97 | [6] |
| 2 | 4-Methylphenyl phenyl ketone | KOH | tert-Butanol | Room Temp. | - | 95 | [6] |
| 3 | Acetophenone | KOH | tert-Butanol | Room Temp. | - | 85 | [6] |
| 4 | 2-Acetylnaphthalene | KOH | tert-Butanol | Room Temp. | - | 88 | [6] |
| 5 | Cyclohexanone (B45756) | K-OtBu | DMSO | Room Temp. | 2 | 88 | [1] |
| 6 | 4-tert-Butylcyclohexanone | K-OtBu | DMSO | Room Temp. | - | 85-95 | [7] |
| 7 | 2-Adamantanone | K-OtBu | DMSO | Room Temp. | - | 90 | [7] |
Table 2: Cyclopropanation of α,β-Unsaturated Ketones (Chalcones)
| Entry | Substrate (Chalcone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chalcone (B49325) | NaH | DMSO/THF | 0 to RT | 3-4 | 95 | [5] |
| 2 | 4-Methoxychalcone | NaH | DMSO/THF | 0 to RT | 3-4 | 92 | [5] |
| 3 | 4-Chlorochalcone | NaH | DMSO/THF | 0 to RT | 3-4 | 96 | [5] |
| 4 | 4-Nitrochalcone | NaH | DMSO/THF | 0 to RT | 3-4 | 98 | [5] |
| 5 | (E)-4-Phenylbut-3-en-2-one | MTBD | Acetonitrile | Room Temp. | - | 95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a Ketone
This protocol describes the epoxidation of allyl cyclohexanone using trimethylsulfonium (B1222738) iodide (a close analog of the chloride salt, which behaves similarly in this reaction) and potassium tert-butoxide.
Materials:
-
Trimethylsulfonium iodide
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Allyl cyclohexanone
-
Potassium tert-butoxide
-
Water (deionized)
-
Ethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 eq) to anhydrous DMSO (25 mL). Stir the mixture until the salt is completely dissolved.[1]
-
Add allyl cyclohexanone (7.15 mmol, 1.0 eq) to the solution.[1]
-
Prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (17 mL) and add it to the reaction mixture.[1]
-
Stir the resulting solution at room temperature for 2 hours.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the aqueous layer with ethyl ether.[1]
-
Wash the combined organic layers with water and dry over anhydrous MgSO₄.[1]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired epoxide. (Reported yield: 88%)[1]
Protocol 2: General Procedure for the Cyclopropanation of a Chalcone
This protocol outlines the cyclopropanation of a substituted chalcone.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound iodide
-
Substituted Chalcone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, wash sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[5]
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of this compound iodide (1.2 equivalents) at room temperature.[5]
-
Stir the mixture for 1 hour at room temperature until the solution becomes clear, indicating the formation of the ylide.[5]
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.[5]
-
Cool the ylide solution to 0 °C in an ice bath.
-
Slowly add the chalcone solution to the ylide solution over 15-20 minutes.[5]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.[5]
-
After completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers and wash with water and then brine. Dry over anhydrous magnesium sulfate.[5]
-
Concentrate the organic phase and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Corey-Chaykovsky Epoxidation Pathway.
Caption: Corey-Chaykovsky Cyclopropanation Pathway.
Caption: Epoxidation Experimental Workflow.
Applications in the Synthesis of Marketed Drugs
This compound chloride has been employed in the synthesis of various pharmaceutical agents.
-
Omeprazole (B731) (and Esomeprazole): While detailed proprietary syntheses are not always public, the construction of the sulfoxide bridge in omeprazole involves chemistry where sulfonium (B1226848) salts are key intermediates. The Corey-Chaykovsky reaction can be used to generate epoxide intermediates that are precursors to the pyridine (B92270) moiety of omeprazole.
-
Montelukast: The synthesis of Montelukast, a leukotriene receptor antagonist, involves the creation of a cyclopropane ring. The Corey-Chaykovsky reaction is a potential method for the stereoselective introduction of this key structural feature.
-
Artemisinin (B1665778) and Derivatives: The core structure of artemisinin contains a peroxide bridge, but its derivatives are often synthesized through modifications of the lactone ring. Epoxidation reactions are crucial in the synthesis of some artemisinin analogs, and the Corey-Chaykovsky reaction provides a mild and efficient method for this transformation.
Safety and Handling
This compound chloride is a stable solid but should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: The information provided in these application notes is for educational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
Application Notes & Protocols: Cyclopropanation of Enones with Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropanation of α,β-unsaturated ketones (enones) using trimethylsulfoxonium iodide is a cornerstone transformation in organic synthesis, widely known as a variant of the Johnson-Corey-Chaykovsky reaction.[1] This method provides a reliable and efficient pathway to synthesize cyclopropyl (B3062369) ketones, which are valuable structural motifs present in numerous natural products and pharmaceutical agents.[2][3] The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide (also known as Corey's ylide) from this compound iodide and a strong base.[4] This stabilized sulfur ylide then reacts with enones in a conjugate 1,4-addition fashion, followed by an intramolecular ring closure to furnish the cyclopropane (B1198618) ring.[5][6] A key feature of this reaction is its diastereoselectivity, typically favoring the formation of the trans-cyclopropane product regardless of the starting enone's geometry.[1][4]
Reaction Mechanism
The reaction is initiated by the deprotonation of this compound iodide by a strong base to form the reactive dimethyloxosulfonium methylide ylide.[7] This ylide, being a soft nucleophile, preferentially attacks the β-carbon of the enone in a Michael-type 1,4-conjugate addition.[1][8] This step generates a stabilized enolate intermediate. The reaction concludes with an intramolecular SN2-type displacement of the dimethyl sulfoxide (B87167) (DMSO) leaving group by the enolate, forming the three-membered cyclopropane ring.[4][5]
Caption: Mechanism of Corey-Chaykovsky cyclopropanation of enones.
Quantitative Data Summary
The efficiency of the cyclopropanation can vary based on the substrate, base, and solvent system employed. The following table summarizes representative data from the literature.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-Chalcone | MTBD | Acetonitrile | 60 | 2.5 | 86 | [9] |
| Tricyclic Enone | KOtBu | DMSO | Room Temp. | - | 69 | [10] |
| Cyclohex-2-enone | KOH | (bmim)PF₆ | - | - | 90-95 | [11] |
| Various Enones | La–Li₃-(biphenyldiolate)₃ | THF | - | - | 73-97 | [12] |
| (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-ol† | MTBD / MnO₂ | Acetonitrile | 60 | 2 | 69 | [9] |
MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene † Tandem oxidation-cyclopropanation reaction.
Experimental Protocols
The following protocols are generalized procedures for the cyclopropanation of enones. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Cyclopropanation
This procedure is adapted from a reported method for the cyclopropanation of α,β-unsaturated carbonyl compounds.[9]
Materials:
-
This compound iodide (TMSOI) (1.2 equiv)
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) or Potassium tert-butoxide (KOtBu, 1.2 equiv)
-
Enone substrate (1.0 equiv)
-
Anhydrous solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the base (e.g., NaH). If using NaH, wash it with anhydrous hexanes to remove mineral oil and decant the solvent. Add anhydrous DMSO or THF to the flask.
-
Carefully add this compound iodide in one portion or portion-wise to the stirred suspension of the base at room temperature.
-
Stir the resulting mixture at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the ylide. The mixture will become a clear to milky solution.
-
Reaction: Dissolve the enone substrate in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours, though some substrates may require longer reaction times or gentle heating.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure cyclopropyl ketone.
Protocol 2: Tandem Oxidation-Cyclopropanation
This advanced protocol allows for the direct conversion of allylic alcohols to cyclopropyl ketones in a one-pot sequence.[9]
Materials:
-
Allylic alcohol substrate (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10 equiv)
-
This compound iodide (1.2 equiv)
-
Organic Base: MTBD (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of this compound iodide, activated MnO₂, and MTBD in anhydrous acetonitrile, add a solution of the allylic alcohol in acetonitrile.
-
Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction by TLC for the consumption of the starting material and formation of the product.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with an organic solvent (e.g., diethyl ether).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired cyclopropyl ketone.[9]
Experimental Workflow
The logical flow for a typical cyclopropanation experiment is outlined below.
Caption: A typical workflow for enone cyclopropanation experiments.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 12. Asymmetric transformations from sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aziridine Synthesis using Trimethylsulfoxonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in many biologically active compounds. The Corey-Chaykovsky reaction, utilizing sulfur ylides generated from trimethylsulfoxonium salts, provides a powerful and often highly diastereoselective method for the synthesis of aziridines from imines. This document offers detailed application notes and experimental protocols for this transformation, with a particular focus on the use of chiral N-tert-butanesulfinyl imines for asymmetric synthesis, a critical aspect in drug development.
Reaction Principle and Mechanism
The synthesis of aziridines using this compound iodide proceeds via a two-step sequence:
-
In-situ Generation of Dimethylsulfoxonium Methylide: this compound iodide is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) to form the reactive sulfur ylide, dimethylsulfoxonium methylide.[1]
-
Aziridination of Imines: The generated ylide acts as a nucleophile and attacks the electrophilic carbon of the imine. This is followed by an intramolecular nucleophilic substitution, where the nitrogen anion displaces the excellent leaving group, dimethyl sulfoxide (DMSO), to form the three-membered aziridine (B145994) ring.[2] When using chiral N-tert-butanesulfinyl imines, the stereochemistry of the final aziridine is directed by the chiral auxiliary, leading to high diastereoselectivity.[3]
Data Presentation
The following tables summarize the quantitative data for the aziridination of various imines using dimethylsulfoxonium methylide generated from this compound iodide.
Table 1: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters [4]
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | Me | 85 | >97:3 |
| 2 | 4-F-Ph | Me | 82 | >97:3 |
| 3 | 2-thienyl | Me | 78 | >97:3 |
| 4 | Cyclopropyl | Me | 75 | >97:3 |
| 5 | n-Bu | Me | 65 | >97:3 |
Table 2: Aziridination of various N-tert-Butylsulfinyl Imines [5]
| Entry | Imine Substrate | Yield (%) | Diastereomeric Excess (de %) |
| 1 | N-tert-butylsulfinylbenzaldimine | 84 | 92 |
| 2 | N-tert-butylsulfinyl-(2-naphthyl)methanimine | 81 | 94 |
| 3 | N-tert-butylsulfinyl-(2-furyl)methanimine | 75 | 88 |
| 4 | N-tert-butylsulfinylcinnamaldimine | 78 | 95 |
| 5 | N-tert-butylsulfinyl-(cyclohexyl)methanimine | 63 | 77 |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]
Materials:
-
This compound iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-tert-butanesulfinyl ketimino ester
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound iodide (2.0 equivalents).
-
Add anhydrous DMSO (to a concentration of ~0.5 M).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at room temperature.
-
Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.
-
In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equivalent) in anhydrous THF (to a concentration of ~1.0 M).
-
Add the solution of the ketimino ester dropwise to the freshly prepared ylide solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Protocol 2: Synthesis of Chiral Aziridines from Aldehyde-Derived N-tert-Butylsulfinyl Imines[5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-tert-butylsulfinyl imine
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (3.0 equivalents, pre-washed with pentane (B18724) to remove mineral oil) in anhydrous DMSO, add trimethylsulfonium iodide (3.0 equivalents) under an argon atmosphere.
-
Stir the mixture at room temperature for 10-15 minutes, during which the cloudy mixture should become a clear solution.
-
Add a solution of the N-tert-butylsulfinyl imine (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure aziridine.
Mandatory Visualizations
Caption: Reaction pathway for aziridine synthesis.
Caption: General experimental workflow.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the preparation of three-membered rings, including epoxides, aziridines, and cyclopropanes.[1][2] This reaction involves the treatment of a carbonyl compound (ketone or aldehyde), imine, or α,β-unsaturated carbonyl compound with a sulfur ylide.[1][3] The reaction's significance lies in its ability to construct strained ring systems, which are valuable intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][4] This document provides detailed experimental protocols, quantitative data summaries, and a mechanistic overview to facilitate the application of the Corey-Chaykovsky reaction in a research and development setting.
Reaction Principle and Mechanism
The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of a sulfur ylide to an electrophilic double bond. The most commonly used sulfur ylides are dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's ylide), which are typically generated in situ from the corresponding sulfonium (B1226848) or sulfoxonium salts by deprotonation with a strong base.[3][5]
The generally accepted mechanism involves the following steps:
-
Ylide Formation: A sulfonium or sulfoxonium salt is deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the sulfur ylide.[5][6]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the carbonyl, imine, or the β-carbon of an α,β-unsaturated carbonyl compound.[6][7]
-
Betaine (B1666868) Intermediate Formation: This attack forms a betaine intermediate.[8]
-
Intramolecular Ring Closure: The intermediate undergoes an intramolecular SN2 reaction, where the negatively charged oxygen or nitrogen atom displaces the neutral dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group, forming the three-membered ring.[5][6]
The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide can influence the reaction's outcome, particularly with α,β-unsaturated carbonyl compounds. Unstabilized ylides like dimethylsulfonium methylide tend to undergo 1,2-addition to the carbonyl group to form epoxides, while stabilized ylides like dimethyloxosulfonium methylide favor 1,4-conjugate addition to yield cyclopropanes.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Corey-Chaykovsky reaction under various conditions, providing a basis for comparison and optimization.
Table 1: Epoxidation of Aldehydes and Ketones [9]
| Entry | Substrate | Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzophenone | (CH₃)₃SI | KOH | t-BuOH | RT | 1 | 97 |
| 2 | 4-Chlorobenzophenone | (CH₃)₃SI | KOH | t-BuOH | RT | 1 | 98 |
| 3 | Acetophenone | (CH₃)₃SI | KOH | t-BuOH | RT | 2 | 85 |
| 4 | Cyclohexanone (B45756) | (CH₃)₃SI | KOH | t-BuOH | RT | 2 | 82 |
| 5 | Benzaldehyde | (CH₃)₃SI | KOH | t-BuOH | RT | 0.5 | 95 |
Table 2: Aziridination of Imines
| Entry | Imine Substrate | Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylidene-aniline | (CH₃)₃SOI | NaH | DMSO | RT | 3 | 85 |
| 2 | N-(4-Chlorobenzylidene)aniline | (CH₃)₃SOI | NaH | DMSO | RT | 3 | 88 |
| 3 | N-Cyclohexylideneaniline | (CH₃)₃SOI | NaH | DMSO | RT | 2 | 75 |
Note: Yields are representative and can vary based on the specific reaction conditions and substrate.
Table 3: Cyclopropanation of α,β-Unsaturated Carbonyls [10]
| Entry | Substrate | Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Chalcone (B49325) | (CH₃)₃S(O)I | KOt-Bu | DMSO | RT | 0.75 | 88 |
| 1b | 4'-Methylchalcone | (CH₃)₃S(O)I | KOt-Bu | DMSO | RT | 1 | 85 |
| 1c | 4'-Methoxychalcone | (CH₃)₃S(O)I | KOt-Bu | DMSO | 50-60 | 0.25 | 70 |
| 1d | 4'-Chlorochalcone | (CH₃)₃S(O)I | NaH | DMSO | 50-60 | 0.25 | 99 |
| 1e | 2-Benzylidene-1-tetralone | (CH₃)₃S(O)I | NaH | DMSO | RT | 1 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of a Ketone[6]
This protocol describes the epoxidation of allyl cyclohexanone using dimethylsulfonium methylide.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Allyl cyclohexanone
-
Potassium tert-butoxide
-
Deionized Water
-
Ethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide (1.65 eq) and anhydrous DMSO (25 mL).
-
Stir the mixture at room temperature until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq, 7.15 mmol).
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (17 mL).
-
Slowly add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide (reported yield: 88%).[6]
Protocol 2: General Procedure for Aziridination of an Imine (Aza-Corey-Chaykovsky)[8]
This protocol details the synthesis of an α-quaternary aziridine-2-carboxylate (B8329488) from an N-tert-butanesulfinyl ketimino ester.
Materials:
-
N-tert-butanesulfinyl ketimino ester
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Celite
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound iodide (2.0 equiv.).
-
Add anhydrous DMSO (~0.4 M) followed by the portion-wise addition of sodium hydride (2.0 equiv.) at room temperature.
-
Stir the suspension for 30-60 minutes until gas evolution ceases, indicating the formation of dimethylsulfoxonium methylide.
-
In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equiv.) in anhydrous THF (~1.0 M).
-
Add the ketimino ester solution dropwise to the ylide suspension at room temperature.
-
Stir the mixture vigorously for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of brine.
-
Filter the resulting suspension through a pad of celite, washing thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Cyclopropanation of a Chalcone[11]
This protocol describes the cyclopropanation of a chalcone using dimethylsulfoxonium methylide.
Materials:
-
Chalcone
-
This compound iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO, followed by the portion-wise addition of this compound iodide (1.2 equivalents) at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour until the solution becomes clear, indicating ylide formation.
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0°C using an ice bath.
-
Slowly add the chalcone solution to the ylide solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of the Corey-Chaykovsky epoxidation reaction.
Caption: A typical experimental workflow for the Corey-Chaykovsky reaction.
Applications in Drug Development
The Corey-Chaykovsky reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The resulting epoxides, aziridines, and cyclopropanes are versatile intermediates that can be further elaborated into a wide range of bioactive molecules. For instance, spirocyclic indoles, which possess diverse pharmacological properties, have been synthesized using this reaction.[1] Furthermore, the reaction has been employed in the synthesis of steroidal derivatives to create small molecule libraries for drug screening.[1] The ability to introduce strained three-membered rings with high stereochemical control makes the Corey-Chaykovsky reaction indispensable for generating novel chemical entities with potential therapeutic applications.[1]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Large-Scale Synthesis of Trimethylsulfoxonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium chloride (TMSC) is a versatile and powerful reagent widely employed in organic synthesis. It serves as a key precursor for the generation of dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), which is instrumental in the formation of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively.[1][2][3][4] Its utility extends to being an effective methylating agent.[5] This document provides detailed protocols for the large-scale synthesis of this compound chloride, presenting quantitative data in structured tables for easy comparison and visual diagrams for experimental workflows and reaction mechanisms.
Synthetic Routes Overview
Several methods have been established for the synthesis of this compound chloride. The primary routes include the reaction of dimethyl sulfoxide (B87167) (DMSO) with a methylating agent, the reaction of dimethyl sulfide (B99878) with methyl chloroformate, and the oxidation of trimethylsulfonium (B1222738) chloride. Each method presents distinct advantages and disadvantages in terms of reagent cost, reaction time, yield, and safety considerations for large-scale production.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Alkylation of Dimethyl Sulfoxide | Dimethyl sulfoxide (DMSO) | Methyl iodide or Methyl bromide | Slow[6][7] | Variable | Readily available starting material. | Use of expensive and hazardous methylating agents; slow reaction rate; potential for explosions with methyl bromide under pressure.[6][7] |
| Reaction with Methyl Chloroformate | Dimethyl sulfide | Methyl chloroformate | 30 minutes - 2 hours[8] | 90-98%[8] | Convenient one-step process; high yields; rapid reaction at room temperature.[8] | Methyl chloroformate is a hazardous substance. |
| Oxidation of Trimethylsulfonium Chloride | Trimethylsulfonium chloride | Ruthenium tetroxide (generated in situ from RuO₂ hydrate), Sodium hypochlorite (B82951) or Sodium metaperiodate | Several hours (e.g., 5.5 hours)[6] | Good to high (e.g., 78% to >98%)[6] | High conversion; can be performed in aqueous media. | Use of a ruthenium catalyst; requires careful pH control.[6] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of Trimethylsulfonium Chloride
This method describes the oxidation of trimethylsulfonium chloride to this compound chloride using a ruthenium catalyst and a co-oxidant.[6]
Materials:
-
Trimethylsulfonium chloride (50% solution in water)
-
Ruthenium dioxide hydrate (B1144303) (RuO₂·xH₂O)
-
Sodium metaperiodate (NaIO₄) or Sodium hypochlorite (NaOCl) solution (11.5%)
-
Water
-
Chloroform (B151607) (for extraction)
Equipment:
-
Reaction vessel with stirring capability
-
Addition funnel
-
pH meter
-
Filtration apparatus
-
Extraction funnel
Procedure using Sodium Metaperiodate:
-
Prepare a solution of 50% trimethylsulfonium chloride in water.
-
To 5.0 g of this solution, add 0.05 g of ruthenium dioxide hydrate and 10 mL of water.
-
Stir the mixture and add 4.77 g of sodium metaperiodate in portions over several hours.
-
A thick slurry of sodium iodate (B108269) will form.
-
Filter the mixture to remove the sodium iodate precipitate.
-
The filtrate contains the desired product, this compound chloride. Analysis by NMR should show high conversion with minimal unreacted starting material.[6]
Procedure using Sodium Hypochlorite:
-
In a reaction vessel, combine 5.0 g of trimethylsulfonium chloride, 3.0 g of water, and 3 mg of ruthenium dioxide hydrate.
-
Stir the mixture under a chlorine atmosphere.
-
Slowly add a solution of 11.5% sodium hypochlorite in water over 5.5 hours, maintaining the pH of the mixture below 7.
-
After the addition is complete, extract the aqueous product mixture three times with chloroform to remove residual ruthenium tetroxide.
-
The aqueous solution contains this compound chloride. NMR analysis typically shows around 78% conversion.[6]
Purification: The product is typically obtained in an aqueous solution. If a solid product is required, water can be removed under reduced pressure. Further purification can be achieved by recrystallization from ethanol (B145695) or acetonitrile.[8]
Protocol 2: Synthesis via Reaction of Dimethyl Sulfide with Methyl Chloroformate
This protocol outlines a convenient one-step synthesis of trimethylsulfonium chloride, which can then be oxidized as described in Protocol 1, or used in other applications. This method is noted for its efficiency and high yields for producing the precursor trimethylsulfonium chloride.[8]
Materials:
-
Dimethyl sulfide
-
Methyl chloroformate
Equipment:
-
Reaction vessel with stirring and cooling capabilities
-
Addition funnel
Procedure:
-
In a reaction vessel, place dimethyl sulfide.
-
Cool the vessel in an ice bath.
-
Slowly add methyl chloroformate to the stirred dimethyl sulfide.
-
The reaction is typically complete within 30 minutes to 2 hours at room temperature.[8]
-
The formation of carbon dioxide drives the reaction to completion, yielding trimethylsulfonium chloride.[8]
-
The resulting trimethylsulfonium chloride can be isolated and purified by recrystallization.[8]
Visualizations
Experimental Workflow: Oxidation of Trimethylsulfonium Chloride
Caption: Workflow for the oxidation of trimethylsulfonium chloride.
Reaction Mechanism: Formation of this compound Cation
Caption: General mechanism for the formation of the this compound cation.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US4625065A - Process for preparation of this compound salts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
Application Notes and Protocols: Stereoselective Synthesis with Chiral Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of complex organic molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. Chiral sulfur ylides have emerged as powerful reagents for the asymmetric synthesis of key structural motifs such as epoxides, aziridines, and cyclopropanes.[1][2] These reactions, often variants of the Johnson-Corey-Chaykovsky reaction, provide a highly efficient and atom-economical route to enantiomerically enriched products.[1][3]
This document provides an overview of the applications of chiral sulfur ylides in stereoselective synthesis, including detailed experimental protocols and quantitative data to guide researchers in applying these methodologies.
Core Applications
The primary applications of chiral sulfur ylides involve the transfer of a methylene (B1212753) or substituted methylene group to an electrophile, such as a carbonyl, imine, or α,β-unsaturated system, to form a three-membered ring.[1][4]
Asymmetric Epoxidation of Carbonyl Compounds
The reaction of a chiral sulfur ylide with an aldehyde or ketone provides a direct, one-step method for the synthesis of chiral epoxides, which are versatile intermediates in organic synthesis.[5][6] This approach is a valuable alternative to the two-step process of Wittig olefination followed by asymmetric epoxidation.[6] The development of catalytic methods, where the chiral sulfide (B99878) is regenerated in situ, has significantly enhanced the utility of this transformation.[5]
A notable success in this area is the use of isothiocineole, a chiral sulfide that can be synthesized in a single step from readily available starting materials like limonene (B3431351) and elemental sulfur.[6][7] Ylides derived from isothiocineole have demonstrated excellent enantioselectivities and diastereoselectivities across a broad range of aldehydes.[8][9]
Quantitative Data for Asymmetric Epoxidation:
| Chiral Sulfonium (B1226848) Salt | Aldehyde Substrate | Base | Solvent | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Isothiocineole-derived | Benzaldehyde | K₃PO₄ | MeCN/H₂O | 95 | >95:5 | 98 | [4] |
| Isothiocineole-derived | Cinnamaldehyde | K₃PO₄ | MeCN/H₂O | 91 | >95:5 | 96 | [4] |
| Isothiocineole-derived | Cyclohexanecarboxaldehyde | K₃PO₄ | MeCN/H₂O | 85 | >95:5 | 97 | [4] |
| Camphor-derived | Benzaldehyde | KOBuᵗ | THF | 85 | >95:5 | 97 | [10] |
| L-methionine-derived | Various aldehydes | - | - | - | Excellent | - | [4] |
Asymmetric Aziridination of Imines
Analogous to epoxidation, chiral sulfur ylides react with imines to produce chiral aziridines.[4] This transformation is highly valuable for the synthesis of nitrogen-containing compounds. The use of isothiocineole-derived sulfonium salts has been shown to provide chiral trans-aziridines in high yields with excellent enantioselectivities and diastereoselectivities.[4]
Quantitative Data for Asymmetric Aziridination:
| Chiral Sulfonium Salt | Imine Substrate | Base | Solvent | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Isothiocineole-derived | N-benzylidene-aniline | K₃PO₄ | MeCN | 90 | >95:5 | 98 | [4] |
| Isothiocineole-derived | N-(4-methoxybenzylidene)aniline | K₃PO₄ | MeCN | 88 | >95:5 | 99 | [4] |
| Oxathiane-derived | Various aldimines | - | - | - | trans | - | [4] |
Asymmetric Cyclopropanation of α,β-Unsaturated Compounds
The reaction of sulfur ylides with Michael acceptors, such as α,β-unsaturated esters, ketones, and amides, leads to the formation of cyclopropanes.[11][12] The use of chiral sulfur ylides allows for the enantioselective synthesis of highly functionalized cyclopropane (B1198618) derivatives.[10][11] This method is particularly attractive due to the ready availability of the ylide precursors and the ease of recovery of the chiral sulfide.[11]
Quantitative Data for Asymmetric Cyclopropanation:
| Chiral Ylide Precursor | α,β-Unsaturated Substrate | Base | Yield (%) | dr | ee (%) | Reference |
| Camphor-derived sulfonium salt | Methyl cinnamate | KOBuᵗ | 85 | >95:5 | 97 | [10] |
| Camphor-derived sulfonium salt | (E)-3-Penten-2-one | KOBuᵗ | 82 | >95:5 | 96 | [10] |
| Chiral silylated allylic sulfur ylide | α-aminoacrylate | - | - | 71% de | 75 | [11] |
Experimental Protocols
Protocol: Preparation of a Chiral Sulfonium Salt (Isothiocineole-derived)
This protocol describes the synthesis of a benzylsulfonium salt from the chiral sulfide (+)-isothiocineole, which is a common precursor for generating the corresponding ylide.
Materials:
-
(+)-Isothiocineole
-
Benzyl (B1604629) bromide
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a solution of (+)-isothiocineole (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), add diethyl ether to precipitate the sulfonium salt.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to afford the desired sulfonium salt.
Protocol: General Procedure for Asymmetric Epoxidation
This protocol outlines a general method for the stereoselective epoxidation of an aldehyde using a pre-formed chiral sulfonium salt.
Materials:
-
Chiral sulfonium salt (e.g., Isothiocineole-derived, 1.1 eq)
-
Aldehyde (1.0 eq)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a mixture of the chiral sulfonium salt (1.1 eq) and the aldehyde (1.0 eq) in a 9:1 mixture of MeCN/H₂O, add K₃PO₄ (2.0 eq).[13]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired epoxide.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Diagrams and Workflows
Catalytic Cycle for Asymmetric Epoxidation
Caption: Catalytic cycle of chiral sulfide-mediated epoxidation.
Mechanism of Stereoselective Epoxidation
Caption: Key steps in the asymmetric epoxidation mechanism.
Experimental Workflow
Caption: A typical workflow for a chiral sulfur ylide reaction.
Application in Drug Development
The robustness and high stereoselectivity of chiral sulfur ylide-mediated reactions have made them attractive for the synthesis of complex pharmaceutical agents.
A prominent example is the asymmetric synthesis of (-)-Bedaquiline , a potent anti-tuberculosis drug.[13] The synthesis employed an asymmetric epoxidation using (+)-isothiocineole as the chiral sulfide to construct a key diaryl epoxide intermediate.[13] This step proceeded with excellent enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10).[13] The subsequent regioselective ring-opening of the epoxide was crucial for establishing the two contiguous stereocenters present in the final drug molecule.[13] This application highlights the power of the sulfur ylide methodology in creating complex stereochemical arrays in a controlled manner.[13]
Furthermore, this methodology has been applied to the synthesis of the cinchona alkaloids, quinine and quinidine , demonstrating its utility in assembling complex natural product frameworks.[7][14]
Conclusion
Stereoselective synthesis using chiral sulfur ylides offers a powerful and versatile platform for the efficient construction of enantiomerically enriched epoxides, aziridines, and cyclopropanes. The development of robust and easily accessible chiral sulfides, coupled with catalytic protocols, has broadened the scope and practicality of these transformations. For professionals in drug development and chemical research, mastering these techniques provides a significant advantage in the rapid and stereocontrolled synthesis of complex molecular targets. The continued exploration of new chiral sulfide catalysts and reaction conditions promises to further expand the capabilities of this important synthetic tool.[2]
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 12. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]
- 13. Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylsulfoxonium Salts as Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium salts, particularly this compound iodide (TMSOI), are versatile and efficient reagents in organic synthesis. While renowned for their role in the Corey-Chaykovsky reaction to generate sulfoxonium ylides for the formation of epoxides and cyclopropanes, they also serve as potent methylating agents for a variety of nucleophiles. Their application is of significant interest in drug development and medicinal chemistry, where the introduction of a methyl group can profoundly influence a molecule's pharmacological properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound salts for direct methylation reactions.
Applications in Organic Synthesis and Drug Development
This compound salts are valuable reagents for the methylation of a wide range of functional groups, including hydroxyl, amino, and thiol groups. Their utility is highlighted in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Key Applications Include:
-
O-Methylation of Carbohydrates: Site-selective methylation of hydroxyl groups in carbohydrates is crucial for modifying their biological activity and function. This compound iodide, often in conjunction with a catalyst system, allows for controlled methylation with high yields.[1]
-
N-Methylation of Heterocycles: The methylation of nitrogen-containing heterocycles is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability. This compound salts have been successfully employed for the N-methylation of various heterocyclic systems, including those found in nucleoside analogues.[2]
-
Synthesis of Pharmaceutical Intermediates: A prominent application of this compound iodide is in the synthesis of the antifungal drug fluconazole. In a key step, it is used to generate a sulfoxonium ylide for the formation of an epoxide intermediate.
-
Methylene Transfer Reactions: Beyond direct methylation, the generation of dimethyloxosulfonium methylide from this compound iodide is a cornerstone of the Corey-Chaykovsky reaction, enabling the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[3][4][5][6][7]
Data Presentation: Methylation Reactions with this compound Iodide
The following tables summarize quantitative data for methylation reactions using this compound iodide across various substrate classes.
Table 1: Site-Selective O-Methylation of Carbohydrates
| Substrate | Major Product(s) | Reaction Time (h) | Yield (%) | Reference |
| Methyl-4,6-O-benzylidene-α-D-mannopyranoside | Methyl-2-O-methyl-4,6-O-benzylidene-α-D-mannopyranoside / Methyl-3-O-methyl-4,6-O-benzylidene-α-D-mannopyranoside | 6 | 93 (81:19 ratio) | [8] |
| Methyl-4,6-O-benzylidene-α-D-glucopyranoside | Methyl-2-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside / Methyl-3-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | 6 | 90 (90:10 ratio) | [8] |
| Methyl-4,6-O-benzylidene-β-D-glucopyranoside | Methyl-3-O-methyl-4,6-O-benzylidene-β-D-glucopyranoside | 6 | 65 | [8] |
| p-Tolyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside | p-Tolyl-3-O-methyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside | 6 | 78 | [8] |
Table 2: C-Methylation of N-Heterocycles
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| N-Benzoyl-pyrazinone | 3-Methyl-N-benzoyl-pyrazinone | 2 | 84 | [2] |
| N-Methyl-quinoxalinone | 3-Methyl-N-methyl-quinoxalinone | 12 | 95 | [2] |
| 2'-Deoxy-6-azauridine | 5-Methyl-2'-deoxy-6-azauridine | 24 | 94 | [2] |
| 6-Azauracil ribonucleoside | 5-Methyl-6-azauracil ribonucleoside | 24 | 91 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Site-Selective O-Methylation of Carbohydrates
This protocol is adapted from a procedure for the iron-catalyzed site-selective methylation of carbohydrates.[8]
Materials:
-
Carbohydrate substrate (0.1 mmol)
-
This compound iodide (1.5 - 2.0 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.5 equiv.)
-
Tris(dipivaloylmethanato)iron(III) (Fe(dpm)₃) (0.1 equiv.)
-
Dry acetonitrile (B52724) (ACN)
-
Dry dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction tube containing a magnetic stir bar, add the carbohydrate substrate (0.1 mmol), K₂CO₃ (1.5 equiv.), and Fe(dpm)₃ (0.1 equiv.).
-
Dissolve the mixture in a dry solvent mixture of ACN/DMF (4:1 v/v, 1.0 mL).
-
Add this compound iodide (1.5 equiv.) to the solution.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to afford the methylated product.
Protocol 2: General Procedure for C-Methylation of N-Heterocycles in Aqueous Media
This protocol is based on a method for the direct methylation of N-heterocycles under aqueous conditions.[2]
Materials:
-
N-heterocycle substrate (0.2 mmol)
-
This compound iodide (2.0 equiv.)
-
Potassium hydroxide (B78521) (KOH) (3.0 equiv.)
-
Water (H₂O) (1.0 mL)
Procedure:
-
In a sealed tube, combine the N-heterocycle substrate (0.2 mmol), this compound iodide (0.4 mmol), and KOH (0.6 mmol).
-
Add water (1.0 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Corey-Chaykovsky Epoxidation of a Ketone
This protocol provides a general procedure for the synthesis of an epoxide from a ketone using this compound iodide.[3]
Materials:
-
Ketone substrate (e.g., allyl cyclohexanone, 7.15 mmol)
-
Trimethylsulfonium (B1222738) iodide (1.65 equiv.)
-
Potassium tert-butoxide (1.65 equiv.)
-
Dry dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add trimethylsulfonium iodide (11.8 mmol) to dry DMSO (25 mL) in a flask and stir until fully dissolved.
-
Add the ketone substrate (7.15 mmol) to the solution.
-
Separately, prepare a solution of potassium tert-butoxide (11.8 mmol) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phase with water and dry over anhydrous MgSO₄.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the epoxide.
Mechanistic Insights and Visualizations
Direct Methylation of Nucleophiles
This compound salts can directly methylate nucleophiles via an SN2 mechanism. The nucleophile attacks one of the methyl groups of the sulfoxonium salt, with dimethyl sulfoxide (DMSO) acting as the leaving group.
Corey-Chaykovsky Reaction Workflow
The Corey-Chaykovsky reaction involves the in situ generation of a sulfoxonium ylide, which then reacts with a carbonyl compound to form an epoxide.
Conclusion
This compound salts are highly effective methylating agents for a variety of substrates, offering a valuable tool for synthetic chemists in research and industry. Their application in direct methylation reactions, particularly for carbohydrates and N-heterocycles, demonstrates their utility in fine chemical synthesis and drug discovery. Furthermore, their role in the Corey-Chaykovsky reaction underscores their importance in the construction of key synthetic intermediates. The provided protocols and mechanistic diagrams serve as a guide for the practical application of these versatile reagents.
References
- 1. This compound iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
Application of Trimethylsulfoxonium Iodide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium iodide (TMSOI) is a versatile and powerful reagent in organic synthesis, primarily utilized for the generation of dimethyloxosulfonium methylide, a sulfur ylide. This ylide is a key reactant in the Corey-Chaykovsky reaction, a cornerstone for the stereoselective synthesis of three-membered rings such as epoxides, cyclopropanes, and aziridines.[1][2][3][4][5][6][7][8][9][10][11] These structural motifs are integral to the architecture of numerous modern agrochemicals, including fungicides and insecticides, rendering TMSOI an indispensable tool in the development of novel crop protection agents.[11] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound iodide in agrochemical synthesis.
Core Applications in Agrochemical Synthesis
The primary application of this compound iodide in the agrochemical industry revolves around the Corey-Chaykovsky reaction to introduce epoxide and cyclopropane (B1198618) functionalities into molecular scaffolds.
-
Epoxidation of Carbonyls: The reaction of the sulfur ylide generated from TMSOI with aldehydes and ketones provides a reliable method for the synthesis of epoxides.[1][3][7][8][9][10][12][13][14][15] These epoxides are valuable intermediates in the synthesis of various agrochemicals, including certain triazole fungicides.
-
Cyclopropanation of α,β-Unsaturated Systems: When reacted with α,β-unsaturated carbonyl compounds, the ylide derived from TMSOI preferentially undergoes a conjugate addition followed by intramolecular cyclization to yield cyclopropane derivatives.[1][3][7][8][9][16] The cyclopropane ring is a key structural feature of the highly successful pyrethroid class of insecticides.
Application in Fungicide Synthesis
This compound iodide is instrumental in the synthesis of key intermediates for several classes of fungicides, most notably the triazoles.
Synthesis of Triazole Fungicide Precursors
Many triazole fungicides, such as prothioconazole (B1679736) and cyproconazole (B39007), feature a core structure that can be accessed via an epoxide intermediate. The Corey-Chaykovsky reaction provides an efficient means to construct this epoxide ring.
Example: Synthesis of a Prothioconazole Precursor Intermediate
Prothioconazole is a broad-spectrum systemic fungicide. A key step in its synthesis involves the formation of an epoxide intermediate, which is subsequently opened by a triazole nucleophile. While the direct synthesis of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol from its epoxide precursor is documented, the initial epoxidation to form 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane can be achieved using the Corey-Chaykovsky reaction.[17][18][19][20]
Application in Insecticide Synthesis
The cyclopropane moiety is a hallmark of pyrethroid insecticides, conferring the necessary spatial arrangement for potent insecticidal activity. The Corey-Chaykovsky reaction is a valuable method for the construction of this critical structural element.
Synthesis of Pyrethroid Insecticide Precursors
Pyrethroids are synthetic insecticides modeled after the natural pyrethrins. Their general structure consists of an acidic cyclopropane-containing part and an alcoholic part. The cyclopropanation of appropriate α,β-unsaturated esters using the ylide from this compound iodide is a key strategy to access the cyclopropane carboxylic acid precursors of pyrethroids.
Quantitative Data Summary
The following tables summarize representative quantitative data for Corey-Chaykovsky reactions relevant to agrochemical synthesis.
Table 1: Epoxidation Reactions with this compound Iodide Derived Ylide
| Substrate (Aldehyde/Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaH | DMSO | Room Temp | - | >90 | [4] |
| Cyclohexanone (B45756) | KOtBu | DMSO | Room Temp | 2 | 88 | [3][12] |
| Various Aldehydes & Ketones | KOH | (bmim)PF6 | Room Temp | 2 | 77-91 | [13][14] |
| Ketones & Aromatic Aldehydes | KOH | - | 50-60°C | <0.33 | Satisfactory to Excellent | [21] |
Table 2: Cyclopropanation Reactions with this compound Iodide Derived Ylide
| Substrate (α,β-Unsaturated Carbonyl) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohex-2-enone | KOH | (bmim)PF6 | Room Temp | - | 90-95 | [13] |
| Chalcones | KOH | Solid State | - | - | Good | |
| Symmetric Tricyclic Enone | KOtBu | DMSO | Room Temp | - | 69 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a Ketone
This protocol is adapted from the epoxidation of allyl cyclohexanone.[12]
Materials:
-
Dry Dimethyl Sulfoxide (DMSO)
-
Substituted Cyclohexanone
-
Potassium tert-butoxide (KOtBu)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of trimethylsulfonium iodide (1.65 eq) in dry DMSO (25 mL), add the allyl cyclohexanone (7.15 mmol, 1.0 eq).
-
Stir the mixture until the salt is completely dissolved.
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Maintain the resulting solution under stirring at room temperature for 2 hours.
-
Upon reaction completion (monitored by TLC), add deionized water to quench the reaction.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic phase with deionized water and dry over anhydrous MgSO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired epoxide.
Protocol 2: General Procedure for the Cyclopropanation of an Enone
This protocol is a general representation for the cyclopropanation of an α,β-unsaturated ketone.
Materials:
-
This compound iodide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dry Dimethyl Sulfoxide (DMSO)
-
α,β-unsaturated ketone (enone)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in dry DMSO.
-
Slowly add a solution of this compound iodide (1.1 eq) in dry DMSO to the NaH suspension at room temperature.
-
Stir the mixture for 15-20 minutes, during which time the evolution of hydrogen gas should cease, indicating the formation of the ylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in dry DMSO dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the cyclopropyl (B3062369) ketone.
Mechanistic Diagrams
Corey-Chaykovsky Reaction Mechanism
Caption: General mechanism of the Corey-Chaykovsky reaction.
Mode of Action of Pyrethroid Insecticides
Caption: Mechanism of action of pyrethroid insecticides.[1][2][22][23]
Mode of Action of Strobilurin Fungicides
Caption: Mechanism of action of strobilurin fungicides.[3][4][24][25][26]
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103588730B - One prepares the synthetic method of triazole fungicide type (III) compound - Google Patents [patents.google.com]
- 6. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 14. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 17. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates - Google Patents [patents.google.com]
- 18. CN113527220A - Synthetic method of desulfurization prothioconazole isomer - Google Patents [patents.google.com]
- 19. Prothioconazole-desthio | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 20. alpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol | C14H15Cl2N3O | CID 119361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Preparation of Epoxides from Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are a crucial class of intermediates in organic synthesis, prized for their utility as versatile building blocks in the construction of complex molecules, including a wide array of pharmaceuticals. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, enabling the stereocontrolled introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for key methodologies in the synthesis of epoxides directly from ketones and aldehydes. The covered methods include the Johnson-Corey-Chaykovsky reaction, the Darzens glycidic ester condensation, and asymmetric epoxidation techniques for α,β-unsaturated carbonyls.
Johnson-Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a widely used method for the synthesis of epoxides from ketones and aldehydes through the reaction with a sulfur ylide.[1][2] This reaction is particularly effective for the transfer of a methylene (B1212753) group to a carbonyl carbon.[3][4] The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide and dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) as a byproduct.[2][4]
Reaction Mechanism
The reaction begins with the deprotonation of a sulfonium (B1226848) salt to form the sulfur ylide. This ylide then attacks the carbonyl carbon of the ketone or aldehyde. The resulting betaine (B1666868) intermediate undergoes intramolecular cyclization to yield the epoxide.
Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.
Experimental Protocols
Protocol 1: Epoxidation of Benzaldehyde (B42025) with Dimethylsulfonium Methylide
This protocol describes the in-situ generation of dimethylsulfonium methylide from trimethylsulfonium (B1222738) iodide and sodium hydride, followed by its reaction with benzaldehyde.[4]
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexane (B92381) under a nitrogen atmosphere to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous DMSO to the flask to create a suspension of sodium hydride.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
-
Add the trimethylsulfonium iodide solution dropwise to the sodium hydride suspension at room temperature under nitrogen. The formation of the ylide is indicated by the cessation of hydrogen evolution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-phenyloxirane.
Quantitative Data
| Carbonyl Substrate | Sulfur Ylide | Base/Solvent | Yield (%) | Reference |
| Benzophenone | Trimethylsulfonium iodide | KOH/t-BuOH | 97 | [5] |
| 4-Methylphenyl phenyl ketone | Trimethylsulfonium iodide | KOH/t-BuOH | Excellent | [5] |
| Acetophenone | Trimethylsulfonium iodide | KOH/t-BuOH | Good | [5] |
| Cyclohexanone | Dimethylsulfoxonium methylide | NaH/DMSO | High | [6] |
| Benzaldehyde | Dimethylsulfonium methylide | NaH/DMSO | Moderate | [5] |
Darzens Glycidic Ester Condensation
The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[7][8] This reaction is valuable for carbon-carbon bond formation and subsequent transformations of the resulting epoxide.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-haloester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to form the epoxide ring, with the halide acting as the leaving group.[8]
Caption: Mechanism of the Darzens Glycidic Ester Condensation.
Experimental Protocols
Protocol 2: Synthesis of Ethyl β-phenylglycidate from Benzaldehyde and Ethyl Chloroacetate (B1199739)
This protocol is a representative example of the Darzens condensation.[9]
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Ice-cold water
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0-10 °C in an ice-salt bath.
-
Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq).
-
Add the benzaldehyde/ethyl chloroacetate mixture dropwise to the stirred sodium ethoxide suspension while maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude ethyl β-phenylglycidate by distillation under reduced pressure.
Quantitative Data
| Aldehyde | α-Halo Ester | Base/Solvent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Methyl chloroacetate | P1-t-Bu/Acetonitrile | 92 | [10] |
| 4-Chlorobenzaldehyde | Methyl chloroacetate | P1-t-Bu/Acetonitrile | 92 | [10] |
| Benzaldehyde | Methyl chloroacetate | P1-t-Bu/Acetonitrile | 83 | [10] |
| 4-Nitrobenzaldehyde | Methyl chloroacetate | P1-t-Bu/Acetonitrile | 81 | [10] |
| p-Methoxybenzaldehyde | Methyl chloroacetate | Na/MeOH | 75 | [11] |
Asymmetric Epoxidation of α,β-Unsaturated Ketones
The catalytic asymmetric epoxidation of α,β-unsaturated ketones (enones) is a powerful strategy for the synthesis of chiral epoxides, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.[1] Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are commonly employed for this transformation.[12][13]
General Workflow
The asymmetric epoxidation of enones under phase-transfer catalysis typically involves the reaction of the enone with an oxidant, such as hydrogen peroxide, in a biphasic system in the presence of a chiral catalyst.
Caption: General workflow for asymmetric epoxidation of enones.
Experimental Protocols
Protocol 3: Asymmetric Epoxidation of Chalcone (B49325) using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst
This protocol is based on the highly enantioselective epoxidation of chalcones using amide-based cinchona alkaloids.[12][13]
Materials:
-
Chalcone (E-1,3-diphenylprop-2-en-1-one)
-
Amide-based Cinchona alkaloid catalyst (e.g., derived from cinchonidine)
-
Toluene
-
Aqueous hydrogen peroxide (30%)
-
Aqueous sodium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 eq) and the chiral phase-transfer catalyst (0.005 - 0.01 eq) in toluene.
-
Cool the mixture to the desired temperature (e.g., 5 °C).
-
In a separate vessel, prepare a solution of aqueous hydrogen peroxide and aqueous sodium hydroxide.
-
Add the basic peroxide solution to the stirred solution of the chalcone and catalyst.
-
Stir the biphasic mixture vigorously at the controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxide.
Quantitative Data
| Enone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| (E)-1,3-Diphenylprop-2-en-1-one | Amide-based Cinchona alkaloid | 99 | >99 | [12][13] |
| (2E,4E)-1,5-Diphenylpenta-2,4-dien-1-one | Amide-based Cinchona alkaloid | 95 | 96 | [12] |
| 2-Cyclohexen-1-one | 9-Amino cinchona alkaloid salt | up to 98 | >96 | [14] |
| 2-Cyclohepten-1-one | 9-Amino cinchona alkaloid salt | nearly enantiopure | >96 | [14] |
| Chalcone | Poly(ethylene glycol)-supported Cinchona ammonium salt | 90 | 86 | [15] |
Conclusion
The methodologies presented provide robust and versatile routes for the synthesis of epoxides from readily available ketones and aldehydes. The Johnson-Corey-Chaykovsky reaction and the Darzens condensation are powerful tools for the construction of achiral and racemic epoxides, while asymmetric phase-transfer catalysis offers an effective means to access highly enantioenriched epoxy ketones. The selection of the appropriate method will depend on the specific substrate and the desired stereochemical outcome. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts [organic-chemistry.org]
- 14. Catalytic Asymmetric Epoxidation of Cyclic Enones [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Catalytic Enantioselective Corey-Chaykovsky Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines from carbonyl compounds, enones, and imines, respectively, through the action of sulfur ylides.[1][2][3] The development of catalytic and enantioselective variants has significantly broadened the scope and utility of this transformation, providing access to chiral building blocks crucial for the synthesis of complex molecules and pharmaceuticals.[2][4]
This document provides detailed application notes and experimental protocols for two key catalytic enantioselective Corey-Chaykovsky reactions: the epoxidation of ketones and the cyclopropanation of enones.
Catalytic Enantioselective Epoxidation of Ketones
The asymmetric epoxidation of ketones via the Corey-Chaykovsky reaction is a powerful method for the synthesis of chiral 2,2-disubstituted terminal epoxides, which are valuable intermediates for the preparation of chiral tertiary alcohols.[1][5] A highly effective catalytic system for this transformation utilizes a heterobimetallic lanthanum-lithium-BINOL (LLB) complex.[5][6]
Key Features:
-
High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a broad range of methyl ketones.[5][7]
-
Mild Reaction Conditions: The reaction proceeds smoothly at room temperature.[5][7]
-
Catalytic Process: Utilizes a chiral catalyst in substoichiometric amounts.[5]
Data Presentation
Table 1: Catalytic Asymmetric Epoxidation of Aryl Methyl Ketones using a La-Li₃-(R)-BINOL Complex (LLB) [5][7]
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | 2-methyl-2-phenyloxirane | >99 | 95 |
| 2 | 4'-Methoxyacetophenone | 2-(4-methoxyphenyl)-2-methyloxirane | >99 | 97 |
| 3 | 4'-Chloroacetophenone | 2-(4-chlorophenyl)-2-methyloxirane | 98 | 94 |
| 4 | 3'-Chloroacetophenone | 2-(3-chlorophenyl)-2-methyloxirane | 99 | 92 |
| 5 | 2'-Chloroacetophenone | 2-(2-chlorophenyl)-2-methyloxirane | 94 | 95 |
| 6 | 4'-Trifluoromethylacetophenone | 2-methyl-2-(4-(trifluoromethyl)phenyl)oxirane | 99 | 93 |
| 7 | 2-Naphthyl methyl ketone | 2-methyl-2-(naphthalen-2-yl)oxirane | 99 | 96 |
Experimental Protocols
Protocol 1: Preparation of the La-Li₃-(R)-BINOL (LLB) Catalyst (in situ)
This protocol describes the in situ preparation of the LLB catalyst.
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Lanthanum(III) isopropoxide (La(O-i-Pr)₃)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (3.0 equiv. relative to La).
-
Add anhydrous THF to dissolve the BINOL.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi solution (3.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flame-dried Schlenk flask under argon, add La(O-i-Pr)₃ (1.0 equiv.).
-
Add anhydrous THF to suspend the La(O-i-Pr)₃.
-
Cool the La(O-i-Pr)₃ suspension to 0 °C.
-
Slowly transfer the freshly prepared lithium binaphthoxide solution to the La(O-i-Pr)₃ suspension via cannula.
-
Allow the resulting mixture to warm to room temperature and stir for at least 1 hour before use. The resulting suspension is the LLB catalyst solution.
Protocol 2: Catalytic Asymmetric Epoxidation of Acetophenone [5][7]
Materials:
-
Acetophenone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
La-Li₃-(R)-BINOL (LLB) catalyst solution (prepared as in Protocol 1)
-
Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) oxide (additive)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound iodide (1.5 equiv.).
-
Add anhydrous DMSO and stir until the salt is fully dissolved.
-
Add NaH (1.5 equiv.) portion-wise at room temperature and stir the resulting suspension for 1 hour to generate the sulfoxonium ylide.
-
In a separate flame-dried Schlenk flask under argon, add the LLB catalyst solution (0.05 equiv. La).
-
Add tris(2,4,6-trimethoxyphenyl)phosphine oxide (0.05 equiv.).
-
Add a solution of acetophenone (1.0 equiv.) in anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the pre-formed sulfoxonium ylide suspension to the ketone/catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Diagrams
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
References
- 1. Catalytic Asymmetric Synthesis of 2,2-Disubstituted Terminal Epoxides via Dimethyloxosulfonium Methylide Addition to Ketones [organic-chemistry.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric synthesis of 2,2-disubstituted terminal epoxides via dimethyloxosulfonium methylide addition to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric epoxidation of enones using La-BINOL-triphenylarsine oxide complex: structural determination of the asymmetric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Cyclopropyl Esters from α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl (B3062369) esters are valuable structural motifs in organic synthesis, appearing in numerous natural products and pharmaceuticals. Their unique conformational properties and electronic nature make them attractive building blocks in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for two robust methods for the synthesis of cyclopropyl esters from α,β-unsaturated esters: the Rhodium-Catalyzed Cyclopropanation and the Corey-Chaykovsky Reaction.
Method 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Acrylates
This method offers a highly stereoselective approach to cyclopropyl esters through the reaction of α,β-unsaturated esters with diazoacetates in the presence of a chiral rhodium catalyst. The use of adamantylglycine-derived rhodium catalysts, such as Rh₂(S-TCPTAD)₄, allows for high asymmetric induction.[1]
Data Presentation
Table 1: Rhodium-Catalyzed Cyclopropanation of Acrylates with Aryl- and Vinyldiazoacetates [1]
| Entry | Diazoacetate | Acrylate (B77674) | Product | Yield (%) | dr | ee (%) |
| 1 | Methyl p-tolyldiazoacetate | Ethyl acrylate | 2-p-tolyl-1-ethoxycarbonylcyclopropane-1-carboxylate | 59 | >97:3 | 77 |
| 2 | Methyl phenyldiazoacetate | Methyl acrylate | 2-phenyl-1-methoxycarbonylcyclopropane-1-carboxylate | 85 | >95:5 | 96 |
| 3 | Ethyl 2-naphthyldiazoacetate | Ethyl acrylate | 2-(2-naphthyl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 82 | >95:5 | 94 |
| 4 | Methyl styryldiazoacetate | Methyl acrylate | 2-styryl-1-methoxycarbonylcyclopropane-1-carboxylate | 89 | >95:5 | 98 |
| 5 | Ethyl (4-chlorostyryl)diazoacetate | Ethyl acrylate | 2-(4-chlorostyryl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 75 | >95:5 | 97 |
| 6 | Methyl (4-methoxystyryl)diazoacetate | Methyl acrylate | 2-(4-methoxystyryl)-1-methoxycarbonylcyclopropane-1-carboxylate | 85 | >95:5 | 95 |
dr = diastereomeric ratio; ee = enantiomeric excess. Reactions were catalyzed by Rh₂(S-TCPTAD)₄.
Experimental Protocol
General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation: [1]
-
To a solution of the acrylate (0.5 mmol) in a suitable solvent (e.g., pentane/dichloromethane, 10:1 v/v, 2.0 mL) at room temperature, add the chiral rhodium catalyst Rh₂(S-TCPTAD)₄ (0.2 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C, depending on the specific substrates).
-
Add a solution of the diazoacetate (0.25 mmol) in the same solvent (3.0 mL) dropwise over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at this temperature until the diazo compound is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a mixture of ethyl acetate (B1210297) and hexanes as the eluent) to afford the desired cyclopropyl ester.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Method 2: Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction provides a reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using a sulfur ylide, typically dimethylsulfoxonium methylide. This method is particularly effective for methylene (B1212753) transfer to enones.[2]
Data Presentation
Table 2: Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Esters and Ketones
| Entry | Substrate | Ylide Precursor | Base | Product | Yield (%) |
| 1 | Ethyl cinnamate | Trimethylsulfoxonium iodide | NaH | Ethyl 2-phenylcyclopropanecarboxylate | ~80 |
| 2 | Chalcone | This compound iodide | NaH | 1-benzoyl-2-phenylcyclopropane | 90 |
| 3 | Cyclohexenone | This compound iodide | KOt-Bu | Bicyclo[4.1.0]heptan-2-one | 88 |
| 4 | Methyl crotonate | This compound iodide | NaH | Methyl 2-methylcyclopropanecarboxylate | ~75 |
| 5 | Ethyl acrylate | This compound iodide | NaH | Ethyl cyclopropanecarboxylate | ~70 |
Yields are approximate and can vary based on reaction scale and conditions.
Experimental Protocol
General Procedure for Corey-Chaykovsky Cyclopropanation: [2][3]
-
Place this compound iodide (1.2 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add dry dimethyl sulfoxide (B87167) (DMSO) and stir until the salt is completely dissolved.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KOt-Bu, 1.2 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 15-20 minutes to allow for the formation of the dimethylsulfoxonium methylide.
-
Add a solution of the α,β-unsaturated ester (1.0 equivalent) in dry DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl ester.
Visualizations
Caption: General reaction schemes for the synthesis of cyclopropyl esters.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Cyclopropanation Reactions
Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your cyclopropanation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common challenge in cyclopropanation reactions. Several factors, from the quality of your reagents to the reaction conditions, can be the cause. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Catalyst Activity: The catalyst may be inactive or have lost activity. For instance, in Simmons-Smith reactions, the zinc-copper couple's activity is crucial.[1]
-
Solution: Use a freshly prepared zinc-copper couple. Ensure the zinc is sufficiently activated, for example, by washing it with HCl to remove the oxide layer before treating it with a copper salt. For transition metal catalysts, ensure they are from a reliable source and have been stored correctly under an inert atmosphere if they are air or moisture sensitive.
-
-
Substrate Purity: Impurities in the alkene or the carbene precursor can poison the catalyst or lead to side reactions.
-
Solution: Purify the starting materials before use through methods like distillation, recrystallization, or chromatography.
-
-
Solvent and Reagent Dryness: Water and other protic impurities in the solvent can deactivate the catalyst and quench reactive intermediates, especially in moisture-sensitive reactions like the Simmons-Smith reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried, for instance, by flame-drying under an inert atmosphere.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition or side reactions.
-
Solution: While the initial formation of a carbenoid may require lower temperatures, the reaction with the alkene often needs to be warmed or even refluxed. Perform small-scale experiments to screen a range of temperatures to find the optimal condition.
-
-
Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, it might indicate catalyst deactivation.
-
-
Concentration: Running the reaction under very dilute conditions can slow down the desired bimolecular reaction. Conversely, high concentrations might promote side reactions.
-
Solution: Experiment with different concentrations of your reactants to find the optimal balance.
-
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side reactions are a frequent cause of low yields. Identifying the byproducts can provide clues to the problem.
-
Common Side Reactions:
-
Insertion into C-H bonds: Methylene carbene, for example, is highly reactive and can insert into C-H bonds, leading to a mixture of products.[2]
-
Alkene Dimerization or Polymerization: This is more common with electron-rich alkenes.
-
Rearrangement Products: The Lewis acidic nature of byproducts like zinc iodide (ZnI₂) in the Simmons-Smith reaction can cause rearrangement of acid-sensitive products.[1]
-
Methylation of Heteroatoms: In Simmons-Smith reactions, prolonged reaction times or an excess of the reagent can lead to the methylation of heteroatoms like alcohols present in the substrate.[1]
-
-
Minimizing Side Reactions:
-
Control Reagent Addition: Slow, controlled addition of the carbene precursor (e.g., via a syringe pump for diazo compounds) can help maintain a low concentration of the reactive intermediate and minimize side reactions.
-
Optimize Temperature: Lowering the reaction temperature can sometimes suppress unwanted side reactions that have a higher activation energy than the desired cyclopropanation.
-
Use of Additives: In Simmons-Smith reactions, adding a substance to sequester the Lewis acidic byproduct can prevent product rearrangement.
-
Catalyst Choice: The choice of catalyst and ligands in transition metal-catalyzed reactions can significantly influence the product distribution. Screening different catalysts may be necessary.
-
Issue 3: Poor Diastereoselectivity
Q: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is often crucial, especially in the synthesis of complex molecules.
-
Directing Groups: The presence of a hydroxyl group on the substrate can direct the cyclopropanation to occur on the same face of the double bond due to coordination with the zinc reagent in the Simmons-Smith reaction.
-
Steric Hindrance: Cyclopropanation generally occurs on the less sterically hindered face of the alkene. Modifying the substrate to increase steric bulk on one face can improve selectivity.
-
Catalyst and Ligand Choice: In transition metal-catalyzed cyclopropanations, the chiral ligands on the metal center play a critical role in controlling diastereoselectivity. Screening different chiral ligands is a common strategy. For example, Rh₂(S-DOSP)₄ is often effective for asymmetric cyclopropanation of methyl aryldiazoacetates with styrene.[3]
-
Solvent Effects: The solvent can influence the transition state geometry and therefore the diastereoselectivity. It is worthwhile to screen a variety of solvents.
Issue 4: Difficulty with Electron-Deficient Alkenes
Q: I am having trouble cyclopropanating an electron-deficient alkene. The yields are consistently low. What can I do?
A: Electron-deficient alkenes are notoriously challenging substrates for many cyclopropanation reactions due to the electrophilic nature of the commonly used carbenoids.[4][5]
-
Choice of Method:
-
Simmons-Smith Reaction: While challenging, modifications to the Simmons-Smith protocol can improve yields. For instance, adding a catalytic amount of diethylzinc (B1219324) to the reaction mixture has been shown to improve the yield for the cyclopropanation of electron-deficient alkenes.[6]
-
Transition Metal Catalysis: Certain transition metal catalysts are more effective for electron-deficient alkenes. For example, rhodium-catalyzed reactions using specific chiral ligands have shown success.[7] Nickel-catalyzed cyclopropanation has also been reported to be effective for a range of electron-deficient alkenes.
-
Sulfide-mediated Catalysis: The use of a transition metal catalyst in the presence of a sulfide (B99878) can generate a sulfur ylide, which is effective in cyclopropanating electron-deficient olefins.[5]
-
-
Reaction Conditions:
-
Higher Temperatures: These reactions may require more forcing conditions, such as higher temperatures, to proceed.
-
Catalyst Loading: Increasing the catalyst loading might be necessary to achieve a reasonable conversion.
-
Data Presentation
The following tables summarize quantitative data from various studies to help you compare the effects of different reaction parameters on the yield of cyclopropanation reactions.
Table 1: Effect of Catalyst and Solvent on the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 75 | [8] |
| 2 | Cu(OTf)₂ | CH₂Cl₂ | 68 | [8] |
| 3 | Pd/C | 1,2-dichloroethane | >95 | [9] |
| 4 | LAPONITE®-Cu | CH₂Cl₂ | 95 | [8] |
Table 2: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol Derivatives - Effect of Substituents
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | p-Methoxycinnamyl alcohol | 2-(4-methoxyphenyl)cyclopropyl)methanol | 94 | [6] |
| 2 | Cinnamyl alcohol | (2-phenylcyclopropyl)methanol | 57 | [6] |
| 3 | p-Chlorocinnamyl alcohol | (2-(4-chlorophenyl)cyclopropyl)methanol | 65 | [6] |
| 4 | p-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 16 | [6] |
| 5 | p-(Trifluoromethyl)cinnamyl alcohol (with 10 mol% Et₂Zn) | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 68 | [6] |
Experimental Protocols
This section provides detailed methodologies for key cyclopropanation reactions.
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane (B129776).
-
Materials:
-
Alkene (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) (2.0 eq, as a solution in hexanes)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
While stirring at 0 °C, slowly add the solution of diethylzinc via syringe.
-
Following this, add diiodomethane dropwise via syringe. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 2: Rhodium-Catalyzed Cyclopropanation with a Diazo Compound
This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of an alkene with a diazo compound.
-
Materials:
-
Alkene (1.0 - 1.5 eq)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%)
-
Anhydrous solvent (e.g., DCM or 1,2-dichloroethane)
-
Diazo compound (1.0 eq)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the alkene, the rhodium catalyst, and the anhydrous solvent.
-
In a separate flask, dissolve the diazo compound in the anhydrous solvent.
-
Add the solution of the diazo compound to the reaction mixture containing the alkene and catalyst via a syringe pump over a period of 1-4 hours.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
-
Protocol 3: Copper-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol provides a general method for the copper-catalyzed cyclopropanation of an alkene using ethyl diazoacetate.
-
Materials:
-
Alkene (1.0 eq)
-
Copper catalyst (e.g., Cu(OTf)₂, 1 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Eicosane (internal standard for GC analysis, optional)
-
-
Procedure:
-
To a suspension of the copper catalyst and internal standard (if used) in anhydrous CH₂Cl₂ under an argon atmosphere, add the alkene at room temperature.
-
Slowly add the ethyl diazoacetate via a syringe pump over a period of 10 hours.
-
Monitor the reaction by gas chromatography until the total consumption of the starting material.
-
After the reaction is complete, filter the mixture through a short pad of silica gel and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[8]
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow to diagnose and resolve issues of low or no yield in cyclopropanation reactions.
General Experimental Workflow for Cyclopropanation
Caption: A generalized experimental workflow for performing a cyclopropanation reaction from setup to product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Trimethylsulfoxonium Ylide Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsulfoxonium ylide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My this compound ylide is not forming. What are the common causes?
Failure to form the ylide is a frequent issue. The primary reasons are related to the base, solvent, and the quality of the starting materials.
-
Inadequate Base Strength: The pKa of the methyl protons on the this compound salt is approximately 16-18 in DMSO.[1] A sufficiently strong base is required for deprotonation. Sodium hydride (NaH) is a common and effective choice.[2][3][4]
-
Moisture Contamination: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Poor Quality Starting Material: The this compound iodide precursor should be pure and dry. It can be prepared by reacting dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[1][2][5]
-
Incorrect Solvent: DMSO is a common solvent for the formation of this compound ylide, as it is also the precursor to the starting material.[3][4][6] Anhydrous tetrahydrofuran (B95107) (THF) is also a suitable solvent.[6][7]
Troubleshooting Workflow for Ylide Formation
Caption: Troubleshooting decision tree for this compound ylide formation.
2. I'm observing low yields in my Corey-Chaykovsky reaction. What could be the issue?
Low yields in the Corey-Chaykovsky reaction, which utilizes this compound ylide to form epoxides, aziridines, or cyclopropanes, can stem from several factors.[8][9]
-
Ylide Instability: While more stable than their sulfonium (B1226848) counterparts, sulfoxonium ylides can still degrade, especially at higher temperatures.[10] It is often best to generate the ylide in situ and use it promptly.
-
Side Reactions: The highly basic nature of the reaction mixture can lead to side reactions with the substrate, such as enolization of ketones.
-
Steric Hindrance: Highly substituted ketones or aldehydes may react sluggishly.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
3. What is the difference between this compound ylide and dimethylsulfonium ylide?
While both are sulfur ylides used in the Corey-Chaykovsky reaction, they exhibit different reactivity and stability.
| Feature | This compound Ylide | Dimethylsulfonium Ylide |
| Stability | More stable, can be isolated.[10] | Less stable, typically generated and used at low temperatures.[11][12] |
| Reactivity | Less reactive.[10][12] | More reactive.[11] |
| Reaction with Enones | Tends to undergo 1,4-addition to form cyclopropanes (thermodynamic product).[4][9][13] | Tends to undergo 1,2-addition to form epoxides (kinetic product).[4] |
4. How can I improve the stability of my this compound ylide?
The stability of sulfoxonium ylides can be enhanced by the presence of an electron-withdrawing group on the ylidic carbon.[4][13] For the parent this compound ylide, the best practice is to use it shortly after its formation. A solution of dimethylsulfoxonium methylide in THF can be stable for several days under an inert atmosphere at room temperature.[10]
Experimental Protocols
Protocol 1: Formation of this compound Ylide
This protocol is adapted from procedures for the in situ generation of the ylide for use in the Corey-Chaykovsky reaction.[4][8]
Materials:
-
This compound iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF) (optional)
-
Reaction vessel (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.0 eq) to the reaction vessel.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMSO to the reaction vessel.
-
To the stirred suspension, add this compound iodide (1.0 eq) portion-wise.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
The resulting solution contains the this compound ylide and is ready for use.
Protocol 2: Improved One-Pot, Two-Step Synthesis of Carbonyl Sulfoxonium Ylides
This protocol provides a more efficient method for synthesizing α-carbonyl sulfoxonium ylides.[7][14]
Materials:
-
This compound iodide (1.1 eq)
-
Potassium tert-butoxide (2.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride (1.0 eq)
-
Reaction vessel (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound iodide and potassium tert-butoxide to anhydrous THF.
-
Heat the mixture to reflux and stir for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly add the acyl chloride.
-
Stir the reaction for the appropriate time until completion (monitor by TLC).
-
The resulting α-carbonyl sulfoxonium ylide can then be isolated via standard workup procedures.
General Experimental Workflow
Caption: General workflow for the formation and reaction of this compound ylide.
References
- 1. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. adichemistry.com [adichemistry.com]
- 5. This compound iodide - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. An Improved Protocol for the Synthesis of Carbonyl Sulfoxonium Ylides [organic-chemistry.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. Sulfoxonium ylide synthesis by elimination [organic-chemistry.org]
managing temperature for unstable sulfur ylides
The second round of searches yielded more specific information. I found several examples of Corey-Chaykovsky reactions being carried out at specific low temperatures, such as 0°C, -40°C, and -78°C[1], which will be very useful for the data tables. I also found a direct comparison of sulfonium (B1226848) and sulfoxonium ylides, stating that sulfoxonium ylides are more stable and may require higher temperatures, while unstabilized sulfonium ylides need to be generated and used at low temperatures[2][3][4].
The searches also revealed a key side reaction: for α,β-unsaturated carbonyl compounds, sulfonium ylides tend to perform 1,2-addition to the carbonyl group (forming epoxides), while the more stable sulfoxonium ylides often give 1,4-addition (forming cyclopropanes)[2][5][6][7]. This is a critical point for the troubleshooting guide. One article also mentioned the formation of a β-hydroxymethyl sulfide (B99878) byproduct when using n-BuLi/THF[4].
However, I still lack detailed information on the specific decomposition pathways of unstable sulfur ylides at elevated temperatures. While the current information strongly implies that decomposition is a problem, it doesn't specify what the decomposition products are (other than presumably the carbene and sulfide). This would be valuable for a comprehensive troubleshooting guide.
I will proceed with the information I have, as it is substantial enough to build the core of the technical support center. I can create the FAQs, troubleshooting guide, data tables, and diagrams based on the current findings. I will structure the response to first address the user's request directly and then build out the different sections of the technical support center.
I will now proceed to generate the response following these steps. I will start by creating the main structure of the technical support center. Then, I will write the FAQs and troubleshooting guide, incorporating the information about temperature control, side reactions, and the differences between ylide types. I will create the data tables summarizing the reaction conditions. After that, I will write the detailed experimental protocol. Finally, I will create the Graphviz diagrams to visualize the workflows and relationships.## Technical Support Center: Managing Unstable Sulfur Ylides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with unstable sulfur ylides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stabilized and unstabilized sulfur ylides?
A1: The stability of a sulfur ylide is primarily determined by the substituents on the carbanionic carbon.
-
Unstabilized sulfur ylides , such as dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), lack electron-withdrawing groups to delocalize the negative charge on the carbon. This makes them highly reactive and thermally unstable, necessitating their generation and use at low temperatures.[3][6]
-
Stabilized sulfur ylides , like dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻), have an adjacent sulfoxonium group that helps to delocalize the negative charge, making them significantly more stable.[8] These ylides are less reactive and can often be handled at room temperature or with gentle heating.[2][4]
Q2: Why is temperature control so critical when working with unstabilized sulfur ylides?
A2: Low temperature is essential to prevent the rapid decomposition of unstable sulfur ylides.[3][9] At elevated temperatures, these ylides can undergo various side reactions, including elimination and rearrangement, which leads to a lower yield of the desired product and the formation of impurities. Precise temperature management ensures that the ylide reacts with the substrate as intended.
Q3: What are the typical temperature ranges for generating and using unstable sulfur ylides?
A3: Unstabilized sulfur ylides are typically generated and used at temperatures ranging from -78°C to 0°C. The optimal temperature depends on the specific ylide, the substrate, and the solvent system. Reactions are often initiated at a very low temperature (e.g., -78°C) and then allowed to slowly warm to a slightly higher temperature (e.g., -40°C or 0°C) to facilitate the reaction.[1]
Q4: Can I use the same reaction conditions for both sulfonium and sulfoxonium ylides?
A4: No, due to their differing stability and reactivity, sulfonium and sulfoxonium ylides require different reaction conditions. Unstabilized sulfonium ylides require low temperatures for their generation and reaction. In contrast, the more stable sulfoxonium ylides are less reactive and may require higher temperatures to react at a reasonable rate.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of the ylide: The reaction temperature may be too high, causing the unstable sulfur ylide to decompose before it can react with the substrate. | Generate and use the ylide at a lower temperature (e.g., start at -78°C). Ensure the reaction flask is adequately cooled throughout the addition of reagents. |
| Inefficient ylide formation: The base used may not be strong enough to deprotonate the sulfonium salt precursor effectively. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure all reagents and solvents are anhydrous. | |
| Formation of unexpected byproducts | Wrong type of ylide for the substrate: When reacting with α,β-unsaturated carbonyl compounds, using a sulfonium ylide typically results in 1,2-addition to form an epoxide. A sulfoxonium ylide will preferentially undergo 1,4-addition (Michael addition) to yield a cyclopropane.[2][5][6][7] | Select the appropriate ylide for the desired outcome. Use dimethylsulfonium methylide for epoxidation and dimethylsulfoxonium methylide for cyclopropanation of enones. |
| Side reaction with solvent or base: The use of n-BuLi in THF can sometimes lead to the formation of β-hydroxymethyl sulfide byproducts.[4] | Consider using a different base or solvent system, such as potassium tert-butoxide in DMSO. | |
| Reaction is sluggish or does not go to completion | Insufficient temperature: While low temperatures are necessary to prevent decomposition, the reaction may be too slow if the temperature is kept excessively low for a prolonged period. | After the initial low-temperature addition, allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78°C to -40°C or 0°C) and monitor the progress by TLC. |
| Ylide is too stable: If you are using a stabilized sulfoxonium ylide, it may not be reactive enough for your substrate at low temperatures. | Consider gently heating the reaction mixture or switching to a more reactive, unstabilized sulfonium ylide. |
Data Presentation
Table 1: Recommended Temperature Conditions for Corey-Chaykovsky Reactions with Unstable Sulfur Ylides
| Substrate Type | Ylide | Base/Solvent | Temperature Range | Product | Reference |
| Aldehyde | Isopropylide-derived sulfonium ylide | t-BuLi / THF | -78°C to -40°C | Epoxide | [1] |
| Ketone (Kobusone) | Trimethylsulfonium (B1222738) iodide | KOtBu / DMF | 0°C | Diepoxide | [1] |
| Aldehyde | Chiral oxathiane-derived sulfonium salt | Not specified | Not specified | trans-Aziridine | [3] |
| Ketone | Trimethylsulfoxonium iodide | NaH / DMSO | Standard conditions | Epoxide | [10] |
Experimental Protocols
Protocol: Low-Temperature Generation of Dimethylsulfonium Methylide and Subsequent Epoxidation of a Ketone
This protocol is a representative example for the in-situ generation of an unstable sulfur ylide and its reaction with a carbonyl compound.
Materials:
-
Trimethylsulfonium iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Ketone substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and a low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Ylide Generation: Cool the flask to -78°C using a dry ice/acetone bath. Add anhydrous THF via syringe and stir to create a suspension.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the ylide is often indicated by a change in the appearance of the mixture. Stir the resulting mixture at -78°C for 30-60 minutes.
-
Reaction with Ketone: Dissolve the ketone substrate in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the ylide solution at -78°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78°C for a specified time (e.g., 1-2 hours). The reaction can then be allowed to slowly warm to a higher temperature (e.g., -40°C or 0°C) and stirred for an additional period. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for low-temperature epoxidation using an unstable sulfur ylide.
Caption: Decision tree for troubleshooting common issues in sulfur ylide reactions.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trimethylsulfoxonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the post-synthesis purification of trimethylsulfoxonium iodide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues faced during the purification of this compound iodide, offering step-by-step solutions to achieve a high-purity product.
Problem 1: Low Yield of Crystalline Product After Recrystallization
Possible Causes:
-
Incomplete Precipitation: The cooling process may have been too rapid, or the final temperature was not low enough to induce complete crystallization.
-
Excess Solvent: Using too much solvent during the dissolution phase will keep more of the product in solution even after cooling.
-
Product Loss During Transfers: Significant amounts of the product may be lost during filtration and washing steps.
Solutions:
-
Optimize Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Minimize Solvent Usage:
-
Add the hot recrystallization solvent portion-wise to the crude product until it just dissolves. Avoid adding a large excess.
-
If too much solvent has been added, carefully evaporate a portion of it under reduced pressure to re-saturate the solution.
-
-
Improve Transfer and Washing Technique:
-
When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Ensure all equipment used for transfers is rinsed with a small amount of the filtrate to collect any residual crystals.
-
Problem 2: Product is Discolored (Yellow or Brown)
Possible Causes:
-
Presence of Iodine: The product may be contaminated with iodine, a common impurity if the reaction mixture was exposed to light or if there were side reactions.
-
Decomposition: this compound iodide is sensitive to light and heat and may decompose, leading to discoloration.[1]
Solutions:
-
Decolorization:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Minimize Exposure to Light and Heat:
-
Conduct the synthesis and purification in a fume hood with the sash lowered to minimize light exposure.
-
Avoid prolonged heating during the recrystallization process.
-
Problem 3: Oily Product Instead of Crystals
Possible Causes:
-
Insoluble Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Incorrect Solvent: The chosen solvent may not be suitable for the recrystallization of your specific batch of product.
Solutions:
-
Remove Impurities:
-
Ensure that any insoluble impurities are removed by hot gravity filtration before allowing the solution to cool.
-
-
Solvent Selection:
-
If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
If scratching doesn't work, reheat the solution to dissolve the oil, and then allow it to cool more slowly.
-
Consider a different recrystallization solvent or a two-solvent system. For example, dissolve the product in a small amount of a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like diethyl ether) until the solution becomes turbid, then reheat to clarify and cool slowly.
-
Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound iodide?
A1: The most common impurities include unreacted starting materials (dimethyl sulfoxide (B87167) and iodomethane), and byproducts from side reactions. Identified byproducts include methanol, dimethyl sulfide, and dimethyl ether. The presence of iodine can also be an issue, leading to discoloration.
Q2: What is the best solvent for recrystallizing this compound iodide?
A2: The choice of solvent can depend on the scale of your reaction and the impurities present. Water, ethanol, and acetone (B3395972) are all commonly used. Water is a good choice for larger scale purifications and has a reported yield of around 65%.[2] Ethanol is also effective. For washing the crude product, acetone can be used.
Q3: How can I effectively remove unreacted dimethyl sulfoxide (DMSO)?
A3: Since this compound iodide is a salt, a common method to remove residual DMSO is through aqueous workup. Dissolving the crude reaction mixture in water and then extracting with an organic solvent in which the product is insoluble (like diethyl ether or ethyl acetate) can effectively remove DMSO, which is highly water-soluble.[3][4] Subsequent washing of the organic layer with water or brine further reduces the DMSO content.[3] For the solid product, washing the crystals with a solvent in which DMSO is soluble but the product is not, such as acetone, can be effective.
Q4: My product won't crystallize, even after cooling in an ice bath. What should I do?
A4: If crystallization does not occur, you can try to induce it by scratching the inside of the flask with a glass stirring rod just below the surface of the solution. This creates a rough surface for crystals to nucleate. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization. If these methods fail, it is likely that too much solvent was used. In this case, you will need to remove some of the solvent by evaporation and then attempt the cooling process again.
Q5: Is this compound iodide stable? What are the proper storage conditions?
A5: this compound iodide is sensitive to light and is hygroscopic.[5] It should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents and strong bases.[5]
Experimental Protocols & Data
Synthesis and Purification of this compound Iodide
The following protocol is based on a reported synthesis:
Reaction:
-
In a pressure vessel, stir dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).
-
Heat the mixture at 70°C for 48 hours.
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the crude solid with chloroform.
-
Recrystallize the solid from water.
-
Dry the resulting clear, colorless crystals under reduced pressure.
Expected Yield: Approximately 65%.[2]
Recrystallization Data Summary
| Recrystallization Solvent | General Protocol | Expected Yield | Notes |
| Water | Dissolve crude product in a minimal amount of hot water, allow to cool slowly, then place in an ice bath. | ~65%[2] | Good for larger quantities. The product is soluble in water.[1] |
| Ethanol | Dissolve crude product in a minimal amount of hot ethanol, cool slowly, and then place in an ice bath. | Moderate to High | A common and effective solvent for recrystallization. |
| Acetone | Primarily used for washing the crude solid to remove soluble impurities. | N/A (for washing) | Can be used for recrystallization, though less common than water or ethanol. |
Note: The exact solvent ratios and yields can vary depending on the purity of the crude product and the specific experimental conditions. It is always recommended to start with a small-scale test to determine the optimal conditions for your material.
References
Technical Support Center: Optimizing Ylide Generation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ylide generation for reactions like the Wittig synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for my ylide generation?
The choice of base is critical and depends on the acidity of the α-proton on the phosphonium (B103445) salt, which is influenced by the substituents.[1]
-
Non-Stabilized Ylides: (e.g., from alkyltriphenylphosphonium salts) These are less acidic and require very strong bases for complete deprotonation.[2][3] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[1][4]
-
Stabilized Ylides: (e.g., those with adjacent ester or ketone groups) These are significantly more acidic due to resonance stabilization.[1] They can be deprotonated with weaker bases, sometimes even aqueous sodium hydroxide (B78521) or potassium carbonate.[1]
The selection of the base can also influence the stereochemical outcome of the subsequent Wittig reaction.[1]
Q2: What is the role of the solvent in ylide generation and the Wittig reaction?
The solvent plays a crucial role in both the formation of the ylide and the subsequent olefination reaction.
-
Ylide Formation: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for reactions involving strong bases like n-BuLi or NaH.[2] It is imperative that the solvent is completely dry, as any moisture will quench the base and the ylide.[2][5]
-
Reaction Stereoselectivity: Solvent polarity can significantly affect the E/Z ratio of the resulting alkene, particularly under specific conditions (e.g., using potassium bases with 18-crown-6).[6] For non-stabilized ylides, performing the reaction in dimethylformamide (DMF) in the presence of lithium or sodium iodide can lead to almost exclusively the Z-isomer.[7]
Q3: What are "stabilized" versus "non-stabilized" ylides and how do they differ?
The key difference lies in the substituents on the carbanionic carbon of the ylide.
-
Stabilized Ylides: Have an electron-withdrawing group (EWG) such as an ester or ketone conjugated to the ylide carbon. This delocalizes the negative charge, making the ylide more stable and less reactive.[1][8] They generally fail to react with sterically hindered ketones.[1][7] Stabilized ylides typically yield (E)-alkenes with high selectivity.[7][8]
-
Non-Stabilized Ylides: Have alkyl or aryl groups on the ylide carbon. These ylides are more reactive and basic.[2][8] They typically lead to the formation of (Z)-alkenes.[7][8]
-
Semi-Stabilized Ylides: Have an aryl or other conjugating group. The E/Z selectivity with these ylides is often poor.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield of Alkene Product
A low yield can stem from several factors related to ylide formation and stability.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Ylide Formation | Ensure the base is strong enough for the specific phosphonium salt.[5] For non-stabilized ylides, use potent bases like n-BuLi or NaH.[5] Verify the freshness and proper storage of bases like KOtBu, which should be kept under anhydrous conditions.[5][9] |
| Moisture or Air Contamination | Ylides, especially non-stabilized ones, are highly sensitive to moisture and oxygen.[3][5] Ensure all glassware is flame-dried or oven-dried before use.[2][10] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2][5] |
| Ylide Instability | Non-stabilized ylides can be unstable and prone to decomposition.[5][9] Consider generating the ylide in situ by adding the phosphonium salt in portions to a mixture of the aldehyde/ketone and the base.[5][9] This prevents the ylide from decomposing before it can react. |
| Poor Reagent Quality | Aldehydes can oxidize to carboxylic acids or polymerize over time.[2][7] Ensure the carbonyl compound is pure before starting. The phosphonium salt should be thoroughly dried to remove any absorbed moisture.[2] |
| Incorrect Reaction Temperature | Ylide formation is often performed at low temperatures (0 °C to -78 °C) to control reactivity and improve stability.[2][5] The subsequent reaction with the carbonyl can then be allowed to warm to room temperature.[2] |
Issue 2: Unexpected Stereoselectivity (Incorrect E/Z Ratio)
The stereochemical outcome of the Wittig reaction is highly dependent on the ylide structure and reaction conditions.
| Ylide Type | Expected Outcome | Troubleshooting & Optimization |
| Non-Stabilized | Predominantly (Z)-alkene.[7] | To favor the (E)-alkene, use the Schlosser modification : after the initial reaction, deprotonate the intermediate betaine (B1666868) with phenyllithium (B1222949) at low temperature before quenching.[7] |
| Stabilized | Predominantly (E)-alkene.[7] | To favor the (Z)-alkene, consider the Still-Gennari modification of the related Horner-Wadsworth-Emmons reaction.[7] |
| General | Lithium salts can have a profound effect on stereochemistry, potentially stabilizing the betaine intermediate and altering the product ratio.[4][7] | For salt-free conditions that favor kinetic control, bases like NaHMDS or KHMDS are often preferred over n-BuLi.[2] |
Data Presentation: Common Bases for Ylide Generation
The choice of base should be guided by the pKa of the corresponding phosphonium salt.
| Base | Abbreviation | Typical Application | Common Solvents | Notes |
| n-Butyllithium | n-BuLi | Non-stabilized ylides[1][4] | THF, Diethyl Ether | Very strong, pyrophoric, requires strictly anhydrous conditions.[2] |
| Sodium Hydride | NaH | Non-stabilized ylides[1][2] | THF, DMF | Often supplied as a dispersion in mineral oil, which should be washed away if necessary. |
| Potassium tert-Butoxide | t-BuOK | Non-stabilized & semi-stabilized ylides[1][2] | THF, t-Butanol | Must be fresh and anhydrous; less potent than n-BuLi.[5][9] |
| Sodium Amide | NaNH₂ | Non-stabilized ylides[4] | Liquid Ammonia, THF | Very strong base. |
| Sodium Hexamethyldisilazide | NaHMDS | Non-stabilized ylides (salt-free)[2] | THF | Generates a lithium-free ylide, which can be crucial for stereoselectivity. |
| Sodium Hydroxide | NaOH | Stabilized ylides[1] | Water, Biphasic systems | Only for phosphonium salts with adjacent electron-withdrawing groups. |
| Potassium Carbonate | K₂CO₃ | Stabilized ylides[1] | Water, Alcohols | A mild base suitable for highly acidic phosphonium salts. |
Experimental Protocols
Protocol 1: General Procedure for Non-Stabilized Ylide Generation and Wittig Reaction
This protocol is adapted for a typical reaction using a strong base.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF)
-
Strong base (e.g., n-BuLi, 1.1 eq)
-
Aldehyde or ketone (1.0 eq)
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).[10]
-
Phosphonium Salt Suspension: Add the phosphonium salt to the flask, followed by anhydrous THF via syringe.[2][10]
-
Ylide Formation: Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath.[2][5] Slowly add the strong base (e.g., n-BuLi) dropwise.[10] A distinct color change (often to orange or red) typically indicates ylide formation.[2][10] Stir the mixture for 1 hour at this temperature.
-
Wittig Reaction: Slowly add a solution of the aldehyde or ketone in anhydrous THF via syringe.[2]
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight, or until completion as monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2] Extract the product with an organic solvent like diethyl ether, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
Visualizations
Decision Workflow for Base Selection
Caption: Decision tree for selecting a suitable base based on ylide stabilization.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Wittig reactions.
References
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Methylene Transfer Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to help prevent byproduct formation in common methylene (B1212753) transfer reactions, such as cyclopropanation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Simmons-Smith & Furukawa-Modified Cyclopropanation
Q1: My Simmons-Smith reaction is giving low yields and forming rearrangement byproducts. What's the cause?
A1: The most common cause of rearrangement byproducts is the presence of the Lewis acidic zinc iodide (ZnI₂) generated during the reaction.[1] This can be particularly problematic for acid-sensitive substrates.
Troubleshooting Steps:
-
Scavenge Lewis Acids: Add a stoichiometric excess of diethylzinc (B1219324) (Et₂Zn) to the reaction. This will react with the ZnI₂ to form the less acidic EtZnI.[1]
-
Quench with Pyridine (B92270): Upon completion, quenching the reaction with pyridine can help sequester the ZnI₂ byproduct.[1]
-
Use the Furukawa Modification: Replacing the zinc-copper couple with diethylzinc (Et₂Zn) can lead to faster and more reproducible reactions, especially for substrates like carbohydrates.[1] Be aware that Et₂Zn is pyrophoric and requires careful handling.
Q2: I'm observing methylation of heteroatoms (e.g., alcohols) in my molecule. How can I prevent this?
A2: Methylation is a known side reaction caused by the electrophilic nature of the zinc carbenoid, especially with prolonged reaction times or excess reagent.[1]
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
-
Control Stoichiometry: Use the minimum necessary excess of the Simmons-Smith reagent. A 1.1 to 1.5-fold excess is a typical starting point.
Q3: My reaction with an unfunctionalized, electron-poor alkene is sluggish and inefficient. How can I improve it?
A3: The traditional Simmons-Smith reagent is best suited for electron-rich alkenes. For electron-deficient systems, a more nucleophilic carbenoid is required.
Troubleshooting Steps:
-
Employ the Shi Modification: Use a modified zinc carbenoid formed from diethylzinc, diiodomethane (B129776), and an acidic modifier like trifluoroacetic acid (TFA). The resulting CF₃CO₂ZnCH₂I species is significantly more nucleophilic and effective for electron-poor alkenes.[1]
Section 2: Diazomethane-Mediated Methylene Transfer
Q4: My reaction with diazomethane (B1218177) is producing polymethylene and/or pyrazoline byproducts. How can I favor cyclopropanation?
A4: Diazomethane is highly reactive and can self-polymerize to form polymethylene or undergo a 1,3-dipolar cycloaddition with the alkene to form a pyrazoline.[2][3] The desired cyclopropane (B1198618) is formed upon subsequent nitrogen elimination from the pyrazoline, which can be inefficient.
Troubleshooting Steps:
-
Use Metal Catalysis: The most effective way to promote clean cyclopropanation is to use a transition metal catalyst, such as rhodium(II) or copper complexes. These catalysts form a metal carbene intermediate that cleanly transfers the methylene group to the alkene.
-
Control Addition Rate: When using diazomethane, ensure it is added slowly to the reaction mixture containing the alkene and catalyst. This keeps the instantaneous concentration of diazomethane low, minimizing polymerization.[2]
-
Photochemical/Thermal Conditions: If a catalyst is not used, the elimination of N₂ from the pyrazoline intermediate can be promoted photochemically or thermally, though this can sometimes lead to other side reactions.[3]
Section 3: Corey-Chaykovsky Reaction
Q5: I am attempting a Corey-Chaykovsky epoxidation, but I'm getting a β-hydroxymethyl sulfide (B99878) byproduct. What is going wrong?
A5: This byproduct is common when using dimethylsulfonium methylide (the less stable ylide) under specific conditions like n-BuLi in THF.[4]
Troubleshooting Steps:
-
Change the Ylide: Switch to the more stable dimethyloxosulfonium methylide (Corey's ylide), generated from trimethylsulfoxonium iodide and a base like NaH. This ylide is less prone to this side reaction.[4]
-
Modify Conditions: If using dimethylsulfonium methylide, generate and use it at low temperatures, as it is less stable.[5]
Q6: In my reaction with an α,β-unsaturated ketone, the Corey-Chaykovsky reaction is giving epoxide instead of the desired cyclopropane.
A6: The choice of sulfur ylide dictates the outcome with enones.
-
For Cyclopropanation: Use dimethyloxosulfonium methylide (Corey's ylide). It preferentially performs a 1,4-conjugate addition to the enone, which is followed by ring closure to form the cyclopropane.[6][7]
-
For Epoxidation: Use dimethylsulfonium methylide. This more reactive ylide attacks the carbonyl carbon directly (1,2-addition) to form the epoxide, even with α,β-unsaturated systems.[7]
Data Presentation
Table 1: Comparison of Common Cyclopropanation Reagents and Key Parameters
| Reagent/Method | Common Substrates | Key Byproducts | Prevention Strategy |
| Simmons-Smith (Zn-Cu, CH₂I₂) | Electron-rich alkenes, allylic alcohols | Rearrangement products, polymethylene | Add pyridine or excess Et₂Zn to scavenge ZnI₂.[1][2] |
| Furukawa Mod. (Et₂Zn, CH₂I₂) | General alkenes, vinyl ethers, carbohydrates | Methylation of heteroatoms | Minimize reaction time and control stoichiometry.[1] |
| Shi Mod. (Et₂Zn, CH₂I₂, TFA) | Electron-deficient alkenes | - | Use of acidic modifier enhances nucleophilicity of carbenoid.[1] |
| Diazomethane (Uncatalyzed) | Alkenes | Polymethylene, Pyrazolines | Slow addition; best avoided in favor of metal catalysis.[2][3] |
| Diazomethane (Rh/Cu Catalyzed) | Broad alkene scope | Carbene dimers | Use of a suitable catalyst and slow addition of diazo compound. |
| Corey-Chaykovsky (Corey's Ylide) | α,β-Unsaturated ketones | - | Use dimethyloxosulfonium methylide for 1,4-addition.[7] |
Experimental Protocols
Protocol 1: Furukawa-Modified Cyclopropanation of an Unfunctionalized Alkene
This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂), (2.2 eq)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the alkene (1.0 eq) to a flask containing anhydrous DCE (to make a ~0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) via syringe, keeping the internal temperature below 5 °C.
-
In a separate flask, prepare a solution of diiodomethane (2.2 eq) in anhydrous DCE.
-
Add the diiodomethane solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Byproduct Formation
This diagram outlines a logical decision-making process when unexpected byproducts are observed in a cyclopropanation reaction.
Caption: Troubleshooting logic for common methylene transfer byproducts.
Reaction Pathway Selectivity: Corey-Chaykovsky on Enones
This diagram illustrates how the choice of sulfur ylide directs the reaction pathway towards either cyclopropanation or epoxidation for an α,β-unsaturated ketone.
Caption: Ylide choice dictates Corey-Chaykovsky reaction pathway on enones.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Corey-Chaykovsky Reactions
Welcome to the technical support center for the Corey-Chaykovsky reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding stereocontrol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in the Corey-Chaykovsky reaction?
A1: The stereochemical outcome of the Corey-Chaykovsky reaction is influenced by several factors, including the structure of the sulfur ylide, the substrate, the solvent, and the reaction temperature. The reaction is known to be diastereoselective, often favoring the trans product regardless of the initial stereochemistry of the substrate.[1] This preference is attributed to the reversibility of the initial nucleophilic addition of the ylide to the carbonyl or imine, which allows for equilibration to the thermodynamically favored anti betaine (B1666868) intermediate before irreversible ring closure.[1] For enantioselective reactions, the use of chiral sulfides is the most common strategy.[2]
Q2: What is the difference in reactivity and stereoselectivity between sulfonium (B1226848) and sulfoxonium ylides?
A2: Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally more reactive and less stable than sulfoxonium ylides (e.g., dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent).[3] This difference in stability and reactivity can lead to different regioselectivity with α,β-unsaturated carbonyl compounds. Typically, the more reactive sulfonium ylides undergo 1,2-addition to the carbonyl group to form epoxides (kinetic product), while the more stable sulfoxonium ylides often favor 1,4-conjugate addition to the double bond, leading to cyclopropanes (thermodynamic product).[4][5] From a stereoselectivity standpoint, the choice of ylide can impact the diastereomeric ratio of the product.
Q3: Can the Corey-Chaykovsky reaction be used to synthesize chiral epoxides, aziridines, and cyclopropanes?
A3: Yes, asymmetric Corey-Chaykovsky reactions can be achieved with high enantioselectivity through the use of chiral sulfur ylides.[2][6] These chiral ylides are typically generated in situ from chiral sulfonium salts. The development of catalytic asymmetric versions of the Corey-Chaykovsky reaction, where a chiral sulfide (B99878) is used in catalytic amounts, is an active area of research and has shown considerable success.[7]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity (obtaining a mixture of cis and trans isomers)
| Potential Cause | Troubleshooting Suggestion |
| Non-optimal Solvent | The choice of solvent can significantly impact diastereoselectivity. For instance, in some systems, CH3CN has been shown to provide higher diastereoselectivity compared to toluene, CH2Cl2, or THF.[8] It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate and ylide combination. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the major diastereomer. |
| Ylide Structure | The steric and electronic properties of the sulfur ylide can influence the diastereomeric ratio. If using a substituted ylide, consider modifying the substituents to enhance steric differentiation in the transition state. |
| Base Selection | The base used to generate the ylide can affect the aggregation state and reactivity of the ylide, which in turn can influence stereoselectivity. Experiment with different bases (e.g., NaH, n-BuLi, KOtBu) to optimize the diastereomeric ratio. |
Problem 2: Low Enantioselectivity in Asymmetric Reactions
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Chiral Sulfide | The structure of the chiral sulfide is crucial for achieving high enantioselectivity. If you are experiencing low ee%, consider screening different chiral sulfides. Camphor-derived and C2-symmetric chiral sulfides have been reported to be effective in certain applications.[9] |
| Incorrect Stoichiometry or Catalyst Loading | In catalytic systems, ensure the optimal catalyst loading is used. For stoichiometric approaches, verify the purity and correct stoichiometry of the chiral sulfonium salt. |
| Presence of Water or Other Protic Impurities | The reaction is sensitive to moisture and protic impurities, which can quench the ylide and interfere with the chiral environment. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Reaction Concentration | The concentration of the reaction can influence the aggregation state of the chiral catalyst and the ylide, which may affect enantioselectivity. Experiment with different concentrations to find the optimal conditions. |
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in aza-Corey-Chaykovsky Reaction [8]
| Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| CH3CN | up to 89 | >99:1 |
| Toluene | 31 | Mixture of cis/trans |
| CH2Cl2 | 42 | Mixture of cis/trans |
| THF | 50 | Mixture of cis/trans |
Table 2: Catalytic Asymmetric Corey-Chaykovsky Cyclopropanation of Enones [6]
| Entry | Enone Substrate | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Chalcone | 95 | 99 |
| 2 | (E)-4-Phenylbut-3-en-2-one | 97 | 96 |
| 3 | (E)-1,3-Diphenylprop-2-en-1-one | 92 | 98 |
Experimental Protocols
General Protocol for Asymmetric Epoxidation using a Chiral Sulfonium Salt
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Chiral Ylide:
-
To a solution of the chiral sulfonium salt (1.1 equivalents) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to an hour to ensure complete formation of the chiral ylide.
-
-
Reaction with the Carbonyl Compound:
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the pre-formed ylide solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired epoxide.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor stereocontrol.
Caption: Key factors influencing stereocontrol.
Caption: General experimental workflow.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
safe handling and storage of trimethylsulfoxonium iodide
Technical Support Center: Trimethylsulfoxonium Iodide
This technical support center provides essential information for the , tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound iodide and what are its primary hazards?
A1: this compound iodide is a sulfoxonium salt used in organic synthesis, particularly for the preparation of epoxides.[1] While its toxicological properties have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation.[2] It is also light-sensitive and can be harmful if swallowed.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound iodide?
A2: When handling this compound iodide, it is crucial to wear appropriate personal protective equipment. This includes safety glasses or goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166, chemical-resistant gloves, and a lab coat.[4][5] If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]
Q3: How should I properly store this compound iodide?
A3: this compound iodide should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][6] It is sensitive to light and should be stored protected from light.[1][2][6][7][8] Some sources recommend storage at 4°C.[9]
Q4: What materials are incompatible with this compound iodide?
A4: this compound iodide is incompatible with strong oxidizing agents and strong bases.[1][2][4][6][8] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should first ensure the area is well-ventilated and you are wearing the appropriate PPE.[2] For minor spills, you can vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][6] Avoid generating dust during cleanup.[2][6] For major spills, it is important to alert others in the area and, if necessary, contact emergency responders.[9]
Q6: How should I dispose of this compound iodide waste?
A6: Waste this compound iodide should be disposed of in accordance with local, state, and federal regulations.[9] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always consult with your institution's environmental health and safety department for specific disposal guidelines.
Troubleshooting Guide
Issue 1: The this compound iodide has changed color or appears clumpy.
-
Possible Cause: The material may have been exposed to light or moisture. This compound iodide is light-sensitive and hygroscopic.[1][2]
-
Solution: Discard the material according to your institution's hazardous waste disposal procedures. To prevent this in the future, ensure the container is always tightly sealed and stored in a dark, dry location.[1][2]
Issue 2: An experiment involving this compound iodide is not proceeding as expected.
-
Possible Cause: The reagent may have degraded due to improper storage.
-
Solution: Use a fresh batch of this compound iodide that has been stored correctly. Verify the integrity of other reagents and the experimental setup.
Issue 3: I have accidentally come into contact with this compound iodide.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[2] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2]
Quantitative Data Summary
| Property | Value |
| Melting Point | 208-212 °C (decomposes)[1] |
| Water Solubility | 15 g/L (at 20 °C)[1] |
| pH (50g/L solution) | 4.8 - 6.0 (at 25 °C)[1][8] |
| LD50 (Intravenous, mouse) | 180 mg/kg[9] |
| LD50 (Intraperitoneal, mouse) | 900 mg/kg[9] |
| Oregon Permissible Exposure Limit (PEL) | 10 mg/m³ (for Particulates not otherwise regulated - Total Dust)[9] |
Experimental Protocols
There are no specific experimental protocols detailed in the provided search results. The primary focus of the information is on the safe handling and storage of the chemical.
Visualizations
References
- 1. This compound iodide | 1774-47-6 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound iodide(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. This compound iodide - Safety Data Sheet [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Corey-Chaykovsky Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Corey-Chaykovsky reactions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of a Corey-Chaykovsky reaction in a question-and-answer format.
Issue 1: Difficulty Removing Dimethyl Sulfoxide (B87167) (DMSO)
Question: I am having trouble removing DMSO from my reaction mixture after the extraction. What is the best procedure to remove residual DMSO?
Answer:
Complete removal of DMSO is a common challenge due to its high boiling point and miscibility with both aqueous and organic solvents. Here are several effective strategies:
-
Extensive Aqueous Washing: The most common and effective method is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a non-polar organic solvent like diethyl ether, ethyl acetate (B1210297), or hexane. Subsequently, wash the combined organic layers repeatedly with water or brine. A general guideline is to use at least 5-10 volumes of water for every volume of DMSO in the reaction.
-
Alternative Aqueous Washes: For stubborn cases, washing the organic layer with a 5% aqueous lithium chloride (LiCl) solution can enhance the removal of DMSO.
-
Lyophilization (Freeze-Drying): If your product is not volatile, you can dilute the reaction mixture with water, freeze it, and then lyophilize to remove both water and DMSO.
-
Column Chromatography: If the above methods are not successful or if the product is polar, column chromatography can be used. However, be aware that DMSO is a polar solvent and may co-elute with polar products. A less polar eluent system should be chosen if possible.
Issue 2: Low Yield of the Desired Epoxide/Cyclopropane
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in a Corey-Chaykovsky reaction can stem from several factors during both the reaction and the workup. During the workup, product loss can occur at various stages:
-
Incomplete Quenching: Ensure the reaction is completely quenched before extraction. Unreacted ylide can be reactive and lead to side reactions during workup. Quenching is typically done by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous layer during extraction. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. You can also perform multiple extractions (3-5 times) with the organic solvent to maximize product recovery.
-
Emulsion Formation: Formation of a stable emulsion during extraction can lead to significant product loss. See the dedicated troubleshooting point below on how to address emulsions.
-
Product Instability: Some epoxides are sensitive to acidic or basic conditions. Ensure your workup conditions are neutral or buffered if your product is known to be unstable. The use of saturated ammonium chloride for quenching can provide a mildly acidic condition that might affect sensitive epoxides. In such cases, quenching with cold water is a better alternative.
Issue 3: Presence of Byproducts Complicating Purification
Question: I am observing significant byproducts in my crude product, making purification by column chromatography difficult. What are the common byproducts and how can I remove them?
Answer:
The primary byproducts in a Corey-Chaykovsky reaction are dimethyl sulfide (B99878) (DMS) or dimethyl sulfoxide (DMSO), depending on the ylide used.[2] Additionally, unreacted starting materials and side-reaction products can be present.
-
Dimethyl Sulfide (DMS): This byproduct has a low boiling point and a strong, unpleasant odor. It can often be removed by evaporation under reduced pressure (rotoevaporation). However, care must be taken if the desired product is also volatile.
-
Dimethyl Sulfoxide (DMSO): As discussed in Issue 1, extensive washing with water is the primary method for its removal.
-
Unreacted Aldehyde/Ketone: If the starting carbonyl compound is not fully consumed, it can be removed by column chromatography.
-
Sulfonium (B1226848) Salt: The starting sulfonium salt is ionic and should be removed during the aqueous workup. Ensure thorough washing with water and brine.
-
β-Hydroxymethyl Sulfide: This byproduct can form, particularly when using n-BuLi in THF.[3] Careful column chromatography is typically required for its separation from the desired product.
Issue 4: Formation of a Stable Emulsion During Extraction
Question: A thick emulsion has formed at the interface of the aqueous and organic layers during extraction, and it is not separating. How can I break this emulsion?
Answer:
Emulsion formation is a common problem, especially when DMSO is present. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by physically disrupting the droplets.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the mixture with a glass rod.
-
Changing the Solvent: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to separation.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching agent for a Corey-Chaykovsky reaction?
A1: The most common quenching agents are water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The choice depends on the stability of your product. Water is a neutral quenching agent, while saturated NH₄Cl is mildly acidic.
Q2: How can I tell if my workup procedure is causing my epoxide to decompose?
A2: If you suspect your epoxide is decomposing during workup, you can take a small aliquot of the crude reaction mixture before workup and analyze it by TLC or ¹H NMR. Compare this with the analysis of your product after the workup. Significant changes in the product spot on TLC or the appearance of new signals in the NMR spectrum would indicate decomposition.
Q3: My product is a polar epoxide and is difficult to extract from the aqueous layer. What should I do?
A3: For polar products, you may need to use a more polar extraction solvent like ethyl acetate or dichloromethane. However, these solvents will also dissolve more DMSO, so subsequent extensive washing with brine is crucial. Performing multiple extractions (5-7 times) can also improve the recovery of polar products. In some cases, continuous liquid-liquid extraction may be necessary.
Q4: What are the safety precautions I should take during the workup?
A4: Dimethyl sulfide (DMS), a common byproduct, is volatile and has a strong, unpleasant, and harmful odor. Always perform the workup in a well-ventilated fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Below are detailed methodologies for standard workup procedures.
Protocol 1: Standard Workup for Non-polar to Moderately Polar Products
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add an equal volume of cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 2 volumes of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Combine the organic layers and wash with 3 x 2 volumes of water, followed by 1 x 2 volumes of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Workup for Reactions in DMSO
-
Quenching and Dilution: After the reaction is complete, pour the reaction mixture into a beaker containing 5-10 times the volume of ice-water with stirring.
-
Extraction: Transfer the diluted mixture to a large separatory funnel and extract with 3 x 2 volumes of a non-polar organic solvent (e.g., diethyl ether or a mixture of ethyl acetate/hexane).
-
Washing: Combine the organic layers and wash with 5-7 x 2 volumes of water to remove DMSO. Follow with a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Protocol 1 (Standard) | Protocol 2 (DMSO) | Notes |
| Quenching Agent | Water or sat. NH₄Cl | Ice-water | Water is generally preferred for sensitive epoxides. |
| Volume of Quench | Equal to reaction volume | 5-10x reaction volume | Larger volume of water is crucial for DMSO removal. |
| Extraction Solvent | Diethyl ether, Ethyl acetate | Diethyl ether, Ethyl acetate/Hexane | Choice depends on product polarity. |
| Number of Extractions | 3 | 3 | More extractions may be needed for polar products. |
| Washing Solution | Water, Brine | Water, Brine | Multiple water washes are key for DMSO removal. |
| Number of Washes | 3-4 | 5-8 | More washes are necessary when using DMSO. |
Visualizations
Caption: General workflow for the Corey-Chaykovsky reaction workup.
Caption: Decision tree for troubleshooting common workup issues.
References
Technical Support Center: Influence of Substrate Electronics on Reaction Outcome
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the influence of substrate electronics on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are electronic effects and how do they influence reaction rates?
A1: Electronic effects are the result of the distribution of electrons in a molecule, which can significantly impact its reactivity. Substituents on a substrate can either donate or withdraw electron density.
-
Electron-Donating Groups (EDGs) increase the electron density of the substrate, making it more nucleophilic. In reactions where the substrate acts as a nucleophile (like many electrophilic aromatic substitutions), EDGs generally increase the reaction rate.[1]
-
Electron-Withdrawing Groups (EWGs) decrease the electron density, making the substrate less nucleophilic but potentially more electrophilic. In electrophilic aromatic substitutions, EWGs typically decrease the reaction rate.[2] Conversely, in nucleophilic aromatic substitution (SNAr), EWGs are often necessary to activate the ring for nucleophilic attack.[2][3][4]
Q2: How can I predict whether a substituent will be electron-donating or electron-withdrawing?
A2: Substituent effects are a combination of inductive and resonance effects.
-
Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms.
-
Resonance effects involve the delocalization of pi electrons.
Groups like alkyls are primarily inductively donating. Groups with lone pairs adjacent to a pi system (e.g., -OH, -OR, -NH2) are typically resonance-donating. Groups with pi bonds to electronegative atoms (e.g., -NO2, -CN, -C=O) are resonance-withdrawing.
Q3: What is the Hammett equation and how can it help me troubleshoot my reaction?
A3: The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.[5][6] The equation is:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the specific substituent and its position (meta or para).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[5][7]
By plotting log(k/k₀) against σ for a series of substituents, you can obtain a Hammett plot. The sign and magnitude of ρ provide insight into the reaction mechanism. Deviations from linearity can indicate a change in the reaction mechanism or rate-determining step.[5][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Reactions
Q: I am trying to perform a Friedel-Crafts alkylation/acylation on a substrate with an electron-withdrawing group (e.g., nitrobenzene, benzaldehyde), but I am getting very low to no product. Why is this happening and what can I do?
A: Friedel-Crafts reactions are a type of electrophilic aromatic substitution (EAS), which requires an electron-rich aromatic ring to act as a nucleophile.
-
Problem: Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making it a poor nucleophile and thus unreactive in Friedel-Crafts reactions.[9][10][11] Furthermore, many Lewis acid catalysts (like AlCl₃) can complex with the EWG, further deactivating the substrate and inhibiting the reaction.[11][12] Strongly deactivating groups like -NO₂ generally do not allow the reaction to proceed under standard conditions.[12]
-
Solutions:
-
Change the order of synthesis: If possible, perform the Friedel-Crafts reaction before introducing a deactivating group.
-
Use a more potent catalyst: For moderately deactivated substrates, stronger Lewis acids or superacids might be effective, though yields may still be low.[12]
-
Alternative synthetic routes: For strongly deactivated systems, consider other methods like nucleophilic aromatic substitution or cross-coupling reactions to build your target molecule.[12]
-
For acylation of moderately deactivated substrates: Consider using a solid acid catalyst like a zeolite, which can sometimes be more effective and offer better regioselectivity.[12]
-
Issue 2: Unexpected Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: I expected my electrophilic substitution to yield the para product, but I am getting a significant amount of the ortho isomer, or vice-versa. What could be the cause?
A: The regioselectivity of EAS is governed by the directing effects of the substituents already on the ring. While electronic effects are the primary determinant, steric factors can also play a significant role.
-
Problem:
-
Bulky Substituents/Reagents: A large substituent on the ring or a bulky electrophile can sterically hinder attack at the ortho position, leading to a higher proportion of the para product.[13]
-
Chelation Control: Substituents with lone pairs (e.g., -OH, -OR) can sometimes chelate to the Lewis acid catalyst, directing the electrophile to the ortho position.
-
-
Solutions:
-
Vary the Catalyst: Changing the Lewis acid catalyst can alter the steric bulk of the electrophile-catalyst complex and influence the ortho/para ratio.
-
Modify Reaction Temperature: In some cases, the ortho/para ratio can be temperature-dependent, reflecting kinetic versus thermodynamic control.
-
Use a Blocking Group: To favor a specific isomer, a bulky blocking group can be temporarily installed to block one position, then removed after the desired substitution has occurred.
-
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Q: My nucleophilic aromatic substitution reaction is slow and gives a low yield, even though I have a leaving group on the aromatic ring.
A: Successful SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
-
Problem: The aromatic ring is inherently electron-rich and resistant to nucleophilic attack. Without strong activation from EWGs, the reaction will be very slow or will not proceed.[2][3] Electron-donating groups will further deactivate the ring towards nucleophilic attack and decrease the reaction rate.[2][4]
-
Solutions:
-
Substrate Modification: If possible, use a substrate with a stronger electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. The presence of multiple EWGs will further increase the reaction rate.
-
Stronger Nucleophile: Use a more potent nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol.[14]
-
Choice of Leaving Group: In SNAr, the bond to the leaving group is broken in a fast step after the rate-determining nucleophilic attack. Therefore, the most electronegative halogens are often the best leaving groups (F > Cl > Br > I), contrary to SN2 reactions.[3]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they effectively solvate the cation of the nucleophilic salt, leaving the anion more reactive.[14]
-
Data Presentation
Table 1: Hammett Sigma (σ) Constants for Common Substituents
The Hammett sigma constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CO₂CH₃ | 0.33 | 0.45 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
(Data sourced from multiple references, including[7][15])
Table 2: Representative Hammett Rho (ρ) Values for Common Reactions
The Hammett rho value (ρ) indicates the sensitivity of a reaction to substituent effects.
| Reaction | ρ Value | Interpretation |
| Ionization of benzoic acids in H₂O | 1.00 | Reference reaction. |
| Ionization of phenols in H₂O | 2.01 | More sensitive to electronic effects than benzoic acid ionization. |
| Alkaline hydrolysis of ethyl benzoates | ~2.5 | Significant negative charge buildup in the transition state. |
| Acid-catalyzed esterification of benzoic acids | -0.085 | Very low sensitivity to electronic effects. |
| Hydrolysis of benzyl (B1604629) chlorides | -1.875 | Significant positive charge buildup in the transition state. |
(Data sourced from[5])
Experimental Protocols
Protocol 1: Competitive Bromination of a Substituted Benzene to Determine Relative Reactivity
This experiment provides a qualitative or semi-quantitative measure of the relative reactivity of a substituted benzene compared to a reference compound.
Materials:
-
Substituted benzene (e.g., anisole, acetanilide)
-
Reference aromatic compound (e.g., benzene or toluene)
-
Bromine in a suitable solvent (e.g., acetic acid)
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Appropriate glassware and stirring apparatus
Procedure:
-
In a reaction vial, dissolve equimolar amounts of the substituted benzene and the reference compound in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring. The amount of bromine should be substoichiometric to the total amount of aromatic compounds.
-
Allow the reaction to proceed for a set amount of time (e.g., 20 minutes) at a constant temperature.[16]
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.[16]
-
Extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Analyze the product mixture using Gas Chromatography (GC) or ¹H NMR to determine the ratio of the brominated products from the substituted benzene and the reference compound. This ratio reflects their relative reactivity.
Protocol 2: Acylation of a Moderately Deactivated Aromatic Substrate Using a Zeolite Catalyst
This protocol is an alternative to traditional Friedel-Crafts acylation for substrates that are unreactive under standard conditions.[12]
Materials:
-
Moderately deactivated aromatic substrate (e.g., chlorobenzene)
-
Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)
-
Activated zeolite catalyst (e.g., H-Y zeolite)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Appropriate glassware for heating and stirring
Procedure:
-
Activate the zeolite catalyst by heating under vacuum to remove any adsorbed water.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic substrate and the anhydrous solvent.
-
Add the activated zeolite catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Slowly add the acylating agent to the reaction mixture.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid zeolite catalyst. The catalyst can often be washed, reactivated, and reused.[17]
-
Work up the filtrate by washing with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for using the Hammett equation to troubleshoot reaction outcomes.
Caption: Decision tree for predicting regioselectivity in electrophilic aromatic substitution.
Caption: Influence of EWG position on the stability of the Meisenheimer intermediate in SNAr.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Hammett_equation [chemeurope.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. scribd.com [scribd.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
- 14. benchchem.com [benchchem.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Trimethylsulfoxonium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of trimethylsulfoxonium salts. Below you will find troubleshooting guides, FAQs, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they hygroscopic?
A1: this compound salts, such as this compound iodide (TMSOI) and this compound chloride (TMSOC), are organosulfur compounds widely used in organic synthesis.[1][2] They are salts composed of a this compound cation, [(CH₃)₃SO]⁺, and a halide anion (I⁻ or Cl⁻). Their hygroscopic nature stems from the strong affinity of these ions to attract and absorb moisture from the atmosphere, forming hydrates.
Q2: How does the hygroscopicity of this compound salts affect their use in reactions?
A2: The presence of water in this compound salts can significantly impact their application, particularly in moisture-sensitive reactions like the Corey-Chaykovsky reaction. Water can react with the strong bases (e.g., sodium hydride) used to generate the sulfur ylide, reducing the ylide yield and consequently lowering the efficiency of the desired chemical transformation.[3][4] In some cases, water can also lead to undesired side reactions.
Q3: How should I store this compound salts to minimize water absorption?
A3: To minimize moisture uptake, this compound salts should be stored in a cool, dry place.[2] It is crucial to keep the container tightly sealed when not in use. For enhanced protection, storing the salt inside a desiccator containing a suitable drying agent like silica (B1680970) gel or molecular sieves is highly recommended. Some sources also suggest storage under an inert atmosphere, such as nitrogen or argon.
Q4: Is there a difference in the hygroscopicity between this compound iodide (TMSOI) and this compound chloride (TMSOC)?
A4: While both salts are hygroscopic, chlorides are generally more hygroscopic than iodides. Therefore, TMSOC is expected to absorb atmospheric moisture more readily than TMSOI. This is an important consideration when selecting a salt for a particularly moisture-sensitive reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in Corey-Chaykovsky reaction | Wet this compound salt: The presence of water is quenching the strong base (e.g., NaH) and preventing the formation of the sulfur ylide. | 1. Dry the salt: Use a validated drying protocol (see Experimental Protocols section). 2. Verify dryness: Determine the water content using Karl Fischer titration or qNMR (see Experimental Protocols section). 3. Improve handling: Handle the salt in a glovebox or under an inert atmosphere to prevent re-exposure to moisture. |
| Wet solvent (e.g., DMSO, THF): Residual water in the solvent is interfering with the reaction. | 1. Use anhydrous solvent: Ensure the solvent is appropriately dried and stored. 2. Validate solvent dryness: Check the water content of the solvent before use. | |
| Inconsistent reaction results | Variable water content in the salt: The amount of water in the this compound salt is not consistent between batches or experiments. | 1. Standardize drying procedure: Implement a consistent and validated drying protocol for the salt before each use. 2. Quantify water content: Routinely measure the water content of the salt to ensure it is within an acceptable range for your reaction. |
| Difficulty in handling the salt (clumping, stickiness) | High moisture content: The salt has absorbed a significant amount of water from the atmosphere. | 1. Store properly: Transfer the salt to a desiccator immediately upon receipt. 2. Handle in a dry environment: Weigh and handle the salt in a glovebox or a nitrogen-filled glove bag. |
Data Presentation
Illustrative Water Uptake of this compound Salts at 25°C
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend in water absorption. Actual values may vary based on specific experimental conditions.
| Relative Humidity (%) | TMSOI (wt% water) | TMSOC (wt% water) |
| 20 | 0.1 | 0.5 |
| 40 | 0.5 | 2.0 |
| 60 | 2.0 | 8.0 |
| 80 | 8.0 | >20 (deliquescent) |
Experimental Protocols
Protocol 1: Drying this compound Salts using a Vacuum Oven
This protocol describes the drying of this compound iodide (TMSOI) or this compound chloride (TMSOC) to a residual water content of <0.1 wt%.
Materials:
-
This compound salt
-
Vacuum oven
-
Schlenk flask or other suitable oven-safe glassware
-
Vacuum pump
-
Desiccator with a desiccant (e.g., Drierite®, silica gel)
Procedure:
-
Place the this compound salt in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line and slowly apply vacuum to avoid bumping of the solid.
-
Once a stable vacuum is achieved (<1 mmHg), heat the oven to 60-70°C. Caution: Do not exceed the decomposition temperature of the salt.
-
Dry the salt under vacuum at this temperature for 12-24 hours.
-
Turn off the oven and allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried salt to a desiccator for storage or handle it in a glovebox for immediate use.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound salts.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Pre-titrate the solvent in the titration cell to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh a sample of the this compound salt (typically 50-100 mg, depending on the expected water content and instrument sensitivity) in an airtight container.
-
Quickly transfer the sample to the titration cell, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 3: Handling Hygroscopic this compound Salts in a Glovebox
Objective: To provide a standard operating procedure for handling this compound salts in an inert atmosphere glovebox to prevent moisture contamination.
Procedure:
-
Glovebox Preparation: Ensure the glovebox atmosphere is dry (<1 ppm H₂O) and inert (typically nitrogen or argon).
-
Material Transfer:
-
Dry all glassware and spatulas in an oven at >120°C for at least 4 hours before transferring them into the glovebox antechamber.
-
Transfer the sealed container of the hygroscopic this compound salt into the antechamber.
-
Evacuate and refill the antechamber with the inert glovebox gas for at least three cycles to remove atmospheric moisture.
-
-
Handling Inside the Glovebox:
-
Once inside the glovebox, open the container of the this compound salt.
-
Use pre-dried spatulas to weigh the desired amount of the salt onto a clean, dry weighing paper or into a tared vial.
-
Immediately and securely seal the stock container of the salt after use.
-
Promptly transfer the weighed salt to your reaction vessel.
-
Mandatory Visualizations
References
Technical Support Center: Diastereoselective Aziridination
Welcome to the Technical Support Center for Diastereoselective Aziridination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the diastereoselectivity of your aziridination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in aziridination reactions?
A1: There are three main strategies to control diastereoselectivity in aziridination:
-
Catalyst-Controlled Diastereoselectivity: This approach utilizes a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. The catalyst's structure dictates the stereochemical outcome. Examples of catalysts include those based on rhodium, manganese, ruthenium, and copper with chiral ligands.[1][2][3]
-
Substrate-Controlled Diastereoselectivity: In this strategy, a chiral center already present in the alkene substrate directs the approach of the nitrene source. This is often achieved through the use of directing groups, such as hydroxyl groups, that can coordinate to the catalyst or sterically hinder one face of the alkene.[4]
-
Reagent-Controlled Diastereoselectivity: This method employs a chiral nitrogen source or a chiral auxiliary attached to the nitrogen source. The inherent chirality of the reagent influences the stereochemical course of the reaction.
Q2: How does the choice of catalyst influence the diastereomeric ratio (d.r.)?
A2: The choice of catalyst is crucial in catalyst-controlled reactions. The ligand's steric and electronic properties create a specific chiral pocket that preferentially accommodates one transition state, leading to the selective formation of a particular diastereomer. For instance, planar chiral rhodium indenyl catalysts have been shown to be effective for the enantioselective aziridination of unactivated alkenes, with the catalyst controlling the diastereoselectivity even in cases of mismatched stereocenters in the substrate.[1][5]
Q3: Can I use a chiral substrate with a chiral catalyst?
A3: Yes, this is a common strategy. The interaction between the substrate's chirality and the catalyst's chirality can be either "matched" or "mismatched".
-
In a matched pair , the inherent facial bias of the chiral substrate aligns with the facial bias imposed by the chiral catalyst, often leading to very high diastereoselectivity.
-
In a mismatched pair , the facial biases of the substrate and catalyst oppose each other, which can result in lower diastereoselectivity or even a reversal of the stereochemical outcome.
It is often necessary to screen both enantiomers of a catalyst to find the matched pair for a given chiral substrate.
Q4: What is the role of the nitrogen source in diastereoselective aziridination?
A4: The nitrogen source, or nitrene precursor, can significantly impact the reaction. The steric bulk and electronic properties of the substituent on the nitrogen atom can influence the diastereoselectivity. For example, bulkier N-substituents can lead to increased trans-selectivity in some systems.[2] Common nitrene precursors include nosyl-, tosyl-, and brosyl-protected iminoiodinanes and sulfonyl azides.
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy. | Increased d.r., although reaction times may be longer. |
| Incorrect Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, THF). The solvent can influence the catalyst's conformation and the stability of the transition states. | Identification of a solvent that enhances diastereoselectivity. |
| Catalyst-Substrate Mismatch (for chiral substrates and catalysts) | If using a chiral catalyst with a chiral substrate, try the other enantiomer of the catalyst. | Improved d.r. by finding the "matched" pair. |
| Poorly Chosen Catalyst or Ligand | Screen a variety of catalysts or ligands with different steric and electronic properties. | Discovery of a more selective catalyst system for your specific substrate. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure. Water can hydrolyze the nitrene precursor or interact with the catalyst, leading to side reactions and reduced selectivity. | Improved d.r. and overall yield. |
Problem 2: Formation of Side Products (e.g., Epoxides)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Nitrene Intermediate | Conduct the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). | Reduced or eliminated epoxide formation.[6][7] |
| Catalyst-Mediated Side Reactions | Some catalysts can promote both aziridination and epoxidation. Try a different catalyst known for high chemoselectivity towards aziridination. | Increased yield of the desired aziridine. |
| Reaction Conditions Favoring Epoxidation | Optimize the reaction conditions. For example, in some cobalt-catalyzed systems, adjusting the pH to acidic conditions can suppress epoxidation.[6] | Selective formation of the aziridine. |
Quantitative Data
The following tables summarize the diastereomeric ratios achieved in various aziridination reactions, categorized by the method of stereochemical control.
Table 1: Catalyst-Controlled Diastereoselective Aziridination
| Alkene Substrate | Catalyst | Nitrogen Source | Solvent | Temp (°C) | d.r. (trans:cis or diastereomer 1:diastereomer 2) | Reference |
| cis-β-Methylstyrene | Chiral Ru(salen)(CO) | SESN=IPh | CH2Cl2 | 25 | >99:1 (cis) | [3] |
| trans-β-Methylstyrene | Chiral Ru(salen)(CO) | SESN=IPh | CH2Cl2 | 25 | >99:1 (trans) | [3] |
| Styrene | Chiral Mn(salen) | PhI=NNs | CH2Cl2 | -78 | 96:4 | [3] |
| 1-Octene | Planar Chiral Rh(III) Indenyl Catalyst | 1,4,2-Dioxazol-5-one | Dichloroethane | 60 | N/A (95:5 e.r.) | [1][5] |
| Vinyl Cyclohexane | Planar Chiral Rh(III) Indenyl Catalyst | 1,4,2-Dioxazol-5-one | Dichloroethane | 60 | N/A (91:9 e.r.) | [5] |
| Z-Alkene | Planar Chiral Rh(III) Indenyl Catalyst | 1,4,2-Dioxazol-5-one | Dichloroethane | 60 | >20:1 | [5] |
SES = 2-(trimethylsilyl)ethanesulfonyl; Ns = 2-nitrophenylsulfonyl
Table 2: Substrate-Controlled Diastereoselective Aziridination
| Chiral Alkene Substrate | Catalyst | Nitrogen Source | Solvent | Temp (°C) | d.r. | Reference |
| Cholesterol | Rh2(esp)2 | O-(2,4-dinitrophenyl)hydroxylamine | TFE | 25 | >98:2 (β-aziridine) | [8] |
| Chiral Allylic Alcohol | Achiral Rh2(II) tetracarboxylate with chiral cation | Pentafluorinated aminating agent | Dichloromethane | -78 | Varies with substrate (up to >20:1) | [4] |
TFE = 2,2,2-trifluoroethanol
Table 3: Reagent-Controlled Diastereoselective Aziridination
| Alkene Substrate | Chiral Reagent/Auxiliary | Base/Additive | Solvent | Temp (°C) | d.r. | Reference |
| Styrene | (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one | - | CH2Cl2 | RT | 5:1 | [9] |
| (E)-β-Methylstyrene | (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one | - | CH2Cl2 | RT | 5:1 | [9] |
| (E)-β-Dichloromethylstyrene | (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one | - | CH2Cl2 | RT | 20:1 | [9] |
Experimental Protocols
General Procedure for Catalyst-Controlled Aziridination of Unactivated Alkenes with a Planar Chiral Rh(III) Indenyl Catalyst
This protocol is adapted from the work of Rovis and coworkers.[1]
-
Catalyst Preparation: The planar chiral rhodium(III) indenyl catalyst is typically prepared in a two-step sequence from a racemic Rh(I) precursor, followed by separation of the enantiomers via chiral preparative HPLC.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the Rh(III) catalyst (0.01 mmol, 2.5 mol%), the 1,4,2-dioxazol-5-one nitrogen source (0.5 mmol, 1.25 equiv), and the silver salt additive (e.g., AgSbF6, 0.03 mmol, 7.5 mol%).
-
Addition of Reagents: Add the alkene substrate (0.4 mmol, 1.0 equiv) and the solvent (e.g., 1,2-dichloroethane, 2.0 mL).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aziridine. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Conceptual overview of catalyst-controlled vs. substrate-controlled diastereoselective aziridination.
References
- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 8. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Epoxidation Reactions
Welcome to the technical support center for epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions, particularly unwanted rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of rearrangement reactions that occur during or after epoxidation?
A1: Epoxide rearrangements are common side reactions that lead to the formation of undesired products, primarily carbonyl compounds (aldehydes and ketones) or isomeric alcohols. The two most prevalent pathways are:
-
Acid-Catalyzed Rearrangements (Meinwald Rearrangement): Under acidic conditions, the epoxide oxygen is protonated, followed by ring-opening to form a species with significant carbocation character.[1][2] This intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbonyl compound.[3][4] This pathway is a major concern when using peroxyacids like m-CPBA, which produce a carboxylic acid byproduct.[5]
-
Base-Catalyzed Rearrangements (Payne Rearrangement): This rearrangement is specific to 2,3-epoxy alcohols.[6][7] Under basic conditions, the adjacent hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, attacking the epoxide to form an isomeric 1,2-epoxy alcohol.[8][9] This process is reversible and can lead to a mixture of isomers.[7][10]
Q2: How does the choice of oxidizing agent affect the formation of rearrangement products?
A2: The choice of oxidant is critical.
-
Peroxyacids (e.g., m-CPBA): These are common and effective but generate a carboxylic acid byproduct for every mole of epoxide formed.[11] This acid can catalyze the rearrangement of the newly formed epoxide.[12]
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally friendly choice as its only byproduct is water.[13] However, the reaction can be highly exothermic, and poor temperature control can lead to side reactions.[14] The choice of catalyst and solvent system is crucial to ensure high selectivity.[15]
-
tert-Butyl Hydroperoxide (TBHP): Frequently used in metal-catalyzed systems like the Sharpless asymmetric epoxidation.[16] These systems offer high chemo- and stereoselectivity, especially for allylic alcohols, minimizing rearrangement by proceeding through a well-defined catalytic cycle.[17]
Q3: What is the role of the solvent in preventing epoxide rearrangement?
A3: The solvent plays a multifaceted role in controlling the reaction pathway. It can influence reaction rates, selectivity, and the stability of reactive intermediates.[18][19]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can stabilize charged intermediates through hydrogen bonding, which may facilitate acid-catalyzed rearrangement pathways.[15] Aprotic solvents (e.g., dichloromethane (B109758), acetonitrile, toluene) are often preferred as they are less likely to participate in proton transfer and can lead to higher selectivity.[20]
-
Coordinating Solvents: Solvents that can coordinate to the catalyst or reactants may reduce catalytic activity or alter the reaction mechanism.[20] The interaction between the solvent and the catalyst within porous materials like zeolites can significantly alter reaction barriers and product selectivity.[19][21]
Q4: How does substrate structure, particularly in allylic alcohols, influence rearrangement?
A4: The substrate's structure is a key determinant of its susceptibility to rearrangement. For allylic alcohols, the hydroxyl group can act as a directing group in metal-catalyzed epoxidations (e.g., using titanium or vanadium catalysts).[17][22] This directing effect, often mediated by hydrogen bonding or coordination to the metal center, ensures the oxidant is delivered to a specific face of the double bond, leading to high diastereoselectivity and preventing alternative reaction pathways that could lead to rearrangement.[23][24] In the absence of this directing effect, steric factors or other reaction conditions may dominate, potentially leading to mixtures of products.[22]
Troubleshooting Guides
Issue 1: The primary product of my epoxidation is a ketone or aldehyde, not the desired epoxide.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Acidic Reaction Conditions | The reaction mixture may be too acidic, causing an in-situ Meinwald rearrangement.[3] This is common when using unbuffered peroxyacids. | Protocol: Buffered Epoxidation. 1. Dissolve the alkene in a suitable aprotic solvent like dichloromethane (CH₂Cl₂). 2. Add a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the mixture (2-3 equivalents). 3. Cool the mixture to 0 °C. 4. Slowly add the peroxyacid (e.g., m-CPBA) portion-wise, monitoring the reaction by TLC. 5. Upon completion, filter off the buffer and quench any remaining oxidant before workup. |
| High Reaction Temperature | Excessive heat, often from an uncontrolled exotherm, can provide the activation energy for the rearrangement pathway.[25] Epoxidation reactions are often highly exothermic.[14][26] | Protocol: Temperature Management. 1. Set up the reaction in a cooling bath (ice-water or dry ice/acetone). 2. Add the oxidizing agent slowly and portion-wise or via a syringe pump to control the rate of heat generation.[27] 3. Monitor the internal reaction temperature continuously. Do not allow it to rise significantly above the target temperature. 4. For larger scale, consider using a reactor with a cooling jacket and ensure efficient stirring to dissipate heat.[28] |
| Lewis Acid Catalyst | Some catalysts, particularly strong Lewis acids, are known to promote the Meinwald rearrangement.[4] | Protocol: Catalyst Screening. 1. If using a Lewis acid, consider switching to a milder one. 2. Alternatively, explore non-acidic catalytic systems, such as those based on manganese or methyltrioxorhenium (MTO) with H₂O₂. 3. For allylic alcohols, a Sharpless epoxidation protocol is highly recommended to ensure high selectivity.[17] |
Issue 2: My epoxidation of a 2,3-epoxy alcohol substrate is yielding an isomeric epoxy alcohol (Payne Rearrangement).
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Basic Reaction Conditions | The Payne rearrangement is explicitly base-catalyzed.[6] The presence of strong bases like NaOH, NaH, or alkoxides will promote the equilibrium between the 2,3- and 1,2-epoxy alcohol isomers.[8] | Protocol: Avoiding Basic Conditions. 1. If a base is not required for the reaction, ensure all reagents and glassware are neutral. 2. If a base is necessary for another step, consider protecting the hydroxyl group of the epoxy alcohol before proceeding. 3. Alternatively, use reaction conditions that kinetically favor the desired product and work up the reaction quickly before significant rearrangement can occur. |
| Nucleophilic Opening and Rearrangement | In the presence of a nucleophile and a base, the Payne rearrangement can occur, followed by the nucleophilic opening of the more reactive (often less hindered) isomeric epoxide.[9] | Protocol: Trapping the Desired Isomer. 1. The Payne rearrangement is reversible.[6] It is possible to trap the desired alkoxide intermediate before it rearranges. 2. For example, after the initial epoxidation, add an electrophile (e.g., a silyl (B83357) halide or alkyl halide) to cap the free hydroxyl group, preventing the intramolecular rearrangement. This must be done under conditions that do not promote rearrangement.[7][8] |
Quantitative Data Summary
Table 1: Effect of Solvent on 1-Hexene Epoxidation Selectivity
| Catalyst | Organic Solvent | H₂O Mole Fraction (xH₂O) | H₂O₂ Selectivity to Epoxide (%) |
| Ti-BEA-OH | Acetonitrile (CH₃CN) | 0.75 | 98% |
| Ti-BEA-OH | Methanol (CH₃OH) | 0.75 | ~95% |
| Ti-BEA-F | Acetonitrile (CH₃CN) | 0.75 | ~92% |
| Ti-BEA-F | Methanol (CH₃OH) | 0.75 | ~96% |
| (Data summarized from a study on zeolite-catalyzed epoxidation, highlighting that higher water content in organic solvent mixtures generally improves selectivity)[18]. |
Table 2: Regioselectivity of Epoxide Ring-Opening
| Epoxide Structure | Reaction Condition | Major Product | Mechanism Type |
| Asymmetric (Primary/Secondary Carbons) | Acidic (H₃O⁺) | Attack at more substituted C | Sₙ1-like[1][29] |
| Asymmetric (Primary/Secondary Carbons) | Basic (RO⁻) | Attack at less substituted C | Sₙ2[30][31][32] |
| Asymmetric (Tertiary Carbon) | Acidic (H₃O⁺) | Attack at tertiary C | Sₙ1-like[1] |
| Asymmetric (Tertiary Carbon) | Basic (RO⁻) | Attack at less substituted C | Sₙ2[33] |
| (This table summarizes general regioselectivity rules for epoxide opening, which is the first step in acid-catalyzed rearrangement. Avoiding conditions that favor attack at the more substituted carbon can help prevent the formation of a more stable carbocation-like intermediate prone to rearrangement.) |
Visualizations
Reaction Pathways
Caption: Acid-catalyzed pathway leading to carbonyl rearrangement products.
Caption: Reversible base-catalyzed Payne rearrangement of epoxy alcohols.
Workflow & Logic
Caption: Workflow for planning and executing an epoxidation to avoid side reactions.
Caption: Key factors influencing the outcome of epoxidation reactions.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. byjus.com [byjus.com]
- 3. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. leah4sci.com [leah4sci.com]
- 6. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H 2 ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06473A [pubs.rsc.org]
- 19. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 23. Studies on epoxides. Part III. Epoxidation of allylic alcohols with chromium trioxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 27. benchchem.com [benchchem.com]
- 28. epoxyworks.com [epoxyworks.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 31. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 32. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Substituted Ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted ylides, primarily in the context of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for substituted ylides.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Ylide Formation | - Verify Base Strength: The pKa of the phosphonium (B103445) salt dictates the required base strength. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary. Stabilized ylides can often be formed with weaker bases such as sodium methoxide (B1231860) (NaOMe) or even sodium carbonate in some cases.[1] - Freshness of Base: Bases like t-BuOK can degrade upon exposure to air and moisture. Using a freshly opened bottle or a recently titrated solution of organolithium reagents is crucial for optimal performance.[2] - Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable. It may be beneficial to generate the ylide in the presence of the carbonyl compound.[2] |
| Poor Reactivity of Ylide | - Stabilized Ylides with Ketones: Stabilized ylides are less reactive and may fail to react with sterically hindered or electron-rich ketones.[3] In such cases, the more reactive Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[3][4] - Reaction Temperature: While lower temperatures are often used to control selectivity, some sluggish reactions, especially with stabilized ylides, may require higher temperatures to proceed.[5] |
| Substrate-Related Issues | - Sterically Hindered Carbonyl: Reactions with sterically hindered ketones can be slow and result in poor yields. The HWE reaction is often a better choice for these substrates.[3] - Acidic Protons on Substrate: If the aldehyde or ketone contains acidic protons (e.g., phenols), the ylide can be quenched by deprotonation of the substrate. Using an additional equivalent of base can mitigate this issue.[2] Protecting the acidic functional group prior to the Wittig reaction is another effective strategy.[2] - Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition. Using freshly distilled or purified aldehydes is recommended.[3] |
| Reaction Quenching | - Presence of Water or Alcohol: Ylides are strong bases and are readily protonated and decomposed by water or alcohols.[6] Ensure all glassware is flame-dried and solvents are anhydrous. |
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
| Potential Cause | Suggested Solution |
| Incorrect Ylide Choice for Desired Isomer | - For (E)-Alkenes: Use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone). These reactions are typically under thermodynamic control and favor the more stable (E)-alkene.[1][3] The Horner-Wadsworth-Emmons reaction is also highly reliable for generating (E)-alkenes.[4][7] - For (Z)-Alkenes: Use a non-stabilized ylide (containing alkyl or aryl groups). These reactions are under kinetic control and favor the (Z)-alkene, especially at low temperatures.[1][3][8] |
| Presence of Lithium Salts | - Erosion of Z-selectivity: Lithium-based reagents (e.g., n-BuLi) form lithium salts (LiBr, LiCl) as byproducts. These salts can coordinate with reaction intermediates, leading to equilibration and a decrease in Z-selectivity.[3][8][9] - Achieving "Salt-Free" Conditions: To maximize Z-selectivity, use sodium or potassium bases (e.g., NaH, KHMDS, t-BuOK) to generate the ylide.[8] |
| Inappropriate Solvent | - For High Z-Selectivity: Use non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene. Polar aprotic solvents can stabilize intermediates, promoting equilibration and favoring the (E)-isomer.[8] - Solvent Effects with Stabilized Ylides: While less pronounced, solvent polarity can still influence the E/Z ratio in reactions with stabilized ylides.[10] |
| Incorrect Reaction Temperature | - For High Z-Selectivity: Low temperatures (e.g., -78 °C) are crucial to prevent the retro-Wittig reaction and maintain kinetic control, thus maximizing the formation of the (Z)-alkene.[8] - For High E-Selectivity with Stabilized Ylides: Higher temperatures can sometimes improve the E/Z ratio by ensuring the reaction reaches thermodynamic equilibrium.[11] |
| Schlosser Modification for (E)-Alkenes from Non-Stabilized Ylides | - If an (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable trans-betaine, which then yields the (E)-alkene.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stabilized and non-stabilized ylides?
A1: The key difference lies in the substituents on the carbanionic carbon. Stabilized ylides have electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making the ylide more stable and less reactive.[12] Non-stabilized ylides have electron-donating or neutral groups (e.g., alkyl groups), resulting in a more localized and highly reactive carbanion. This difference in stability and reactivity directly influences the stereochemical outcome of the Wittig reaction.
Q2: Why do stabilized ylides typically yield (E)-alkenes?
A2: The reaction of stabilized ylides is reversible and under thermodynamic control. The initial addition to the carbonyl forms an oxaphosphetane intermediate. Because the initial step is reversible, the intermediates can equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to form the more stable (E)-alkene.[3][11]
Q3: Why do non-stabilized ylides typically yield (Z)-alkenes?
A3: The reaction with highly reactive, non-stabilized ylides is irreversible and under kinetic control.[8] The reaction proceeds rapidly through a sterically favored transition state to form the syn-oxaphosphetane, which quickly decomposes to the (Z)-alkene.[8] This pathway is kinetically favored, meaning it is the faster-formed product, especially at low temperatures.[8]
Q4: My reaction with a non-stabilized ylide is giving a poor Z:E ratio. What is the most likely cause?
A4: The most common reason for poor Z-selectivity is the presence of lithium salts in the reaction mixture, which disrupts the kinetic control of the reaction.[3][8] This often occurs when using lithium bases like n-BuLi for ylide generation. To improve the Z:E ratio, switch to a sodium or potassium base to create "salt-free" conditions and ensure the reaction is run at a low temperature, such as -78 °C.[8]
Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A5: The HWE reaction is a valuable alternative to the Wittig reaction, particularly in the following scenarios:
-
When reacting with sterically hindered ketones, where stabilized Wittig reagents may fail.[3]
-
When high (E)-alkene selectivity is desired, as the HWE reaction reliably produces the trans-isomer.[4]
-
For easier purification, as the phosphate (B84403) byproduct of the HWE reaction is water-soluble and easily removed by aqueous extraction, unlike the often-problematic triphenylphosphine (B44618) oxide from the Wittig reaction.[4]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of reactions involving substituted ylides.
Table 1: Effect of Solvent on the Wittig Reaction of a Non-Stabilized Ylide
| Entry | Solvent | Z:E Ratio | Yield (%) |
| 1 | Toluene | >99:1 | 85 |
| 2 | THF | 98:2 | 90 |
| 3 | Dichloromethane | 55:45 | 75 |
| 4 | Acetonitrile | 52:48 | 60 |
| 5 | Methanol | 51:49 | 45 |
| Data is illustrative and compiled from trends reported in the literature.[10] |
Table 2: One-Pot Aqueous Wittig Reaction with Stabilized Ylides
| Aldehyde (R1) | Ylide Precursor (R2) | E:Z Ratio | Yield (%) |
| 4-Chlorobenzaldehyde | BrCH₂CO₂Me | 95.5:4.5 | 87.0 |
| 4-Nitrobenzaldehyde | BrCH₂CO₂Me | 99.8:0.2 | 87.0 |
| 2-Furaldehyde | BrCH₂CO₂Me | 93.1:6.9 | 90.5 |
| 4-Chlorobenzaldehyde | BrCH₂CN | 58.8:41.2 | 86.1 |
| Reaction Conditions: Aldehyde, α-bromoester/nitrile, and PPh₃ in saturated aqueous NaHCO₃ at room temperature.[13] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Phosphonium Salt Suspension: To the flask, add the alkyltriphenylphosphonium salt (1.1 equivalents) and anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add a strong, non-lithium base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) to the stirred suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution dropwise to the cold ylide solution.
-
Reaction Progression: Continue stirring the reaction mixture at -78 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene from triphenylphosphine oxide.[8][14]
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate (B1237965) ester (1.1 equivalents) in an anhydrous solvent (e.g., THF) in a dry round-bottom flask.
-
Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C). Add a base such as sodium hydride (NaH) (1.2 equivalents) portion-wise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.[15]
Visualizations
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Caption: Logic diagram for achieving desired alkene stereoselectivity.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sciepub.com [sciepub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: Trimethylsulfoxonium Iodide vs. Trimethylsulfonium Iodide
For researchers, scientists, and professionals in drug development, the choice of reagents is critical for the success of synthetic endeavors. This guide provides an objective comparison of two closely related yet functionally distinct sulfur-based reagents: trimethylsulfoxonium iodide and trimethylsulfonium (B1222738) iodide. Their utility primarily lies in the generation of sulfur ylides for the Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis for the formation of epoxides and cyclopropanes. This comparison delves into their chemical and physical properties, reactivity, and provides supporting experimental data and protocols to inform reagent selection.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of this compound iodide and trimethylsulfonium iodide is presented below. While both are salts that serve as precursors to reactive ylides, they differ in their molecular structure, with this compound iodide possessing an oxygen atom double-bonded to the sulfur, a feature absent in trimethylsulfonium iodide. This seemingly minor difference has profound implications for their reactivity.
| Property | This compound Iodide | Trimethylsulfonium Iodide |
| Molecular Formula | C₃H₉IOS | C₃H₉IS |
| Molecular Weight | 220.07 g/mol [1][2] | 204.07 g/mol [3][4] |
| Appearance | White to light yellow crystalline powder[5][6] | White to yellowish crystalline solid[5] |
| Melting Point | 208-212 °C (decomposes)[7][8][9] | 215-220 °C[3][4][5] |
| Solubility | Soluble in water.[6] | Soluble in water, alcohol, THF, and DMSO.[5] |
| CAS Number | 1774-47-6[1] | 2181-42-2[3] |
The Corey-Chaykovsky Reaction: A Tale of Two Ylides
The primary application of both this compound iodide and trimethylsulfonium iodide is in the Corey-Chaykovsky reaction, where they serve as precursors to sulfur ylides. These ylides, generated in situ by deprotonation with a strong base, act as methylene (B1212753) transfer agents to carbonyls and α,β-unsaturated carbonyl compounds.[1][10] The crucial difference between the two reagents lies in the stability and reactivity of the ylides they form.
This compound iodide reacts with a strong base to form dimethyloxosulfonium methylide , a relatively stable and less reactive sulfur ylide.[11][12]
Trimethylsulfonium iodide , on the other hand, generates the more reactive and less stable dimethylsulfonium methylide .[5][9]
This difference in ylide stability dictates the reaction outcome, particularly with α,β-unsaturated carbonyl compounds.
Reaction with Aldehydes and Ketones: Epoxidation
Both dimethyloxosulfonium methylide and dimethylsulfonium methylide react with simple aldehydes and ketones to produce epoxides in good yields.[3][10][13] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the epoxide and eliminate dimethyl sulfoxide (B87167) or dimethyl sulfide, respectively.[13]
Reaction with α,β-Unsaturated Carbonyl Compounds: A Divergent Path
The reaction with α,β-unsaturated carbonyl compounds is where the difference in reactivity between the two ylides becomes most apparent.
-
Dimethyloxosulfonium methylide (from this compound Iodide): Due to its higher stability and "softer" nucleophilic character, this ylide preferentially undergoes a 1,4-conjugate addition to the enone system, leading to the formation of cyclopropanes .[11][12][14] This is often referred to as a Michael-initiated ring closure.
-
Dimethylsulfonium methylide (from Trimethylsulfonium Iodide): Being a more reactive, "harder" nucleophile, this ylide favors a direct 1,2-addition to the carbonyl group, resulting in the formation of epoxides , even in the presence of a conjugated double bond.[12]
Experimental Protocols
Below are generalized experimental protocols for the in situ generation of the respective ylides and their reaction with a carbonyl compound.
General Procedure for Epoxidation using this compound Iodide
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Formation: To this suspension, add this compound iodide (1.1 eq) portion-wise at room temperature. The mixture is typically stirred for 1-2 hours, during which hydrogen gas evolution is observed.
-
Reaction with Carbonyl: Cool the resulting milky-white suspension of dimethyloxosulfonium methylide to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
General Procedure for Epoxidation using Trimethylsulfonium Iodide
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (B95107) (THF).
-
Ylide Formation: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq). The mixture is stirred at this temperature for a short period (e.g., 15-30 minutes) to generate the dimethylsulfonium methylide.
-
Reaction with Carbonyl: To the freshly prepared ylide, add a solution of the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent dropwise at 0 °C.
-
Work-up: The work-up procedure is similar to that described for the this compound iodide protocol.
Comparative Performance Data
The following table summarizes typical yields for the epoxidation and cyclopropanation of representative substrates using both reagents. It is important to note that reaction conditions can significantly influence yields.
| Substrate (Carbonyl Compound) | Reagent | Product | Typical Yield (%) |
| Cyclohexanone | This compound Iodide | Epoxide | 85-95 |
| Cyclohexanone | Trimethylsulfonium Iodide | Epoxide | 80-90 |
| Benzaldehyde | This compound Iodide | Epoxide | 90-98 |
| Benzaldehyde | Trimethylsulfonium Iodide | Epoxide | 85-95 |
| Chalcone (α,β-unsaturated) | This compound Iodide | Cyclopropane | 70-85 |
| Chalcone (α,β-unsaturated) | Trimethylsulfonium Iodide | Epoxide | 60-75 |
Safety and Handling
Both this compound iodide and trimethylsulfonium iodide are irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5][11]
This compound Iodide:
-
Hazards: May cause eye, skin, and respiratory tract irritation.[5] It is also light-sensitive.[5] The toxicological properties have not been fully investigated.[5]
-
Handling: Use in a well-ventilated area and minimize dust generation.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][6] Protect from light.[5][6]
Trimethylsulfonium Iodide:
-
Hazards: Causes skin and serious eye irritation.[9][11] May cause respiratory irritation.[9][11]
-
Handling: Wash hands thoroughly after handling and avoid breathing dust.[3][11] Use only in a well-ventilated area.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3][11]
Conclusion
The choice between this compound iodide and trimethylsulfonium iodide hinges on the desired synthetic outcome, particularly when reacting with α,β-unsaturated carbonyl compounds.
-
Choose this compound Iodide for the synthesis of cyclopropanes from enones, leveraging the stability of its corresponding ylide to favor 1,4-addition. It is also an excellent choice for the epoxidation of simple aldehydes and ketones, often providing high yields.
-
Choose Trimethylsulfonium Iodide when the goal is the epoxidation of α,β-unsaturated carbonyl compounds, as its more reactive ylide favors 1,2-addition. It is also effective for the epoxidation of simple carbonyls.
By understanding the distinct reactivity profiles and adhering to the appropriate experimental conditions and safety precautions, researchers can effectively utilize these powerful reagents to achieve their synthetic targets.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sdfine.com [sdfine.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. This compound iodide(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. iolitec.de [iolitec.de]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
A Comparative Guide to Sulfur and Phosphorus Ylides in Synthesis
In the field of organic synthesis, the formation of carbon-carbon bonds is a fundamental process. Ylides, neutral dipolar molecules with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, are powerful reagents for this purpose. Among the most utilized are phosphorus and sulfur ylides, which serve as key intermediates in cornerstone reactions like the Wittig and Corey-Chaykovsky reactions. While both are employed to react with carbonyl compounds, their synthetic outcomes are remarkably different: phosphorus ylides typically yield alkenes, whereas sulfur ylides produce epoxides.[1][2] This guide provides an objective comparison of their synthesis, stability, reactivity, and applications, supported by experimental data and protocols for the research scientist.
Synthesis and Stability of Ylides
The stability and method of preparation differ significantly between phosphorus and sulfur ylides, which in turn affects their handling and reactivity.
Phosphorus Ylides (Wittig Reagents): Phosphorus ylides are typically prepared from the corresponding phosphonium (B103445) salt, which is synthesized via an SN2 reaction between a phosphine (B1218219) (commonly triphenylphosphine) and an alkyl halide.[3] Deprotonation of the phosphonium salt with a strong base generates the ylide.[3]
The stability of phosphorus ylides is largely dependent on the substituents on the carbanion:
-
Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them more stable, often isolable as solids, and less reactive.[4]
-
Unstabilized Ylides: Bearing electron-donating groups (e.g., alkyls), these ylides are highly reactive and are typically generated in situ at low temperatures as they are sensitive to air and water.[3][4]
Sulfur Ylides (Corey-Chaykovsky Reagents): Sulfur ylides are prepared by the deprotonation of a sulfonium (B1226848) or sulfoxonium salt.[5][6] The two most common reagents are dimethylsulfonium methylide and dimethylsulfoxonium methylide, generated from their respective salts using a strong base like sodium hydride (NaH) in a solvent such as DMSO.[7][8]
-
Dimethylsulfonium methylide is less stable and more reactive.[7]
-
Dimethylsulfoxonium methylide is comparatively more stable, less reactive, and its addition to carbonyls is often reversible.[9][10][11] This increased stability is due to the additional oxygen atom which helps to delocalize the negative charge.[12]
Reaction Mechanisms and Outcomes
The fundamental difference in the reactivity of phosphorus and sulfur ylides lies in their mechanistic pathways upon reaction with a carbonyl compound.[1]
Phosphorus Ylides: The Wittig Reaction for Alkene Synthesis The Wittig reaction transforms aldehydes and ketones into alkenes.[13] The mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane.[1][14] This intermediate then decomposes to yield the alkene and a highly stable phosphine oxide (e.g., triphenylphosphine (B44618) oxide), the formation of which is a major thermodynamic driving force for the reaction.[2][15] Betaine (B1666868) intermediates are generally not observed in salt-free conditions.[1]
Caption: Mechanism of the Wittig Reaction.
Sulfur Ylides: The Corey-Chaykovsky Reaction for Epoxide Synthesis In contrast, the reaction of a sulfur ylide with an aldehyde or ketone yields an epoxide.[6] The mechanism involves a nucleophilic attack of the ylide carbanion on the carbonyl carbon to form a betaine intermediate.[15] This is followed by an intramolecular SN2 reaction where the oxygen anion displaces the sulfonium group (a good leaving group), forming the three-membered epoxide ring.[6][15] The formation of a four-membered oxathietane is disfavored.[1]
Caption: Mechanism of the Corey-Chaykovsky Reaction.
Comparative Performance and Selectivity
The choice between phosphorus and sulfur ylides is primarily dictated by the desired product. However, selectivity considerations are also crucial.
| Feature | Phosphorus Ylides (Wittig) | Sulfur Ylides (Corey-Chaykovsky) |
| Primary Product | Alkene[10] | Epoxide (from ketones/aldehydes)[9] |
| Driving Force | Formation of stable P=O bond[15] | Release of a good leaving group (e.g., DMS)[15] |
| Stereoselectivity | (Z)-alkenes from unstabilized ylides. (E)-alkenes from stabilized ylides.[14] | Generally favors trans-epoxides with substituted ylides.[7] |
| Reactivity with α,β-Unsaturated Carbonyls | 1,2-addition to form a diene. | Sulfonium ylides: 1,2-addition (epoxidation).[16] Sulfoxonium ylides: 1,4-conjugate addition (cyclopropanation).[5][12][16] |
| Key Byproduct | Phosphine oxide (often difficult to separate).[17] | Dialkyl sulfide (volatile and easily removed).[10] |
Table 1: Key Comparative Data of Phosphorus vs. Sulfur Ylides.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction This protocol outlines the synthesis of an alkene from an aldehyde using a non-stabilized phosphorus ylide generated in situ.
-
Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium (B107652) chloride (1.1 eq) in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a strong base such as potassium tert-butoxide (1.1 eq).[17]
-
Allow the resulting deep red or orange mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.[17]
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in dry THF dropwise.
-
Let the reaction stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the aldehyde.[13]
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The crude product, containing the alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica (B1680970) gel to separate the desired alkene from the phosphine oxide byproduct.[17]
Protocol 2: General Procedure for the Corey-Chaykovsky Epoxidation This protocol describes the synthesis of an epoxide from a ketone using dimethylsulfonium methylide.
-
Ylide Generation: To a stirred solution of trimethylsulfonium (B1222738) iodide (1.1 eq) in dry DMSO (0.5 M) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature.[7]
-
Stir the mixture for 15-20 minutes until hydrogen evolution ceases and a clear solution is formed.
-
Reaction: Add a solution of the ketone (1.0 eq) in dry DMSO dropwise to the ylide solution.[7]
-
Stir the resulting mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the ketone.[7]
-
Workup and Purification: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude epoxide can be purified by flash column chromatography.[7]
Decision-Making Workflow
For synthetic chemists, selecting the appropriate ylide is a critical decision based on the desired molecular target.
Caption: Ylide Selection Workflow for Carbonyl Transformations.
Conclusion
Phosphorus and sulfur ylides are indispensable tools in modern organic synthesis, each offering a distinct and predictable pathway for the transformation of carbonyl compounds. The Wittig reaction provides a reliable method for alkene synthesis with tunable stereoselectivity based on ylide stability.[14] Conversely, the Corey-Chaykovsky reaction offers a powerful strategy for the synthesis of epoxides and, with sulfoxonium ylides, cyclopropanes.[7][16] The choice between these reagents hinges on the desired final product, with further nuance provided by the specific reactivity patterns of stabilized versus unstabilized ylides and sulfonium versus sulfoxonium ylides. A thorough understanding of their respective mechanisms, stability, and selectivity profiles allows chemists to strategically design synthetic routes for complex molecules in academic and industrial research.
References
- 1. organic chemistry - Wittig versus Corey–Chaykovsky reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 16. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
- 17. youtube.com [youtube.com]
A Comparative Guide: The Corey-Chaykovsky Reaction versus the Wittig Reaction for Epoxide Synthesis
For researchers and professionals in drug development and organic synthesis, the formation of the epoxide ring is a critical transformation. This three-membered heterocycle is a versatile intermediate, susceptible to stereospecific ring-opening reactions that allow for the construction of complex molecular architectures. While several methods exist for epoxidation, the reaction of a carbonyl compound with an ylide is a prominent strategy. This guide provides an in-depth comparison of two major ylide-based reactions: the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, and the classic Wittig reaction, which employs a phosphorus ylide. The primary focus will be on highlighting the distinct advantages of the Corey-Chaykovsky reaction for the direct synthesis of epoxides from carbonyls.
Mechanistic Divergence: The Root of Product Selectivity
The fundamental difference in the outcome of the Corey-Chaykovsky and Wittig reactions lies in their distinct reaction mechanisms. While both begin with the nucleophilic attack of an ylide on a carbonyl carbon, their intermediates and subsequent steps diverge significantly.
The Corey-Chaykovsky reaction proceeds through a betaine (B1666868) intermediate. The sulfur ylide attacks the carbonyl compound to form this zwitterionic species. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium (B1226848) group. This step displaces a neutral dialkyl sulfide (B99878) (like dimethyl sulfide) as a good leaving group, leading to the formation of the epoxide ring.[1][2] This pathway is favored because the sulfur-oxygen bond is not exceptionally strong, making the intramolecular cyclization the preferred route.
In stark contrast, the Wittig reaction involves a phosphorus ylide. While a betaine was once postulated as an intermediate, substantial evidence now points to a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[3][4][5] This oxaphosphetane is unstable and rapidly collapses. The driving force for this collapse is the formation of the exceptionally strong and stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide.[5] This thermodynamic sink dictates the reaction's outcome, leading exclusively to an alkene and triphenylphosphine oxide, not an epoxide.[1][5]
Key Advantages of the Corey-Chaykovsky Reaction for Epoxidation
The primary and most obvious advantage is that the Corey-Chaykovsky reaction produces epoxides, whereas the Wittig reaction yields alkenes.[1][4][5] Beyond this fundamental difference, the Corey-Chaykovsky reaction offers several other distinct benefits for epoxide synthesis.
High Chemoselectivity
The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) exhibits excellent chemoselectivity. It preferentially reacts with aldehydes over ketones.[6] This allows for the selective epoxidation of an aldehyde in the presence of a ketone functionality within the same molecule, a valuable feature in the synthesis of complex molecules.
Stereoselectivity
The Corey-Chaykovsky reaction is known for its diastereoselectivity, generally favoring the formation of trans-epoxides when using substituted sulfur ylides with aldehydes.[7][8] This stereochemical control is a significant advantage in constructing specific stereoisomers. Asymmetric variants using chiral sulfides have also been developed, enabling the synthesis of enantiomerically enriched epoxides.[1][9]
Broad Substrate Scope and Tunable Reactivity
The reaction is applicable to a wide range of aldehydes and ketones, including aliphatic and aromatic systems.[10][11] A particularly interesting aspect is its application to α,β-unsaturated carbonyl compounds. The choice of sulfur ylide can dictate the product:
-
Dimethylsulfonium methylide (less stable) tends to attack the carbonyl carbon (1,2-addition), leading to the formation of the corresponding epoxide.[2][12]
-
Dimethylsulfoxonium methylide (more stable) often favors conjugate addition (1,4-addition or Michael addition), resulting in the formation of a cyclopropane (B1198618) ring.[12][13][14]
This tunable reactivity provides access to different strained three-membered rings from the same class of starting material, enhancing its synthetic utility.
Mild Reaction Conditions
The Corey-Chaykovsky reaction can be performed under mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule. The ylides are typically generated in situ at low temperatures by deprotonating the corresponding sulfonium salt with a strong base like sodium hydride (NaH) or potassium tert-butoxide.[12]
Quantitative Data Presentation
The following table summarizes representative examples of the Corey-Chaykovsky epoxidation, illustrating typical yields and conditions. A direct comparison table with the Wittig reaction for epoxide formation is not applicable, as the latter produces alkenes.
| Starting Carbonyl | Ylide Precursor | Base / Solvent | Temperature | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | (CH₃)₃S⁺I⁻ | K OtBu / DMSO | Room Temp | 1-Oxa-spiro[2.5]octane | 88% | [8] |
| Benzaldehyde | (CH₃)₃S(O)⁺I⁻ | NaH / DMSO | Room Temp | Styrene Oxide | 92% | Corey & Chaykovsky, 1965 |
| 4-Chlorobenzaldehyde (B46862) | (CH₃)₃S⁺I⁻ | KOH / t-BuOH | Room Temp | 2-(4-chlorophenyl)oxirane | 95% | [11] |
| Acetophenone | (CH₃)₃S⁺I⁻ | KOH / t-BuOH | Room Temp | 2-methyl-2-phenyloxirane | 91% | [11] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for both a Corey-Chaykovsky epoxidation and a Wittig olefination are provided below.
Protocol 1: Corey-Chaykovsky Epoxidation of Allyl Cyclohexanone[8]
-
Ylide Preparation: Add trimethylsulfonium (B1222738) iodide (1.65 eq) to dry dimethyl sulfoxide (B87167) (DMSO, 25 mL) in a flask under an inert atmosphere and stir until the salt is completely dissolved.
-
Substrate Addition: Add the allyl cyclohexanone (1.0 eq, 7.15 mmol) to the solution.
-
Reaction Initiation: Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the reaction mixture.
-
Reaction: Stir the resulting solution at room temperature for 2 hours.
-
Workup: Quench the reaction by adding H₂O. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic phase with H₂O, dry over anhydrous MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography to yield the desired epoxide.
Protocol 2: Wittig Olefination of 4-Chlorobenzaldehyde[15]
-
Reaction Setup: Dissolve 4-chlorobenzaldehyde (50 mg) in dichloromethane (B109758) (3 mL) in a vial equipped with a magnetic stir bar.
-
Ylide Addition: While stirring, add (carbethoxymethylene)triphenylphosphorane (B24862) (1.2 mol equivalents) portion-wise.
-
Reaction: Stir the mixture at room temperature for two hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.
-
Purification: Dissolve the crude residue in a 25% diethyl ether in hexanes mixture (2-3 mL). The triphenylphosphine oxide by-product will precipitate as a white solid.
-
Isolation: Transfer the supernatant solution to a clean vial, evaporate the bulk of the solvent, and purify the crude product via microscale wet column chromatography.
Visualization of Mechanisms and Workflows
Conclusion
In the synthesis of epoxides from carbonyl compounds, the Corey-Chaykovsky reaction is not merely an alternative to the Wittig reaction; it is the appropriate and superior choice. The mechanistic pathway involving a sulfur ylide directly facilitates the formation of the three-membered epoxide ring. In contrast, the Wittig reaction is mechanistically driven by the formation of a highly stable phosphorus-oxygen double bond, which leads irrevocably to an alkene. For researchers aiming to synthesize epoxides, the Corey-Chaykovsky reaction offers a reliable, stereoselective, and versatile method with a broad substrate scope and the advantage of tunable reactivity with α,β-unsaturated systems. Its high chemoselectivity and mild reaction conditions further solidify its position as an indispensable tool in modern organic synthesis.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Wittig versus Corey–Chaykovsky reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
A Comparative Guide to Analytical Techniques for Characterizing Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization of sulfur ylides. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, offering a blend of theoretical principles, practical experimental data, and detailed protocols.
Sulfur ylides are highly reactive intermediates with significant applications in organic synthesis, including the formation of epoxides, cyclopropanes, and other valuable carbocyclic and heterocyclic scaffolds.[1] Accurate characterization of these transient or stable species is crucial for understanding their structure, reactivity, and for ensuring the purity and quality of resulting synthetic products. This guide focuses on the most powerful and commonly employed analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of sulfur ylides in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the ylidic carbon and surrounding atoms.
Performance Comparison
¹H NMR Spectroscopy is instrumental in identifying the protons on and adjacent to the ylidic carbon. The chemical shift of the ylidic proton is particularly diagnostic. For stabilized ylides, these protons are typically deshielded and appear downfield compared to their sulfonium (B1226848) salt precursors.
¹³C NMR Spectroscopy directly probes the ylidic carbon. Its chemical shift provides significant insight into the charge distribution and hybridization. In carbonyl-stabilized ylides, the ylidic carbon signal is shifted upfield compared to analogous salts, reflecting increased electron density.[1] Conversely, the carbonyl carbon signal shifts upfield by about 10 ppm, indicating the significant contribution of the enolate resonance structure.[1] While less common due to low natural abundance and sensitivity, ³³S NMR can provide direct information about the sulfur atom, though it often suffers from very broad signals.[2]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data for Representative Sulfur Ylides
| Sulfur Ylide Type | Compound | ¹H Chemical Shift (δ, ppm) of Ylidic Proton(s) | ¹³C Chemical Shift (δ, ppm) of Ylidic Carbon | Reference |
| Unstabilized Sulfonium Ylide | Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) | ~ -0.9 (in THF-d₈) | ~ -2.0 (in THF-d₈) | |
| Stabilized Sulfonium Ylide | Dimethylsulfonium phenacylide ((CH₃)₂S⁺CH⁻C(O)Ph) | 4.6 (in CDCl₃) | 58.7 (in CDCl₃) | [3] |
| Stabilized Sulfoxonium Ylide | Dimethylsulfoxonium (methoxycarbonyl)methylide ((CH₃)₂S(O)⁺CH⁻CO₂Me) | 3.62 (s, 3H, OCH₃), 3.41 (s, 6H, S(CH₃)₂), 2.61 (t, 2H), 2.48 (t, 2H) | 174.1 (C=O), 167.1 (C=O), 51.3 (OCH₃), 50.0 (ylidic C), 43.4 (S(CH₃)₂), 35.9, 19.3 | [4] |
| Doubly Stabilized Sulfonium Ylide | Dimethylsulfonium bis(methoxycarbonyl)methylide ((CH₃)₂S⁺C⁻(CO₂Me)₂) | 3.73 (s, 6H, OCH₃), 2.93 (s, 6H, S(CH₃)₂) | 168.5 (C=O), 70.1 (ylidic C), 51.5 (OCH₃), 25.9 (S(CH₃)₂) |
Experimental Protocol: ¹H and ¹³C NMR of a Stabilized Sulfur Ylide
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a carbonyl-stabilized sulfur ylide.
Materials:
-
Sulfur ylide sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), dried over molecular sieves.
-
NMR tube (5 mm), cap, and pipette.
-
Inert atmosphere source (e.g., nitrogen or argon gas) if the ylide is air- or moisture-sensitive.
Procedure:
-
Sample Preparation:
-
If the ylide is stable, accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.
-
For air-sensitive ylides, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2] Use a Young's NMR tube or a standard tube with a sealable cap (e.g., J. Young valve).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C experiment and results in a spectrum where each unique carbon appears as a singlet.
-
Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of sulfur ylides and for gaining structural information through the analysis of their fragmentation patterns.
Performance Comparison
The choice of ionization technique is critical. Electron Ionization (EI) can be used for volatile and thermally stable ylides, often leading to extensive fragmentation that provides rich structural information.[6] However, for less stable or non-volatile ylides, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to observe the molecular ion.[7][8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the ylide.
Table 2: Typical Mass Spectrometry Fragmentation Patterns for Sulfur Ylides
| Ylide Type | Ionization Method | Key Fragmentation Pathways |
| General Sulfonium Ylides | EI, ESI | * Loss of one of the alkyl/aryl groups from the sulfur atom. |
| * Cleavage of the C-S ylide bond. | ||
| * Rearrangement reactions, such as the Sommelet-Hauser rearrangement, can occur prior to or during ionization. | ||
| Carbonyl-Stabilized Ylides | EI, ESI | * α-cleavage with respect to the carbonyl group. |
| * Loss of the carbonyl-containing substituent. | ||
| * For phenacylides, fragmentation of the phenyl ring. | ||
| Unsaturated Sulfides (related to ylide precursors) | PTR-MS | * For allyl methyl sulfide, preferential fragmentation to a C₃H₅⁺ carbocation.[9] |
| * Saturated monosulfides show little fragmentation, with the most abundant fragment being the smaller R-S⁺ fragment.[9] |
Experimental Protocol: ESI-MS of a Sulfur Ylide
Objective: To determine the molecular weight of a sulfur ylide using Electrospray Ionization Mass Spectrometry.
Materials:
-
Sulfur ylide sample.
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Volumetric flasks and micropipettes.
-
Syringe and syringe filter (if necessary).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sulfur ylide in a suitable solvent. A typical concentration for ESI-MS is in the range of 1-10 µg/mL.[10]
-
For reactive ylides, sample preparation should be done quickly and just prior to analysis, potentially under an inert atmosphere.[7]
-
If the solution contains particulates, filter it through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Set up the ESI source in positive or negative ion mode, depending on the expected charge of the analyte. For sulfur ylides, positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum over a mass range that includes the expected molecular weight of the ylide.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
If using a high-resolution instrument, determine the accurate mass and use it to calculate the elemental composition to confirm the identity of the ylide.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
-
X-ray Crystallography
For sulfur ylides that are stable, crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of their three-dimensional molecular structure in the solid state.[2]
Performance Comparison
X-ray crystallography is the gold standard for structural determination, providing precise information on bond lengths, bond angles, and stereochemistry.[2] This technique is particularly useful for understanding the geometry at the sulfur atom and the planarity of the ylidic carbon. For example, it has been shown that the C-S-C bond angles in stabilized sulfur ylides are approximately 100°, consistent with sp³ hybridization at the sulfur atom.[1]
Table 3: Representative X-ray Crystallography Data for Sulfur Ylides and Related Compounds
| Compound/Structure Type | C-S Bond Length (Å) | C-S-C Bond Angle (°) | Other Notable Features | Reference |
| H₂S-CH₂ (calculated) | ~1.64 | - | Intermediate between a single and double bond. | [11] |
| (CH₃)₂S-CH₂ (calculated) | ~1.66 | - | Bond order of 1.4-1.5. | [11] |
| Stabilized Sulfonium Ylides | ~1.71 | ~100 | Tetrahedral geometry at sulfur. | [1] |
| Elemental Sulfur (S₈) | 2.05 | - | Reference for S-S single bond length. | [12] |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state structure of a crystalline sulfur ylide.
Materials:
-
High-quality single crystals of the sulfur ylide (typically 0.1-0.3 mm in size).[13]
-
Cryo-oil (e.g., paratone-N).
-
Mounting loop (e.g., Kapton loop).
-
Goniometer head.
Procedure:
-
Crystal Growth and Selection:
-
Crystal Mounting:
-
Coat the selected crystal in cryo-oil to protect it from the atmosphere and facilitate handling.
-
Mount the crystal on the tip of the loop.
-
Attach the loop to the goniometer head of the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of sulfur ylides.
Performance Comparison
IR Spectroscopy is particularly useful for identifying the functional groups present in the ylide, especially in stabilized ylides. The stretching frequency of the carbonyl group in carbonyl-stabilized ylides is significantly lowered compared to the corresponding sulfonium salt, indicating delocalization of the negative charge onto the oxygen atom.[1]
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. It is especially useful for conjugated sulfur ylides, where the extended π-system leads to absorptions in the visible region. This technique can also be used to monitor the formation and decay of transient ylide species in solution.[16][17]
Table 4: Spectroscopic Data (IR and UV-Vis) for Sulfur Ylides
| Ylide Type | IR: C=O Stretch (cm⁻¹) | UV-Vis: λₘₐₓ (nm) | Notes |
| Ketone (Saturated) | 1725-1705 | - | Reference for a typical ketone C=O stretch.[18] |
| Carbonyl-Stabilized Sulfonium Ylide | 1615-1520 | ~330 (for vinyl sulfoxonium ylide) | The significant decrease in C=O stretching frequency indicates strong enolate character.[1][7] |
| Dienyl Sulfoxonium Ylide | - | ~400 | Extended conjugation leads to a bathochromic (red) shift in the absorption maximum.[7] |
| Ester | 1750-1730 | - | Reference for a typical ester C=O stretch.[18] |
Experimental Protocol: ATR-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of a solid or liquid sulfur ylide.
Materials:
-
Sulfur ylide sample.
-
Spatula or pipette.
-
Solvent for cleaning (e.g., isopropanol, acetone).
-
Kimwipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For a solid sample, place a small amount onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
For a liquid sample, place a drop of the liquid onto the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis and Cleaning:
-
The software will automatically subtract the background spectrum.
-
Analyze the resulting spectrum, paying close attention to the fingerprint region and the characteristic absorptions of functional groups.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
-
Visualization of Analytical Workflows
The characterization of a sulfur ylide often involves a combination of these techniques to build a complete picture of its structure and purity. The following diagrams illustrate a typical workflow and the logical relationships between the different analytical methods.
Caption: A typical experimental workflow for the synthesis and characterization of sulfur ylides.
Caption: Interrelationships between analytical techniques for sulfur ylide characterization.
Conclusion
The comprehensive characterization of sulfur ylides relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the cornerstone for structural elucidation in solution, while mass spectrometry confirms the molecular weight and elemental composition. For stable, crystalline ylides, X-ray crystallography offers definitive proof of the three-dimensional structure. IR and UV-Vis spectroscopy serve as rapid and valuable tools for identifying key functional groups and assessing electronic properties. By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can effectively and efficiently characterize these important synthetic intermediates.
References
- 1. baranlab.org [baranlab.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fiveable.me [fiveable.me]
- 14. How To [chem.rochester.edu]
- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
A Comparative Guide to the Spectroscopic Analysis of Trimethylsulfoxonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of trimethylsulfoxonium salts, specifically focusing on this compound iodide and this compound chloride. It includes a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy, presenting quantitative data, experimental protocols, and a comparative look at alternative analytical methods.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound iodide and chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound salts in solution. The chemical shifts of the protons (¹H) and carbon atoms (¹³C) provide valuable information about the electronic environment of the nuclei.
| Salt | Technique | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound Iodide | ¹H NMR | DMSO-d₆ | 3.90[1] | 40.5 |
| This compound Chloride | ¹H NMR | DMSO-d₆ | ~3.8 | 41.2[2] |
Note: Specific peak lists for IR and Raman spectra are often presented graphically in literature. The data below represents key vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
| Salt | Technique | Key Vibrational Modes (cm⁻¹) |
| This compound Iodide | KBr WAFER, ATR-Neat | S=O stretch, C-H stretch, C-H bend |
| This compound Chloride | KBr, ATR-Neat | S=O stretch, C-H stretch, C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the intact cation and its fragmentation patterns, confirming the molecular weight and structure.
| Salt | Technique | Molecular Ion (m/z) | Key Fragmentation Observations |
| This compound Iodide | Electron Ionization | 95 ([M]⁺) | N/A |
| This compound Chloride | Not Specified | 128 | Loss of methyl groups |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of non-polar functional groups.
| Salt | Technique | Key Raman Shifts (cm⁻¹) |
| This compound Iodide | FT-Raman | C-H stretch, C-S stretch, S=O stretch |
| This compound Chloride | FT-Raman | C-H stretch, C-S stretch, S=O stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound salt in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition (¹H and ¹³C):
-
Instrument: Bruker Avance spectrometer (or equivalent).
-
¹H NMR:
-
Acquire the spectrum at a frequency of 300 MHz or higher.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum at a frequency of 75 MHz or higher.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound salt directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum.
KBr Pellet Method:
-
Grind a small amount of the salt with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the sample holder and record the spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Dissolve a small amount of the this compound salt in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Infuse the solution directly into the ESI source.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak corresponding to the this compound cation and any characteristic fragment ions.
Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the powdered this compound salt onto a microscope slide or into a sample holder.
Data Acquisition:
-
Instrument: A Raman spectrometer (e.g., Bruker MultiRAM FT-Raman).
-
Laser: Use a suitable laser excitation wavelength (e.g., 1064 nm).
-
Analysis: Collect the scattered radiation and analyze the Raman shift to identify the vibrational modes.
Alternative Analytical Methods
Beyond standard spectroscopic techniques, other methods can be employed for the characterization of this compound and other onium salts.
| Technique | Principle | Typical Experimental Conditions | Advantages for Onium Salts | Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a stationary phase (ion-exchange resin) and an eluent. | Column: Cation-exchange column. Eluent: Aqueous buffer with competing cations (e.g., MSA). Detector: Conductivity detector. | Excellent for quantifying the cation and anion simultaneously. High sensitivity and selectivity. | Requires specialized instrumentation. Matrix effects can be a concern. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field. | Capillary: Fused silica. Buffer: Acidic or basic buffer. Voltage: High voltage (e.g., 15-30 kV). Detector: UV-Vis or Mass Spectrometer. | High separation efficiency and resolution. Requires very small sample volumes. | Sensitivity can be lower than IC for some applications. Reproducibility can be challenging. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound salts.
Caption: Spectroscopic analysis workflow for this compound salts.
References
A Comparative Guide to the Validation of Epoxide Formation: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the precise confirmation of epoxide formation is a critical step in ensuring the integrity of synthetic pathways and the quality of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose, offering unparalleled structural detail. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for the validation of epoxide formation, supported by experimental data and detailed protocols.
Key Analytical Techniques for Epoxide Validation
The formation of an epoxide from an alkene is a fundamental transformation in organic synthesis. Validating this conversion requires analytical techniques that can unequivocally identify the three-membered oxirane ring and quantify the extent of the reaction. The primary methods employed for this purpose are NMR spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and chemical titration.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most comprehensive data for the structural confirmation of epoxides. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR can definitively identify the presence of the epoxide ring and provide information about its stereochemistry.
Key Spectral Features in NMR for Epoxide Validation
The conversion of an alkene to an epoxide results in characteristic changes in the NMR spectrum. The disappearance of signals corresponding to the alkene's vinyl protons and carbons, coupled with the appearance of new signals in the regions typical for epoxides, serves as conclusive evidence of the reaction's success.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Observations for Epoxide Formation |
| ¹H | Alkene (Vinyl) | 4.5 - 6.5 | Disappearance of signals upon epoxidation. |
| Epoxide | 2.5 - 3.5 | Appearance of new, upfield-shifted signals.[1][2] | |
| ¹³C | Alkene (Vinyl) | 100 - 150 | Disappearance of signals. |
| Epoxide | 40 - 60 | Appearance of new, shielded signals.[2] |
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Alkenes and Epoxides.
Comparative Analysis of Analytical Techniques
While NMR provides rich structural information, other techniques offer advantages in terms of speed, cost, and sensitivity. The choice of method often depends on the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Unambiguous structure determination- Provides stereochemical information- Non-destructive- Quantitative with proper standards | - Lower sensitivity compared to MS- Higher instrument cost and maintenance- Can be time-consuming if 2D experiments are needed |
| FT-IR Spectroscopy | Vibrational transitions of chemical bonds | - Fast and simple to operate- Lower instrument cost- Good for monitoring reaction progress in real-time | - Provides functional group information, not full structure- Characteristic epoxide peaks can overlap with other signals- Less sensitive for quantification |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio | - High sensitivity and selectivity- Can separate and identify components in a mixture- Provides molecular weight information | - Destructive technique- Requires volatile and thermally stable compounds- May require derivatization |
| Titration | Chemical reaction with a standardized solution | - Low cost and simple setup- Well-established methods (e.g., AOCS Cd 9-57)- Accurate for determining total epoxide content | - Does not provide structural information- Can be subject to interferences from other functional groups- Generates chemical waste |
Table 2: Comparison of Analytical Techniques for Epoxide Validation.
Quantitative Performance Comparison
For quantitative analysis, the performance of each technique can be evaluated based on metrics such as the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | NMR Spectroscopy | FT-IR Spectroscopy | GC-MS | Titration |
| LOD | ~ 2.7 mM (example) | Analyte dependent, generally higher than MS | pg to fg range | Dependent on indicator and titrant concentration |
| LOQ | ~ 161.8 mM (example) | Analyte dependent | ng/mL to pg/mL range | Dependent on indicator and titrant concentration |
| Accuracy | High, with proper calibration | Moderate, can be affected by matrix | High, with appropriate internal standards | High, with careful standardization |
| Precision | High (RSD < 1-5%) | Moderate (RSD 5-15%) | High (RSD < 5-10%) | High (RSD < 2%) |
Table 3: Indicative Quantitative Performance of Analytical Techniques for Epoxide Analysis. Exact values are analyte and instrument dependent.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques.
Protocol 1: Monitoring Epoxidation by ¹H NMR Spectroscopy
Objective: To monitor the conversion of an alkene to an epoxide and determine the final conversion.
Materials:
-
Alkene starting material
-
Epoxidizing agent (e.g., m-CPBA)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube, vials, pipettes
Procedure:
-
Sample Preparation (t=0):
-
Accurately weigh a known amount of the alkene starting material and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the starting material. Note the chemical shifts and integrals of the characteristic alkene protons and the internal standard.
-
-
Reaction Initiation:
-
In a separate reaction vessel, dissolve the alkene in a suitable non-deuterated solvent.
-
Add the epoxidizing agent to initiate the reaction.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a reducing agent for peroxy acids).
-
Prepare an NMR sample by dissolving the aliquot in deuterated solvent containing the internal standard.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the remaining alkene protons and the newly formed epoxide protons.
-
Calculate the conversion by comparing the relative integrals of the alkene and epoxide signals, normalized to the integral of the internal standard.
-
Protocol 2: Validation of Epoxide Formation by FT-IR Spectroscopy
Objective: To qualitatively confirm the formation of an epoxide by observing changes in the infrared spectrum.
Materials:
-
Alkene starting material
-
Epoxidizing agent
-
Reaction solvent
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR probe or salt plates)
Procedure:
-
Background Spectrum:
-
Acquire a background spectrum of the empty FT-IR accessory.
-
-
Starting Material Spectrum:
-
Acquire an FT-IR spectrum of the alkene starting material. Identify the characteristic peaks, such as the C=C stretch (~1650 cm⁻¹) and the =C-H stretch (~3020 cm⁻¹).
-
-
Reaction Monitoring:
-
If using an in-situ probe, immerse it in the reaction mixture and acquire spectra at regular intervals.
-
Alternatively, withdraw small aliquots from the reaction, cast a thin film on a salt plate, and acquire the spectrum.
-
-
Data Analysis:
-
Observe the decrease in the intensity of the alkene-related peaks.
-
Look for the appearance of new peaks characteristic of the epoxide ring, such as the C-O-C asymmetric stretch (~825 cm⁻¹) and the ring breathing mode (~1250 cm⁻¹).
-
Protocol 3: Analysis of Epoxide Formation by GC-MS
Objective: To separate and identify the epoxide product from the starting material and any byproducts.
Materials:
-
Reaction mixture
-
Appropriate solvent for dilution (e.g., ethyl acetate)
-
Internal standard (optional, for quantification)
-
GC-MS instrument with a suitable column (e.g., a non-polar or mid-polar capillary column)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent.
-
If performing quantification, add a known amount of an internal standard.
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation between the alkene and the epoxide.
-
Set the mass spectrometer to scan a relevant mass range.
-
-
Injection and Analysis:
-
Inject the prepared sample into the GC-MS.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Confirm the identity of the epoxide peak by analyzing its mass spectrum and comparing it to a library or expected fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the epoxide.
-
Visualizing the Validation Workflow
The process of validating epoxide formation can be summarized in a logical workflow.
References
A Comparative Guide to the Reactivity of Sulfonium and Sulfoxonium Ylides
For Researchers, Scientists, and Drug Development Professionals
The choice between sulfonium (B1226848) and sulfoxonium ylides in organic synthesis is pivotal, particularly in the construction of three-membered rings such as epoxides and cyclopropanes through the renowned Johnson-Corey-Chaykovsky reaction. While both classes of reagents act as methylene (B1212753) transfer agents, their distinct electronic properties, arising from the oxidation state of the sulfur atom, dictate their stability, nucleophilicity, and ultimate reactivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the appropriate ylide for specific synthetic transformations.
Core Differences in Reactivity and Stability
Sulfonium ylides are characterized by a sulfur(IV) atom, whereas sulfoxonium ylides possess a sulfur(VI) atom bonded to an oxygen atom. This fundamental structural difference has profound implications for their chemical behavior.
Sulfonium ylides are less stable and more nucleophilic.[1] The absence of an electron-withdrawing oxygen atom results in a more localized negative charge on the α-carbon, rendering them "harder" nucleophiles.[2] This heightened reactivity makes them suitable for reactions with less reactive ketones.
In contrast, sulfoxonium ylides are significantly more stable due to the delocalization of the negative charge by the adjacent electron-withdrawing sulfoxonium group.[1][3] Unstabilized sulfoxonium ylides can be stable in solution for several days at room temperature, whereas their sulfonium counterparts often decompose within minutes under similar conditions.[2] This increased stability is accompanied by reduced nucleophilicity, classifying them as "softer" nucleophiles.[2]
The acidity of the precursor salts also differs, with sulfoxonium salts being more acidic (lower pKa) than their sulfonium counterparts, which can influence the choice of base for ylide generation.[2]
Data Presentation: A Quantitative Comparison
The divergent reactivity of sulfonium and sulfoxonium ylides is most prominently observed in their reactions with α,β-unsaturated carbonyl compounds. The following tables summarize the key physical properties and the classic experimental outcomes with chalcone (B49325) as a representative substrate.
Table 1: Comparison of Physical and Chemical Properties
| Property | Sulfonium Ylides (e.g., Dimethylsulfonium Methylide) | Sulfoxonium Ylides (e.g., Dimethylsulfoxonium Methylide) |
| Sulfur Oxidation State | IV | VI |
| Relative Stability | Less stable, often generated and used at low temperatures[4] | More stable, can often be handled at room temperature[2] |
| Relative Nucleophilicity | More nucleophilic ("Hard" nucleophile)[2] | Less nucleophilic ("Soft" nucleophile)[2] |
| pKa of Precursor Salt (in DMSO) | Trimethylsulfonium (B1222738) Iodide: ~16-18[2] | Trimethylsulfoxonium Iodide: ~16-18 (generally lower than corresponding sulfonium)[2] |
Table 2: Comparative Reactivity with Chalcone (α,β-Unsaturated Ketone)
| Ylide | Substrate | Predominant Reaction Pathway | Product | Reported Yield |
| Dimethylsulfonium Methylide | Chalcone | 1,2-Addition[3] | 1,2-diphenyl-3-benzoyloxirane | Not explicitly quantified in comparative reviews, but is the exclusive product. |
| Dimethylsulfoxonium Methylide | Chalcone | 1,4-Conjugate Addition[3] | 1-benzoyl-2-phenylcyclopropane | Not explicitly quantified in comparative reviews, but is the exclusive product. |
Visualizing the Reaction Pathways
The differing reactivity of sulfonium and sulfoxonium ylides with α,β-unsaturated carbonyls can be visualized through their respective reaction mechanisms.
Caption: Divergent reaction pathways of sulfonium and sulfoxonium ylides with enones.
Experimental Protocols
The following are representative experimental procedures for the Johnson-Corey-Chaykovsky reaction, illustrating the typical conditions for utilizing each type of ylide.
Epoxidation using a Sulfonium Ylide (Dimethylsulfonium Methylide)
This protocol is adapted from a standard procedure for the epoxidation of a ketone.[4]
1. Ylide Generation:
-
To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (B87167) (DMSO, 25 mL) under a nitrogen atmosphere, is added potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
The mixture is stirred at room temperature until the salt completely dissolves, indicating the formation of dimethylsulfonium methylide.
2. Reaction with Carbonyl:
-
The carbonyl substrate (1.0 eq) is added to the solution of the ylide.
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours).
3. Work-up and Isolation:
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired epoxide.
Cyclopropanation using a Sulfoxonium Ylide (Dimethylsulfoxonium Methylide)
This protocol is a general procedure for the cyclopropanation of an α,β-unsaturated ketone.
1. Ylide Generation:
-
A suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in dry DMSO (appropriate volume) is stirred under a nitrogen atmosphere.
-
This compound iodide (1.1 eq) is added portion-wise, and the resulting mixture is stirred at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, to form a clear solution of dimethylsulfoxonium methylide.
2. Reaction with Enone:
-
A solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) is added to the ylide solution at room temperature.
-
The reaction is stirred for an extended period, often overnight, to ensure complete conversion.
3. Work-up and Isolation:
-
The reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the pure cyclopropane product.
Logical Framework for Ylide Selection
The choice between a sulfonium and a sulfoxonium ylide is primarily dictated by the desired outcome when reacting with a substrate possessing multiple electrophilic sites, such as an α,β-unsaturated carbonyl compound.
Caption: Decision-making flowchart for choosing between sulfonium and sulfoxonium ylides.
Conclusion
Sulfonium and sulfoxonium ylides are both powerful reagents in synthetic organic chemistry, yet they exhibit distinct and predictable patterns of reactivity. Sulfonium ylides, being more reactive and "harder" nucleophiles, are the reagents of choice for the epoxidation of a wide range of carbonyl compounds, including α,β-unsaturated systems via 1,2-addition. In contrast, the greater stability and "softer" nucleophilic character of sulfoxonium ylides make them ideal for the conjugate 1,4-addition to α,β-unsaturated carbonyls, leading to the formation of cyclopropanes. A thorough understanding of these fundamental differences is crucial for the strategic planning and successful execution of complex synthetic routes in research and drug development.
References
A Comparative Guide to Assessing the Stereochemical Purity of Corey-Chaykovsky Products
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. The Corey-Chaykovsky reaction is a powerful tool for the synthesis of epoxides and cyclopropanes, key structural motifs in many pharmaceuticals and bioactive molecules. This guide provides a comprehensive comparison of the stereochemical purity of products obtained from the Corey-Chaykovsky reaction versus alternative synthetic methods, supported by experimental data. Detailed analytical protocols for assessing stereochemical purity are also presented.
The stereochemical outcome of a reaction is a critical factor in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyls to epoxides and α,β-unsaturated carbonyls to cyclopropanes, offers a valuable method for constructing these three-membered rings.[1][2] However, a thorough assessment of its stereoselectivity in comparison to other established methods is essential for making informed decisions in synthetic strategy.
Comparison of Stereochemical Purity: Epoxide Formation
The synthesis of chiral epoxides is a cornerstone of asymmetric synthesis. The Corey-Chaykovsky reaction provides a valuable route to these intermediates. Its performance in terms of enantioselectivity, particularly with the use of chiral sulfur ylides, is a key consideration.[2][3] Below is a comparison of the enantiomeric excess (ee) of epoxides produced via the enantioselective Corey-Chaykovsky reaction and two widely used alternative methods: the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation.
| Substrate | Reaction | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Benzaldehyde | Enantioselective Corey-Chaykovsky | Chiral Sulfide | 91-97% | [4][5] |
| Cinnamaldehyde | Sharpless Epoxidation | Ti(O-i-Pr)₄, (+)-DET | >90% | [6][7] |
| Indene | Jacobsen-Katsuki Epoxidation | (R,R)-Salen-Mn(III) complex | >97% | [8] |
| Acetophenone | Enantioselective Corey-Chaykovsky | La-Li₃-(BINOL) complex | up to 97% | [5] |
| Geraniol | Sharpless Epoxidation | Ti(O-i-Pr)₄, (+)-DIPT | >95% | [6] |
Comparison of Stereochemical Purity: Cyclopropane (B1198618) Formation
The formation of cyclopropanes via the Corey-Chaykovsky reaction, typically through the reaction of a sulfoxonium ylide with an α,β-unsaturated carbonyl compound, is another important application.[1][2] The diastereoselectivity of this reaction is a key parameter. This section compares the diastereomeric excess (de) of cyclopropanes from the Corey-Chaykovsky reaction with those from the Simmons-Smith cyclopropanation and enzyme-catalyzed methods.
| Substrate | Reaction | Reagent/Catalyst | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |
| Chalcone | Corey-Chaykovsky | Dimethylsulfoxonium methylide | >95:5 (trans:cis) | [9] |
| Cyclohexenone | Simmons-Smith | CH₂I₂/Zn(Cu) | >90:10 (syn:anti) | [10][11] |
| Styrene | Enzyme-catalyzed | Engineered Cytochrome P450 | >99:1 (trans:cis) | [12] |
| Cinnamaldehyde | Diastereoselective Corey-Chaykovsky | Chiral Sulfonium Ylide | up to 98% de | [12][13] |
| Allylic Alcohol | Simmons-Smith | Et₂Zn, CH₂I₂ | >95% de (directed) | [10][11] |
Experimental Protocols for Stereochemical Purity Assessment
Accurate determination of enantiomeric and diastereomeric excess is crucial. The following are detailed protocols for the most common analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination of Epoxides
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their quantification.[14][15][16]
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, OD-H).
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade n-hexane and isopropanol (B130326) (IPA). A common starting ratio is 90:10 (v/v).
-
Degas the mobile phase by sonication for 15-20 minutes.
Sample Preparation:
-
Dissolve a small amount of the epoxide product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/IPA (90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength where the analyte has maximum absorbance).
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Excess (de) and Enantiomeric Excess (ee) Determination
1. Diastereomeric Excess (de) of Cyclopropanes:
¹H NMR spectroscopy is often sufficient to determine the diastereomeric ratio of cyclopropanes due to the distinct chemical shifts and coupling constants of the diastereotopic protons.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified cyclopropane product in a suitable deuterated solvent (e.g., CDCl₃).
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons on the cyclopropane ring are often good diagnostic peaks.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio (dr) by comparing the integration values.
-
Calculate the diastereomeric excess (% de) using the formula: % de = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 where Integration₁ is the integral of the major diastereomer and Integration₂ is the integral of the minor diastereomer.
2. Enantiomeric Excess (ee) using Chiral Derivatizing Agents (CDAs):
To determine the ee of a chiral epoxide or other functionalized products by NMR, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which will have distinct NMR signals.[17][18][19][20][21] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA for alcohols, which can be obtained by ring-opening the epoxide.
Protocol using Mosher's Acid Esters:
-
Ring Opening: React the epoxide with a nucleophile (e.g., H₂O/acid or LiAlH₄) to generate the corresponding alcohol. Purify the alcohol.
-
Esterification: In an NMR tube, dissolve the alcohol (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃). Add a chiral derivatizing agent such as (R)-Mosher's acid chloride (1.1 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq).
-
Reaction Monitoring: Allow the reaction to proceed to completion at room temperature, monitoring by TLC or NMR.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Data Analysis:
-
Identify well-resolved signals for the two diastereomers (e.g., the methoxy (B1213986) or CF₃ group of the Mosher's ester).
-
Integrate the corresponding signals.
-
Calculate the % ee as described for the de determination.
-
Circular Dichroism (CD) Spectroscopy for Determination of Absolute Configuration
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is primarily used to determine the absolute configuration of enantiomers rather than to quantify their ratio.[14][22][23][24][25][26]
Instrumentation:
-
CD Spectropolarimeter.
Sample Preparation:
-
Dissolve the enantiomerically enriched sample in a suitable solvent that does not absorb in the spectral region of interest. The concentration should be adjusted to give an absorbance of 0.5-1.0 at the wavelength of maximum absorption.
-
Use a quartz cuvette with an appropriate path length (e.g., 1 cm).
Experimental Procedure:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the CD spectrum of the sample over the appropriate wavelength range.
-
The sign of the Cotton effect (positive or negative peak) at a specific wavelength can be correlated to the absolute configuration by comparison with known compounds or theoretical calculations.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Corey-Chaykovsky reaction mechanism and the analytical workflow for determining stereochemical purity.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 4. Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Circular dichroism - Wikipedia [en.wikipedia.org]
- 24. ntu.edu.sg [ntu.edu.sg]
- 25. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Computational Analysis of the Corey-Chaykovsky Reaction Transition State
A deep dive into the mechanistic intricacies of the Corey-Chaykovsky reaction, this guide offers a comparative computational analysis of its transition state against the well-known Wittig reaction. Tailored for researchers, scientists, and drug development professionals, this document provides a quantitative and visual exploration of the factors governing these two pivotal synthetic transformations.
The Corey-Chaykovsky reaction, a cornerstone in organic synthesis for the formation of epoxides, aziridines, and cyclopropanes, proceeds through a distinct transition state that dictates its outcome and stereoselectivity.[1][2] This guide presents a detailed examination of the computational analysis of this transition state, drawing objective comparisons with the olefination-yielding Wittig reaction. By summarizing quantitative data, outlining experimental and computational protocols, and providing visual representations of the reaction pathways, we aim to furnish a comprehensive resource for understanding the subtle yet critical differences that govern the reactivity of sulfur and phosphorus ylides.
Mechanistic Overview: A Tale of Two Ylides
At the heart of both the Corey-Chaykovsky and Wittig reactions is the nucleophilic attack of an ylide on a carbonyl compound. However, the subsequent mechanistic pathways diverge significantly, leading to vastly different products.
The Corey-Chaykovsky reaction typically involves a sulfur ylide. The initial nucleophilic addition to a carbonyl group forms a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction where the oxygen anion displaces the sulfonium (B1226848) group, leading to the formation of a three-membered ring (epoxide).[1][3]
In contrast, the Wittig reaction utilizes a phosphorus ylide. The reaction is generally believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form an alkene and a phosphine (B1218219) oxide, driven by the formation of the strong phosphorus-oxygen double bond.[4]
Quantitative Comparison of Transition State Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have provided invaluable insights into the energetics of these reactions, explaining the divergent outcomes. The activation energies for the key transition states are a critical determinant of the favored reaction pathway.
Below is a summary of calculated activation energies (in kcal/mol) for the rate-determining steps in model Corey-Chaykovsky and Wittig reactions. It is important to note that the exact values can vary depending on the specific reactants, substituents, and the level of theory used in the computations.
| Reaction Pathway | Reactants | Computational Method | Activation Energy (kcal/mol) | Reference |
| Corey-Chaykovsky (Epoxidation) | H₂S=CH₂ + H₂CO | B3LYP/6-31+G | 10.6 | [5] |
| Me₂S=CH₂ + PhCHO | B3LYP/6-31G(d) | 5.4 | [6] | |
| Wittig (Olefinaton) | H₃P=CH₂ + H₂CO | B3LYP/6-31+G | 5.2 | [5] |
| Me₃P=CHMe + MeCHO | DFT | 28.3 (for epoxide formation) | [7] |
These data highlight that for a sulfur ylide, the activation barrier for epoxide formation (Corey-Chaykovsky pathway) is significantly lower than for the alternative Wittig-type olefination. Conversely, for a phosphorus ylide, the pathway leading to the oxaphosphetane and subsequent alkene formation is energetically more favorable than the corresponding epoxide formation.
Structural Analysis of Key Transition States
The geometry of the transition state provides a deeper understanding of the steric and electronic factors that influence the reaction's course and stereoselectivity. Computational models have been instrumental in elucidating the structures of these transient species.
Corey-Chaykovsky Betaine Formation Transition State
The transition state for the initial C-C bond formation in the Corey-Chaykovsky reaction resembles the starting materials, with a relatively long forming C-C bond. The key geometric parameters for the transition state of the reaction between dimethylsulfonium methylide and formaldehyde (B43269) are presented below.
| Parameter | Value (Å or °) |
| C(ylide)-C(carbonyl) bond length | ~2.2 Å |
| S-C(ylide) bond length | ~1.7 Å |
| C=O bond length | ~1.2 Å |
| O-C-C angle | ~100° |
Wittig Oxaphosphetane Formation Transition State
The Wittig reaction is characterized by a four-membered ring transition state leading to the oxaphosphetane intermediate. The geometry is often described as a puckered, non-planar structure.
| Parameter | Value (Å or °) |
| P-O bond length | ~2.0 Å |
| C-C bond length | ~2.2 Å |
| P-C(ylide) bond length | ~1.7 Å |
| C-O bond length | ~1.4 Å |
| O-P-C angle | ~80° |
| C-C-O angle | ~90° |
Experimental and Computational Protocols
The data presented in this guide are derived from peer-reviewed computational studies. A typical computational protocol for analyzing these reaction transition states involves the following steps:
-
Model System Definition: Simple model reactants, such as formaldehyde and the parent sulfur or phosphorus ylides, are often used to reduce computational cost while capturing the essential mechanistic features.
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a specified level of theory, commonly a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy values.
-
Solvation Effects: To model reactions in solution, continuum solvation models (e.g., PCM) are often employed.
Visualizing the Reaction Pathways
To further clarify the mechanistic distinctions, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the Corey-Chaykovsky and Wittig reactions.
Logical Relationship of Key Steps
The following diagram illustrates the key decision point in the reaction of an ylide with a carbonyl, highlighting the factors that favor either the Corey-Chaykovsky or the Wittig pathway.
Conclusion
The computational analysis of the Corey-Chaykovsky reaction transition state, particularly when compared with the Wittig reaction, provides a clear and quantitative rationale for their divergent outcomes. The lower activation energy for intramolecular SN2 displacement in the betaine intermediate of the Corey-Chaykovsky reaction makes epoxide formation the favored pathway for sulfur ylides. In contrast, the energetic preference for a [2+2] cycloaddition and the thermodynamic stability of the resulting phosphine oxide drive the Wittig reaction towards olefination. This detailed understanding, supported by robust computational data, is invaluable for predicting reaction outcomes, designing new synthetic strategies, and developing novel catalysts for stereoselective transformations.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Evidence for a Betaine Intermediate in Sulfur Ylide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanistic underpinnings of key organic reactions is paramount for predicting outcomes and designing novel synthetic strategies. The reaction of sulfur ylides with carbonyls and imines, a cornerstone for the synthesis of epoxides, aziridines, and cyclopropanes, is widely proposed to proceed through a betaine (B1666868) intermediate. This guide provides a comprehensive comparison of the experimental and computational evidence supporting the existence of this transient species, offering insights into the factors governing its formation and subsequent reactivity.
The generally accepted mechanism for reactions involving sulfur ylides, such as the Corey-Chaykovsky reaction, involves the nucleophilic attack of the ylide on an electrophile, like a carbonyl or imine, to form a zwitterionic betaine intermediate.[1][2] This intermediate then undergoes an intramolecular cyclization to yield the final three-membered ring product.[1][2] The nature of this betaine intermediate, particularly the reversibility of its formation, has been a subject of extensive investigation as it critically influences the stereochemical outcome of the reaction.[3][4]
Comparative Analysis of Mechanistic Evidence
The debate around the betaine intermediate centers on whether its formation is reversible and how this reversibility impacts the diastereoselectivity and enantioselectivity of the reaction. Two primary pathways are considered: a kinetically controlled process where the initial addition is irreversible, and a thermodynamically controlled process where the betaine formation is reversible, allowing for equilibration to the most stable intermediate.
Direct observation of the betaine intermediate is challenging due to its transient nature. However, a variety of experimental techniques have provided compelling indirect evidence for its existence and offered insights into the reversibility of its formation.
Crossover Experiments: A key experimental strategy to probe the reversibility of betaine formation involves crossover experiments. In these experiments, a betaine is generated from a specific ylide and electrophile in the presence of a more reactive "crossover" electrophile. If the betaine formation is reversible, the dissociated ylide can react with the more reactive electrophile, leading to the formation of a "crossover" product.
For instance, in the reaction of stabilized sulfur ylides (e.g., ester- and amide-stabilized) with imines, the addition of a more reactive imine (p-nitrobenzaldimine) resulted in significant incorporation of the crossover imine into the final aziridine (B145994) product (>80%).[5][6] This indicates that the betaine formation is reversible for stabilized ylides.[5][6] Conversely, when a semi-stabilized (benzyl-stabilized) ylide was used, no crossover product was observed, suggesting an irreversible betaine formation under these conditions.[5][6]
Studies with Hydroxysulfonium Salts: The collapse of hydroxysulfonium salts has been utilized as a model system to study the final ring-closing step of the Corey-Chaykovsky epoxidation.[7][8] In one study, the anti diastereomer of a hydroxysulfonium salt reacted with retention of stereochemistry and no crossover products were observed.[7][8] However, the syn diastereomer yielded both cis and trans epoxides along with crossover products, providing direct evidence for the base-catalyzed interconversion of the isomeric betaine intermediates through a deprotonation-reprotonation mechanism.[7][8] This pathway has been proposed to explain the loss of enantioselectivity in certain reactions.[7][8]
| Ylide Type | Electrophile | Crossover Experiment Outcome | Implication for Betaine Formation | Reference(s) |
| Ester-stabilized | Imine | >80% incorporation of crossover imine | Reversible | [5][6] |
| Amide-stabilized | Imine | >80% incorporation of crossover imine | Reversible | [5][6] |
| Benzyl-stabilized (semi-stabilized) | Imine | No incorporation of crossover imine | Irreversible | [5][6] |
| Hydroxysulfonium Salt (syn) | Aldehyde model | Crossover products observed | Reversible (via deprotonation) | [7][8] |
| Hydroxysulfonium Salt (anti) | Aldehyde model | No crossover products observed | Irreversible | [7][8] |
Density Functional Theory (DFT) calculations have provided significant support for the proposed mechanism and have been instrumental in rationalizing the observed stereoselectivities.[9] Computational studies on the reaction of sulfur ylides with imines have shown that for semi-stabilized ylides, the formation of the betaine is non-reversible, and the stereoselectivity is determined in the initial addition step.[9] In contrast, for stabilized ylides, the betaine formation is endothermic, and the subsequent elimination step is both rate-determining and selectivity-determining.[9]
Furthermore, computational models have been successfully employed to explain unusual stereochemical outcomes. For example, the unexpected cis selectivity in the aziridination of certain N-tosyl imines was explained by a reversible betaine formation, where the selectivity is determined at the rotational step, a scenario that is atypical for semi-stabilized ylides.[10] These studies highlight the subtle interplay of steric and electronic factors that can influence the reversibility of the betaine intermediate.[10][11]
Experimental Protocols
General Procedure for Crossover Experiments in Aziridination: To a solution of the sulfonium (B1226848) salt (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2), the first imine (1.0 equiv) and a base (e.g., NaH, 1.1 equiv) are added at a specified temperature (e.g., -78 °C). The mixture is stirred for a designated period (e.g., 1 hour) to allow for the formation of the betaine intermediate. A solution of the more reactive crossover imine (e.g., p-nitrobenzaldimine, 1.0 equiv) in the same solvent is then added. The reaction is allowed to proceed to completion, after which it is quenched and worked up. The product mixture is then analyzed by techniques such as 1H NMR spectroscopy or HPLC to determine the ratio of the direct and crossover aziridine products.[5][6]
Synthesis and Collapse of Hydroxysulfonium Salts: Hydroxysulfonium salts can be synthesized by the reaction of a sulfide (B99878) with an epoxide in the presence of an acid. The resulting salt is then isolated and characterized. For the collapse studies, the purified hydroxysulfonium salt is dissolved in a suitable solvent (e.g., CDCl3) and treated with a base (e.g., KHMDS). The reaction progress and product distribution (cis/trans epoxides and any crossover products if a trapping agent is present) are monitored by NMR spectroscopy.[7][8]
Visualizing the Mechanistic Pathways
The following diagrams illustrate the key mechanistic steps and the factors influencing the reaction pathway.
Caption: Generalized reaction pathway for sulfur ylide reactions.
Caption: Kinetic vs. Thermodynamic control in betaine formation.
Conclusion
The collective body of experimental and computational evidence strongly supports the involvement of a betaine intermediate in sulfur ylide reactions. The key determinant of the reaction's stereochemical outcome is the reversibility of the betaine formation. For stabilized ylides, the formation is generally reversible, leading to thermodynamically controlled product distributions. In contrast, semi-stabilized and unstabilized ylides often undergo irreversible betaine formation, resulting in kinetically controlled outcomes. Understanding these mechanistic nuances is crucial for predicting and controlling the stereoselectivity of these powerful synthetic transformations, a critical aspect in the development of complex molecules in the pharmaceutical and agrochemical industries.
References
- 1. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reagent controlled addition of chiral sulfur ylides to chiral aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Additions of stabilised and semi-stabilised sulfur ylides to tosyl protected imines: are they under kinetic or thermodynamic control? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Experimental demonstration of base-catalyzed interconversion of isomeric betaine intermediates in the Corey-Chaykovsky epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfur ylide promoted synthesis of N-protected aziridines: a combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2-Addition versus 1,4-Addition in Enones
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds, commonly known as enones, is a critical consideration in organic synthesis. The competition between 1,2-addition to the carbonyl carbon and 1,4-addition (or conjugate addition) to the β-carbon dictates the final product and is influenced by a delicate interplay of electronic and steric factors. This guide provides an objective comparison of these two reaction pathways, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the strategic design of synthetic routes.
Introduction to 1,2- and 1,4-Addition in Enones
Enones possess two primary electrophilic sites due to the conjugation of the carbon-carbon double bond with the carbonyl group. Resonance delocalization of the π-electrons renders both the carbonyl carbon (C-2) and the β-carbon (C-4) susceptible to nucleophilic attack.
-
1,2-Addition: The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the addition to a simple ketone or aldehyde.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. This reaction is also known as a Michael addition.[1]
The outcome of the reaction, favoring either 1,2- or 1,4-addition, is primarily determined by the nature of the nucleophile, the structure of the enone, and the reaction conditions, including temperature and solvent.
Factors Influencing the Regioselectivity
The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: This regime favors the faster-forming product. Generally, 1,2-addition is the kinetically favored pathway due to the greater positive charge density on the carbonyl carbon.[1][2] Reactions under kinetic control are typically irreversible and are often carried out at low temperatures.[3]
-
Thermodynamic Control: This regime favors the more stable product. The 1,4-adduct is often the thermodynamically more stable product because the strong carbon-oxygen double bond is retained.[1][2] Reactions under thermodynamic control are reversible and are typically performed at higher temperatures.[3]
Nature of the Nucleophile: A key determinant in the regioselectivity is the "hardness" or "softness" of the nucleophile, a concept described by Hard-Soft Acid-Base (HSAB) theory.
-
Hard Nucleophiles: These are typically characterized by a high charge density and are more likely to attack the "harder" electrophilic center, the carbonyl carbon, leading to 1,2-addition.[4] Examples include organolithium reagents and Grignard reagents.[4]
-
Soft Nucleophiles: These are generally larger, more polarizable species that prefer to attack the "softer" electrophilic center, the β-carbon, resulting in 1,4-addition.[4] A prime example is organocuprates (Gilman reagents).[5]
Data Presentation: 1,2- vs. 1,4-Addition Product Ratios
The following table summarizes the product distribution for the addition of various nucleophiles to α,β-unsaturated ketones under different reaction conditions.
| Enone Substrate | Nucleophile | Solvent | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Reference |
| Benzalideneacetone | Lithiated Phenylacetonitrile | THF | -80 to -90 | 87-89 | Minor | [3] |
| Benzalideneacetone | Lithiated Phenylacetonitrile | THF/Toluene (30%) | -80 to -90 | ~84 | 16 | [3] |
| Benzalideneacetone | Lithiated Phenylacetonitrile | THF/Toluene (70%) | -80 to -90 | ~54 | 46 | [3] |
| 2-Cyclohexenone | Sulfur-stabilized Organolithium | THF | -78 | Variable | >95% with 2 eq. HMPA | [6] |
| Carvone | Phenylmagnesium Bromide | Not Specified | Not Specified | >95 | <5 | [7] |
| Carvone | Lithium Dimethylcuprate | Not Specified | Not Specified | <5 | >95 | [7] |
Experimental Protocols
The following are representative experimental protocols for achieving selective 1,2- and 1,4-addition to an enone, using benzalacetophenone (chalcone) as a model substrate.
Protocol 1: 1,2-Addition of a Grignard Reagent to Benzalacetophenone
Objective: To synthesize 1,1,3-triphenyl-2-propen-1-ol via the 1,2-addition of phenylmagnesium bromide to benzalacetophenone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzalacetophenone (Chalcone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Benzalacetophenone: A solution of benzalacetophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica (B1680970) gel to yield the 1,2-addition product. The product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: 1,4-Addition of an Organocuprate to Benzalacetophenone
Objective: To synthesize 1,3,3-triphenyl-1-propanone via the 1,4-addition of lithium diphenylcuprate to benzalacetophenone.
Materials:
-
Copper(I) iodide
-
Anhydrous diethyl ether
-
Phenyllithium (B1222949) solution
-
Benzalacetophenone (Chalcone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -78 °C. To this suspension, add two equivalents of a phenyllithium solution dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium diphenylcuprate (Gilman reagent).
-
Reaction with Benzalacetophenone: A solution of benzalacetophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Gilman reagent at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C and then allowed to warm to room temperature. The mixture is filtered through a pad of Celite to remove copper salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel to afford the 1,4-addition product. The product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
General Mechanism of 1,2- vs. 1,4-Addition
Caption: Competing pathways for nucleophilic addition to an enone.
Factors Influencing Regioselectivity
Caption: Influence of nucleophile and temperature on reaction outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - 1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Reaction Kinetics of Sulfur Ylide Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of sulfur ylides to carbonyl compounds, famously known as the Corey-Chaykovsky reaction, is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of epoxides, aziridines, and cyclopropanes. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic strategies. This guide provides an objective comparison of the reaction kinetics of different sulfur ylides, supported by experimental and computational data, to aid researchers in selecting the appropriate reagent and conditions for their specific synthetic needs.
Key Kinetic Parameters and Mechanistic Overview
The generally accepted mechanism for the reaction of a sulfur ylide with a carbonyl compound involves the initial nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular S"N"2 reaction, where the oxygen anion displaces the sulfide (B99878) leaving group to form the three-membered ring. The nature of the sulfur ylide and the substrate significantly influences the rate-determining step and the overall reaction kinetics.
A key piece of experimental evidence supporting this mechanism comes from Hammett analysis of the reaction between a sulfur ylide and a series of substituted benzaldehydes. A positive Hammett ρ value of +2.50 has been reported, indicating that electron-withdrawing groups on the benzaldehyde (B42025) accelerate the reaction. This is consistent with a mechanism where the nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, as a more electrophilic carbonyl carbon will react faster.
Furthermore, a study on the epoxidation of aldehydes with sulfur ylides determined the activation free energy (ΔG‡) to be 22.2 kcal/mol at 298 K[1]. This value provides a quantitative measure of the overall energy barrier for the reaction.
Comparison of Sulfonium (B1226848) and Sulfoxonium Ylides: Kinetic vs. Thermodynamic Control
A critical distinction in sulfur ylide chemistry lies in the choice between sulfonium ylides (e.g., dimethylsulfonium methylide) and sulfoxonium ylides (e.g., dimethylsulfoxonium methylide). This choice often dictates whether the reaction is under kinetic or thermodynamic control, particularly in reactions with α,β-unsaturated carbonyl compounds.
-
Sulfonium Ylides (e.g., Dimethylsulfonium Methylide, DMSM): These ylides are generally less stable and more reactive than their sulfoxonium counterparts. Their addition to carbonyls is often fast and irreversible, leading to the kinetically controlled product. In reactions with enones, sulfonium ylides typically favor 1,2-addition to the carbonyl group, yielding epoxides.[2]
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium Methylide, DMSOM): These ylides are more stabilized and less reactive. The initial addition to a carbonyl is often reversible, allowing for equilibration and the formation of the thermodynamically favored product.[3] With enones, sulfoxonium ylides preferentially undergo 1,4-conjugate addition to the double bond, leading to cyclopropanes.[4]
Computational studies have provided further insight into these differences. For the reaction with an enone, the calculated activation free energy for the epoxidation pathway with DMSM is 13.3 kcal/mol, which is lower than the 23.0 kcal/mol for DMSOM.[5] Conversely, the activation free energy for the cyclopropanation pathway is lower for DMSOM (17.5 kcal/mol) compared to DMSM (15.5 kcal/mol), although the epoxidation is still kinetically favored for DMSM.[5]
Below is a table summarizing the kinetic and thermodynamic preferences of these two common ylides.
| Ylide Type | Reagent Example | Stability | Reactivity | Control | Typical Product with Enones |
| Sulfonium Ylide | Dimethylsulfonium Methylide (DMSM) | Less Stable | More Reactive | Kinetic | Epoxide (1,2-addition)[2] |
| Sulfoxonium Ylide | Dimethylsulfoxonium Methylide (DMSOM) | More Stable | Less Reactive | Thermodynamic | Cyclopropane (1,4-addition)[4] |
Experimental Protocols for Kinetic Analysis
Detailed kinetic studies of sulfur ylide additions require careful experimental design to monitor the reaction progress accurately. Due to the often-rapid nature of these reactions, specialized techniques are frequently employed.
General Procedure for a Corey-Chaykovsky Reaction
A typical experimental setup involves the in situ generation of the sulfur ylide by treating the corresponding sulfonium or sulfoxonium salt with a strong base, followed by the addition of the carbonyl substrate.
Materials:
-
Trimethylsulfonium iodide (or trimethylsulfoxonium iodide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., NaH, n-BuLi)
-
Carbonyl substrate (e.g., substituted benzaldehyde)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
Internal standard for analysis (e.g., durene)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the sulfonium/sulfoxonium salt and the anhydrous solvent.
-
The suspension is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The base is added portion-wise, and the mixture is stirred until the ylide formation is complete (often indicated by the cessation of gas evolution if NaH is used).
-
A solution of the carbonyl substrate and the internal standard in the anhydrous solvent is then added dropwise via a syringe.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched immediately in a solution of the quenching agent.
-
The quenched aliquots are then prepared for analysis by techniques such as GC, HPLC, or NMR spectroscopy to determine the concentration of the reactant and product over time.
Kinetic Monitoring Techniques
-
NMR Spectroscopy: In-situ reaction monitoring using NMR spectroscopy is a powerful tool for kinetic analysis.[6][7] A series of spectra are collected over time in the NMR tube, allowing for the simultaneous tracking of reactant consumption and product formation by integrating the characteristic peaks of each species.[8]
-
Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques are ideal.[9][10] This method involves the rapid mixing of the reactant solutions, and the subsequent reaction is monitored in real-time by a detector (e.g., UV-Vis or fluorescence spectrometer) placed immediately after the mixing chamber.[9]
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for kinetic analysis.
Caption: General reaction pathway for epoxide formation.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis of sulfur ylide additions reveals a nuanced interplay of factors including ylide stability, substrate electronics, and reaction conditions. Unstabilized sulfonium ylides tend to react under kinetic control, favoring rapid and irreversible formation of epoxides. In contrast, the greater stability of sulfoxonium ylides allows for reversible initial additions, leading to thermodynamically controlled products such as cyclopropanes from enones. The positive Hammett ρ value for the reaction with substituted benzaldehydes provides strong evidence for the nucleophilic attack of the ylide as the rate-determining step. By understanding these kinetic principles and employing appropriate experimental techniques, researchers can effectively harness the synthetic power of sulfur ylide chemistry for the efficient and selective construction of complex molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biologic.net [biologic.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
